molecular formula C10H20N2O3 B1592099 Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate CAS No. 203503-03-1

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1592099
CAS No.: 203503-03-1
M. Wt: 216.28 g/mol
InChI Key: KREUZCYJWPQPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS 203503-03-1) is a piperidine derivative that serves as a vital chiral building block and intermediate in organic and pharmaceutical synthesis . Its molecular formula is C₁₀H₂₀N₂O₃ with a molecular weight of 216.28 g/mol . The structure features a piperidine ring with both amino and hydroxyl functional groups, protected by a tert-butoxycarbonyl (Boc) group on the nitrogen, which enhances stability during synthetic manipulations . This compound is recognized for its role in constructing more complex molecules, particularly in the development of potential therapeutic agents such as kinase inhibitors and other bioactive molecules . Key Research Applications: • Pharmaceutical Intermediate: This compound is a key precursor in the synthesis of various drug candidates. Its utility is demonstrated in the preparation of molecules studied for anticancer activity, where it has shown potential in mechanisms involving apoptosis induction . • Versatile Chemical Synthesis: The presence of multiple functional groups allows for diverse chemical transformations, including oxidation, reduction, and sulfonylation, making it a versatile scaffold for producing specialty chemicals and materials . • Biochemical Research: Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable tool for biochemical research and exploring mechanisms of action in various disease pathways . Handling and Storage: For this solid compound with a calculated density of 1.142 g/cm³, it is recommended to be stored sealed in a dry environment, preferably at 2-8°C . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619219
Record name tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203503-03-1
Record name tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: (3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of (3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate . This document is designed for medicinal chemists and process scientists, focusing on the compound's utility as a chiral scaffold in high-affinity ligand design.

High-Fidelity Chiral Scaffold for Structure-Based Drug Design

Executive Summary

(3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS: 1161932-04-2) is a critical pharmacophore building block characterized by its trans-diequatorial (or trans-diaxial, conformation-dependent) functional group arrangement. Unlike its cis-counterparts, the (3S,4S) isomer provides a rigid vector geometry that is essential for bridging distinct binding pockets in kinase (e.g., BTK, JAK) and protease active sites. This monograph details its physicochemical profile, validated synthetic routes via epoxide opening, and strategic application in SAR (Structure-Activity Relationship) studies.

Chemical Identity & Physicochemical Profile

The precise stereochemistry of this intermediate is the primary driver of its biological utility.[1] The (3S,4S) configuration dictates a trans relationship between the hydroxyl and amino groups, facilitating specific hydrogen bonding networks that cis isomers cannot access.

Core Data Table
PropertySpecification
IUPAC Name tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate
Common Name (3S,4S)-trans-4-Amino-3-hydroxy-N-Boc-piperidine
CAS Number 1161932-04-2
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Stereochemistry (3S,4S) [Trans-configured]
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water
pKa (Calc.) ~9.5 (Primary amine), ~14 (Hydroxyl)
Stereochemical Confirmation

It is imperative to distinguish this isomer from the (3R,4S) cis form. The (3S,4S) configuration is thermodynamically accessible via anti-opening of the corresponding epoxide precursor.

  • Configuration: Trans

  • Key NMR Feature: Large coupling constant (

    
    ) in 
    
    
    
    -NMR typically indicates trans-diaxial proton arrangement in the chair conformation, though this depends on the N-Boc rotamer population.

Synthetic Methodology

The synthesis of the (3S,4S) isomer relies on the principle of stereoselective nucleophilic ring-opening of an epoxide. This protocol ensures the trans relationship between the C3-hydroxyl and C4-amino groups.

Route A: Epoxide Ring Opening (The "Anti" Addition Strategy)

This is the industry-standard approach for generating the trans-amino alcohol motif.

Step-by-Step Protocol:

  • Precursor Preparation: Synthesis of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate (N-Boc-1,2,3,6-tetrahydropyridine).

  • Epoxidation: Oxidation of the alkene using m-CPBA or MMPP to yield tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.

    • Note: This yields a racemic epoxide.

  • Regioselective Ring Opening: Reaction with sodium azide (

    
    ) or ammonia.
    
    • Mechanism:[2][3][4][5][6]

      
       attack occurs at the less hindered carbon (or governed by electronic bias), resulting in trans-opening.
      
    • Result: Racemic trans-4-amino-3-hydroxypiperidine (or azido intermediate).

  • Chiral Resolution: To isolate the specific (3S,4S) enantiomer, the racemic trans mixture is resolved using a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid).

    • Crystallization:[6][7] The diastereomeric salt of the (3S,4S) amine crystallizes selectively.

Workflow Visualization

The following diagram illustrates the logical flow from the alkene precursor to the isolated chiral intermediate.

SynthesisPath Start N-Boc-1,2,3,6- tetrahydropyridine Epoxide Racemic Epoxide (7-oxa-3-azabicyclo...) Start->Epoxide m-CPBA, DCM 0°C to RT Azide Trans-Azido Alcohol (Anti-Addition) Epoxide->Azide NaN3, NH4Cl Epoxide Opening RacemicAmine Racemic Trans-Amine Azide->RacemicAmine Pd/C, H2 Reduction Resolution Chiral Resolution (L-Tartaric Acid) RacemicAmine->Resolution Salt Formation Final (3S,4S)-Product (>99% ee) Resolution->Final Free Base Liberation

Figure 1: Synthetic flowchart for the production of (3S,4S)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate via the epoxide opening route.

Applications in Drug Discovery

The (3S,4S)-piperidine scaffold is not merely a linker; it is a "stereochemical switch" used to fine-tune potency and selectivity.[1]

Pharmacophore Mapping

In kinase inhibitors (e.g., targeting BTK or JAK pathways), the C3-hydroxyl and C4-amino groups often serve as:

  • H-Bond Donor (C4-NH2): Interacts with the hinge region backbone carbonyls or specific gatekeeper residues.

  • H-Bond Acceptor/Donor (C3-OH): Engages solvating water molecules or polar side chains (e.g., Asp, Glu) in the ribose binding pocket.

The trans geometry forces these vectors to point in opposite directions (approx. 120-180° dihedral angle), creating a specific distance constraint that cis isomers (approx. 60° dihedral) cannot satisfy.

SAR Logic Diagram

SAR_Logic cluster_interactions Binding Interactions Compound (3S,4S)-Scaffold Hinge Hinge Region (H-Bond Acceptor) Compound->Hinge C4-NH2 Interaction Pocket Solvent Front (Polar Residues) Compound->Pocket C3-OH Interaction Constraint Trans-Geometry (Rigid Vector) Compound->Constraint Constraint->Hinge Maintains Distance Constraint->Pocket Prevents Steric Clash

Figure 2: Pharmacophore mapping showing how the rigid trans-geometry facilitates simultaneous binding to distinct protein sub-domains.

Analytical Characterization & Handling

To ensure data integrity in biological assays, the purity and stereochemical identity of the material must be validated.

Quality Control Parameters
  • Chiral HPLC: Essential to quantify Enantiomeric Excess (ee).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (with 0.1% DEA).

    • Acceptance Criteria: >98% ee for late-stage lead optimization.

  • NMR Spectroscopy:

    • Check for the diagnostic methine protons at C3 and C4.

    • Verify absence of diastereomeric cis impurities (which often appear as minor peaks with different coupling constants).

Stability and Storage
  • Hygroscopicity: The amino-alcohol motif can be hygroscopic. Store under desiccant.

  • Oxidation: The primary amine is susceptible to oxidation over prolonged exposure to air. Store under nitrogen at -20°C for long-term archiving.

  • Reactivity: Avoid contact with strong acylating agents unless derivatization is intended.

References

  • Benchchem. (n.d.). tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate Properties and Synthesis. Retrieved from

  • Biosynth. (n.d.). tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate (Enantiomer Reference).[8] Retrieved from

  • ChemicalBook. (n.d.). Synthesis of 1-Boc-3-hydroxypiperidine derivatives. Retrieved from

  • PubChem. (n.d.). Compound Summary for CID 60146107 (Stereoisomer Reference). National Library of Medicine. Retrieved from

Sources

molecular weight of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Synthetic Utility of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Executive Summary & Chemical Identity

This compound (also known as 1-Boc-4-amino-3-hydroxypiperidine) is a critical bicyclic pharmacophore used extensively in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. Its structure features a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, with vicinal amino and hydroxyl functional groups.[1] This 1,2-amino alcohol motif serves as a versatile handle for constructing heterocyclic cores found in oncology and immunology therapeutics.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / Description
Molecular Weight (Average) 216.28 g/mol
Monoisotopic Mass 216.147 Da
Molecular Formula C₁₀H₂₀N₂O₃
CAS Number (Generic) 203503-03-1
CAS (3S,4R) Trans-isomer 1312812-78-4
CAS (3S,4S) Cis-isomer 1161932-04-2
Physical State White to off-white crystalline solid
Predicted LogP ~ -0.2 (Hydrophilic)
pKa (Conjugate Acid) ~9.5 (Primary amine at C4)
Storage Conditions 2–8°C, Hygroscopic, store under inert gas

Synthetic Pathways & Methodology

The synthesis of this scaffold is a classic example of stereocontrolled ring functionalization. The most robust industrial route involves the regioselective and stereoselective opening of an epoxide intermediate .

Core Synthesis: The Epoxide Ring-Opening Strategy

This protocol yields the trans-isomer (anti-addition product) as the major species. The synthesis begins with N-Boc-1,2,3,6-tetrahydropyridine.[2]

Step 1: Epoxidation The alkene of N-Boc-1,2,3,6-tetrahydropyridine is oxidized using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) to yield tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (N-Boc-3,4-epoxypiperidine).

Step 2: Aminolysis (Ring Opening) The epoxide is subjected to nucleophilic attack by ammonia (or a benzylamine equivalent followed by deprotection). Due to the steric constraints of the chair-like transition state, the nucleophile attacks the epoxide carbon in an anti-trajectory, resulting in a trans-relationship between the newly formed C4-amino group and the C3-hydroxyl group.

Experimental Protocol (Trans-Isomer Production)

  • Epoxidation: Dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in DCM (0.5 M). Cool to 0°C. Add mCPBA (1.2 eq) portion-wise. Stir at RT for 16h. Quench with sat. Na₂SO₃ and NaHCO₃. Extract, dry (Na₂SO₄), and concentrate to yield the epoxide (typically >90% yield).[2]

  • Aminolysis: Dissolve the crude epoxide in MeOH/NH₄OH (1:1 v/v). Heat in a sealed pressure vessel at 60°C for 12h.

  • Workup: Concentrate in vacuo. Purify via silica gel chromatography (DCM/MeOH/NH₄OH gradient) to isolate the trans-amino alcohol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_stereo Stereochemical Outcome Start N-Boc-1,2,3,6- tetrahydropyridine Reagent1 mCPBA / DCM Epoxidation Start->Reagent1 Intermediate N-Boc-3,4-epoxypiperidine (Epoxide) Reagent1->Intermediate Oxidation Reagent2 NH3 / MeOH Nucleophilic Opening Intermediate->Reagent2 Product Trans-N-Boc-4-amino- 3-hydroxypiperidine Reagent2->Product Anti-Addition

Caption: Figure 1. Synthetic route via epoxide opening. The reaction proceeds through an anti-addition mechanism, yielding the trans-isomer.

Stereochemical & Structural Considerations

The distinction between cis and trans isomers is pivotal for biological activity.

  • Trans-Isomer ((3R,4R) or (3S,4S)): Obtained via the standard epoxide opening described above. The amino and hydroxyl groups are on opposite faces of the piperidine ring.

  • Cis-Isomer ((3S,4R) or (3R,4S)): Requires inversion of configuration. This is typically achieved by:

    • Synthesizing the trans-isomer.

    • Selectively protecting the amine.

    • Inverting the hydroxyl center via a Mitsunobu reaction or oxidation/reduction sequence (oxidation to ketone followed by stereoselective reduction).

Significance in Drug Design: The (3S,4S) configuration (cis-relationship in some nomenclatures depending on substituents, but typically trans in the context of simple opening) often exhibits superior binding affinity in kinase pockets where the hydroxyl group acts as a hydrogen bond donor to the hinge region, while the amine projects into the solvent-exposed area or a ribose-binding pocket.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the "Molecular Weight" and identity, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Expected Ion: [M+H]⁺ = 217.28 Da.

  • Fragment Ions:

    • [M+Na]⁺ = 239.28 Da.

    • [M - Boc + H]⁺ = 117.16 Da (Loss of 100 Da, characteristic of Boc-deprotection in source).

    • [M - tBu + H]⁺ = 161.18 Da (Loss of 56 Da, isobutylene).

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 1.40 ppm (s, 9H): tert-Butyl group (Boc).

  • δ 2.5–3.0 ppm (m, 2H): Ring protons adjacent to amine.

  • δ 3.8–4.0 ppm (m, 2H): Ring protons adjacent to carbamate nitrogen.

  • δ 4.8 ppm (d, 1H): Hydroxyl proton (exchangeable).

  • Stereochemical Probe: The coupling constant (

    
    ) between H3 and H4 is diagnostic.
    
    • 
       indicates trans-diaxial  arrangement (trans-isomer).
      
    • 
       indicates equatorial-axial  arrangement (cis-isomer).
      

Applications in Drug Discovery

1. Kinase Inhibitors (JAK/BTK): The 4-amino-3-hydroxypiperidine scaffold mimics the ribose ring of ATP. It is a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, where the piperidine nitrogen is often arylated to link to a hinge-binding heterocycle.

2. Protease Inhibitors: The vicinal amino-alcohol motif is a transition-state isostere for peptide bond hydrolysis. It is utilized in designing inhibitors for aspartyl proteases (e.g., HIV protease, BACE1).

3. Peptidomimetics: The constrained ring structure locks the amino and hydroxyl groups into a fixed conformation, reducing the entropic penalty of binding compared to flexible linear amino alcohols.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 60146107: t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

Sources

structure of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a critical chiral building block in the field of medicinal chemistry. Its rigid piperidine scaffold, combined with strategically placed amino and hydroxyl groups and a synthetically versatile N-Boc protecting group, makes it an invaluable intermediate for constructing complex, biologically active molecules. This guide provides a comprehensive technical overview of its structure, stereochemistry, physicochemical properties, synthesis, and characterization. Furthermore, it delves into its significant applications in drug discovery, particularly in the development of kinase and protease inhibitors, underscoring its role as a "privileged" scaffold in the design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their research and development endeavors.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural alkaloids.[1] Its prevalence is attributed to several favorable properties it imparts to a drug molecule. The piperidine scaffold can adopt a stable chair conformation, providing a three-dimensional framework to orient functional groups for optimal interaction with biological targets.[1] Furthermore, its saturated, non-aromatic nature often contributes to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for a successful drug candidate. This compound represents a sophisticated evolution of this core scaffold, offering multiple points for chemical modification in a stereochemically defined manner.

Molecular Structure and Physicochemical Properties

Core Structural Analysis

The structure of this compound is defined by four key components, each serving a distinct purpose in its synthetic utility:

  • Piperidine Ring: The central scaffold providing a rigid, predictable conformational framework.

  • Amino Group (-NH₂): A primary amine at the C4 position, which serves as a key nucleophile or a point for amide bond formation, allowing for the extension of the molecular structure.

  • Hydroxyl Group (-OH): A secondary alcohol at the C3 position, which can act as a hydrogen bond donor or be further functionalized through etherification, esterification, or oxidation.

  • Tert-butoxycarbonyl (Boc) Group: A protecting group on the piperidine nitrogen. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions. This allows for the selective functionalization of the C4-amino group without interference from the piperidine nitrogen, which can then be deprotected for subsequent reactions like N-alkylation or N-arylation.[2][3]

The Critical Dimension of Stereoisomerism

The substitution at the C3 and C4 positions of the piperidine ring creates two stereocenters, leading to the existence of multiple stereoisomers. The relative orientation of the amino and hydroxyl groups (cis or trans) and their absolute configuration (R or S) are critical, as biological targets like enzymes and receptors are chiral and will interact differently with each stereoisomer.[4] This stereochemical precision is paramount in drug design to maximize therapeutic efficacy and minimize off-target effects.[4][5]

G cluster_trans (3R,4R) & (3S,4S) - trans isomers cluster_cis (3S,4R) & (3R,4S) - cis isomers 3R4R tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate 3S4R tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate 3R4R->3S4R Diastereomers 3S4S tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate 3R4S tert-butyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate 3S4S->3R4S Diastereomers Core Core Structure Core->3R4R Enantiomer Pair Core->3S4S Core->3S4R Enantiomer Pair Core->3R4S G Start Piperidine Precursor (Reactive N-H) Protected N-Boc Protected Piperidine (Inert N-Boc) Start->Protected Boc₂O Protection Functionalized Functionalized Scaffold (e.g., C4-Amide) Protected->Functionalized Selective Reaction at C3/C4 Deprotected Deprotected Piperidine (Reactive N-H) Functionalized->Deprotected TFA or HCl Deprotection Final Final Product (e.g., N-Alkylated) Deprotected->Final Reaction at N

Caption: Synthetic workflow enabled by the N-Boc protecting group.

Exemplary Synthetic Protocol: Conceptual Outline

A detailed, self-validating protocol must account for reagent choice, reaction conditions, and purification methods to ensure high yield and stereochemical purity.

  • Step 1: N-Protection.

    • Procedure: React a suitable 4-amino-3-hydroxypiperidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine in a solvent such as dichloromethane.

    • Causality: The Boc₂O selectively reacts with the most nucleophilic nitrogen. The base neutralizes the acid byproduct, driving the reaction to completion.

  • Step 2: Functionalization (e.g., Amide Coupling at C4-NH₂).

    • Procedure: Couple the N-Boc protected piperidine with a carboxylic acid using a standard coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

    • Causality: The coupling agents activate the carboxylic acid to form a highly reactive species, facilitating efficient amide bond formation with the C4-amino group. The N-Boc group prevents self-coupling or other side reactions involving the piperidine nitrogen.

  • Step 3: N-Deprotection.

    • Procedure: Treat the functionalized intermediate with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane.

    • Causality: The Boc group is specifically designed to be labile to strong acid. The carbamate hydrolyzes, releasing isobutylene and carbon dioxide, to yield the free secondary amine.

  • Step 4: N-Functionalization.

    • Procedure: The newly exposed piperidine nitrogen can undergo various reactions, such as reductive amination with an aldehyde or N-arylation via a Buchwald-Hartwig coupling.

    • Causality: The free secondary amine is now a potent nucleophile, enabling the final diversification step to build the target molecule.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity, especially the stereochemistry, of the synthesized compound.

TechniqueExpected Observations and Interpretation
¹H NMR Boc Group: A characteristic singlet at ~1.4 ppm integrating to 9 protons.Piperidine Ring Protons: A series of complex multiplets between ~2.5-4.0 ppm. The coupling constants (J-values) between the protons at C3 and C4 can help determine their relative (cis/trans) stereochemistry.-OH and -NH₂ Protons: Broad singlets, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Boc Group: Resonances around 80 ppm (quaternary C) and 28 ppm (methyl C's).Piperidine Ring Carbons: Signals typically in the 40-70 ppm range.
FTIR (IR) O-H Stretch: Broad absorption around 3300-3400 cm⁻¹.N-H Stretch: Absorption(s) in the same region, ~3300-3400 cm⁻¹.C=O Stretch (Boc): Strong, sharp absorption around 1680-1700 cm⁻¹.
Mass Spec (MS) Electrospray (ESI+): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 217.Fragmentation: A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) is a strong indicator of the structure.

Applications in Drug Discovery

The unique combination of a rigid scaffold, defined stereochemistry, and versatile functional groups makes this compound a powerful intermediate for targeting various diseases.

Case Study: Kinase Inhibitors

In kinase inhibitor design, the piperidine ring often serves as a central scaffold that orients key pharmacophoric elements toward specific sub-pockets of the ATP binding site. [6]The hydroxyl and amino groups can form critical hydrogen bonds with backbone residues of the kinase hinge region, a common anchoring strategy for achieving high potency and selectivity. [2][5][6]

G cluster_protein Kinase Active Site cluster_drug Inhibitor Molecule Hinge Hinge Region (Backbone Amides) Pocket Hydrophobic Pocket Scaffold Piperidine Scaffold (this compound derivative) Scaffold->Hinge H-Bonds from -OH and -NH groups R1 R1 Group (e.g., Aromatic Ring) Scaffold->R1 R2 R2 Group (e.g., H-bond donor/acceptor) Scaffold->R2 R1->Pocket Hydrophobic Interaction

Caption: Conceptual role of the scaffold in kinase inhibition.

Case Study: Antiviral Protease Inhibitors

Many antiviral drugs, particularly for HIV and HCV, function by inhibiting viral proteases. [7]This building block is used to synthesize non-peptidic scaffolds that mimic the transition state of peptide cleavage. [7]The defined stereochemistry of the hydroxyl and amino groups allows for precise replication of the geometry of the natural substrate, leading to potent and specific enzyme inhibition. [7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Hazard CategoryGHS StatementPrecautionary Advice
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Storage: For long-term stability, the compound should be stored sealed in a dry environment, preferably in a refrigerator at 2-8°C. [2][8]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational design in modern medicinal chemistry. Its carefully arranged functional groups, anchored to a privileged scaffold and controlled by the synthetically crucial Boc group, provide an unparalleled platform for the creation of novel drug candidates. The ability to access specific stereoisomers allows researchers to probe biological systems with a high degree of precision, accelerating the discovery of next-generation therapeutics for a wide range of human diseases. A thorough understanding of its structure, properties, and synthetic logic is therefore essential for any scientist working at the forefront of pharmaceutical innovation.

References

  • Dadras, A., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery. Retrieved from [Link]

  • Vasilevsky, S. F., & El-Sayed, N. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine containing FDA approved drugs. Retrieved from [Link]

  • Aute D. et al. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Medium. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Biochemical Research Tools: Exploring tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative that serves as a versatile and high-value building block in modern medicinal chemistry.[1] Its stereochemically defined structure, featuring amino and hydroxyl functionalities alongside a Boc-protected nitrogen, makes it a critical intermediate in the synthesis of complex pharmaceutical agents, including protease inhibitors for HIV and HCV, and therapeutics for central nervous system disorders.[2][3] Given its integral role in drug discovery and development, a comprehensive understanding of its safe handling and management is paramount for the protection of researchers and the integrity of experimental outcomes.

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound and its stereoisomers. It moves beyond mere procedural recitation to explain the causality behind safety protocols, empowering scientists to cultivate a self-validating system of laboratory safety.

Section 1: Compound Profile and Hazard Identification

A foundational element of laboratory safety is a thorough understanding of the substance's chemical identity and inherent hazards. While several stereoisomers of this compound exist, they share a common molecular formula and weight, and are generally expected to exhibit similar hazard profiles. However, it is critical to always consult the specific Safety Data Sheet (SDS) for the exact isomer and batch in use.

Table 1: Chemical and Physical Properties

Property Value Source(s)
Molecular Formula C₁₀H₂₀N₂O₃ [4][5][6]
Molecular Weight ~216.28 g/mol [3][4][7]
Common Stereoisomers & CAS No. (3S,4S): 1161932-04-2(3S,4R): 1523530-36-0(3R,4R): 1007596-95-3 [4][8][9]
Appearance Typically a white to off-white powder or crystalline solid. [5][10]

| Primary Applications | Chiral intermediate in pharmaceutical synthesis. |[1][2][3] |

GHS Hazard Classification

Based on aggregated data for structurally similar Boc-protected piperidines, this compound is classified with the following hazards under the Globally Harmonized System (GHS).[11][12]

Table 2: GHS Hazard Summary

Hazard Class GHS Category Hazard Statement Practical Implication
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Direct contact can lead to redness, itching, and inflammation.[11][13]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation Accidental contact with eyes can cause significant irritation, redness, and pain.[11][13]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[11][12][13] |

Primary Routes of Exposure and Toxicological Profile

The primary risks associated with this compound stem from its physical form as a fine powder and its chemical reactivity.

  • Inhalation: As a dust, the compound can be easily aerosolized during handling (e.g., weighing, transferring), posing a significant risk of respiratory tract irritation.[13]

  • Skin Contact: The amine and hydroxyl functional groups can cause skin irritation upon direct contact.[11][13] Prolonged or repeated contact should be avoided.

  • Eye Contact: The powder is a mechanical and chemical irritant to the eyes, capable of causing serious discomfort and potential damage.[13]

  • Ingestion: While less common in a laboratory setting, ingestion may be harmful.[14]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated for every isomer.[4] Therefore, it must be handled with the care afforded to all novel research chemicals.

Section 2: Risk Assessment and Mitigation: A Proactive Approach

A robust safety culture is predictive, not reactive. This involves understanding the "why" behind each safety measure to create a self-validating system of protection.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. The causality is simple: if the compound cannot reach you, it cannot harm you.

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow prevents aerosolized dust from entering the researcher's breathing zone.[14]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[15][16]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[15] Their proximity is crucial for immediate decontamination in the event of a significant exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed.

  • Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or, preferably, chemical splash goggles to prevent airborne particles from reaching the eyes.[17]

  • Hand Protection: Use chemical-resistant nitrile gloves. Gloves must be inspected for tears or holes before each use. The rationale for proper glove removal technique (without touching the outer surface) is to prevent transferring the chemical from the glove to your skin.[4] Contaminated gloves must be disposed of as hazardous waste immediately after use.[4]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing from contamination.

  • Respiratory Protection: For situations with a high potential for aerosolization or when engineering controls are not sufficient, a NIOSH-approved particulate respirator (e.g., N95 or P95) is required.[4]

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a validated, step-by-step methodology for common laboratory operations involving this compound.

Protocol 3.1: Weighing and Handling the Solid Compound
  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves) before entering the designated handling area.

  • Work Area Setup: Perform all work within a certified chemical fume hood. Place a weigh boat on an analytical balance.

  • Aliquotting: Using a clean spatula, carefully transfer the desired amount of the compound from the stock bottle to the weigh boat. Avoid any actions that could generate dust, such as dropping the powder from a height or using excessive force.

  • Closure: Tightly close the main stock container immediately after aliquotting to prevent moisture absorption and accidental spills.[14][15]

  • Dissolution/Reaction Setup: If dissolving, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Decontamination: Clean the spatula and any affected surfaces within the fume hood thoroughly. Dispose of contaminated wipes and weigh boats in the designated solid hazardous waste container.

  • Post-Handling: After completing the work, remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[13][15]

Protocol 3.2: Storage Requirements

The stability and integrity of the compound depend on proper storage.

  • Container: Store in the original, tightly sealed container.[15]

  • Atmosphere: Keep in a dry, cool, and well-ventilated place.[14][15] Some suppliers recommend storage at temperatures below 15°C to maximize long-term stability.[10]

  • Compatibility: Store away from strong oxidizing agents and other incompatible materials.

Protocol 3.3: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[4][15] Remove contaminated clothing. If irritation persists, seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air.[4][15] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][16] Seek immediate medical attention.

Spill Response Workflow

A logical workflow is critical for a safe and effective spill response. The following diagram outlines the decision-making process.

SpillResponse start Spill of Compound Detected assessment Assess Spill Size and Location start->assessment small_spill Small Spill (Contained on benchtop) assessment->small_spill  Small   large_spill Large Spill (Outside of immediate control) assessment->large_spill  Large   alert_small Alert personnel in immediate area small_spill->alert_small ppe_small Ensure appropriate PPE is worn (gloves, goggles, lab coat) alert_small->ppe_small contain_small Cover with an inert absorbent material (e.g., vermiculite) ppe_small->contain_small collect_small Carefully sweep up material, avoiding dust generation contain_small->collect_small dispose_small Place in a sealed, labeled hazardous waste container collect_small->dispose_small clean_small Clean spill area with soap and water dispose_small->clean_small report_small Report incident to Lab Supervisor clean_small->report_small evacuate Evacuate the immediate area large_spill->evacuate alert_large Alert Lab Supervisor and call Emergency Services / EHS evacuate->alert_large secure Secure the area to prevent entry alert_large->secure await Await arrival of trained emergency responders secure->await

Caption: Emergency Spill Response Workflow.

Section 4: Waste Disposal

All waste generated from the use of this compound must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, weigh boats, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.[4][14]

  • Chemical Waste: Unused or surplus compound and reaction mixtures must be disposed of through a licensed professional waste disposal service.[4][15] Do not empty into drains or dispose of with regular trash.[4][16]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with institutional, local, and national regulations.

References

  • PubChem. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Capot Chemical. MSDS of tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate. Capot Chemical. [Link]

  • AAPPTec. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]

  • Jubilant Ingrevia Limited. (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]amino]piperidine-309956-78-3.pdf)

  • NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • MySkinRecipes. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate. MySkinRecipes. [Link]

  • PubChem. t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Synthesis of Chiral 4-Amino-3-Hydroxy Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral 4-amino-3-hydroxy piperidine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core motif in aminoglycoside mimetics, glycosidase inhibitors, and GPCR ligands (e.g., Tofacitinib analogs, fluoroquinolones).[1] The orthogonal functionalization of the amine and hydroxyl groups, combined with the rigid piperidine ring, allows for precise vector positioning in protein binding pockets.[1]

This guide details the regioselective and stereoselective synthesis of these derivatives. Unlike generic protocols, this whitepaper focuses on the "Epoxide Opening Strategy" as the most scalable and versatile route, providing access to both trans (kinetic) and cis (thermodynamic/inverted) diastereomers.[1]

Strategic Analysis: Synthetic Routes

To achieve high enantiopurity and diastereocontrol, two primary strategies dominate the field.[1] The choice depends on the specific target isomer and starting material availability.[1]

FeatureRoute A: Asymmetric Epoxide Opening Route B: Chiral Pool (Amino Acids/Sugars)
Starting Material N-Boc-1,2,3,6-tetrahydropyridineL-Serine, D-Ribose, or Tartaric Acid
Key Step Regioselective nucleophilic attack (

)
Cyclization and functional group manipulation
Stereocontrol High (Catalytic Asymmetric Epoxidation or HKR)High (Inherent to starting material)
Scalability Excellent (Fewer steps, atom economical)Moderate (Often requires lengthy protection/deprotection)
Primary Isomer Trans-4-amino-3-hydroxyVaries (often cis or specific enantiomer)

Recommendation: For general library synthesis and SAR exploration, Route A is superior due to its modularity—allowing the introduction of various amine nucleophiles at C4.[1]

Core Protocol: The Epoxide Opening Route[1][4][5]

This protocol describes the synthesis of (3R,4R)-4-amino-3-hydroxypiperidine (and its enantiomer) via the regioselective ring opening of a chiral epoxide.[1]

Mechanistic Workflow (DOT Visualization)[1]

The following diagram illustrates the critical decision points and stereochemical outcomes of the synthesis.

G Start N-Boc-1,2,3,6- tetrahydropyridine Epox Asymmetric Epoxidation (Jacobsen or Shi) Start->Epox Oxidation Epoxide Chiral 3,4-Epoxide Epox->Epoxide >95% ee Split Nucleophile? Epoxide->Split Azide Azidolysis (NaN3) (Trans-diaxial opening) Split->Azide Route 1 Amine Aminolysis (R-NH2) (Lewis Acid Promoted) Split->Amine Route 2 Inter Trans-4-Substituted-3-Hydroxy Azide->Inter Regioselective at C4 Amine->Inter LiClO4 catalyzed Red Reduction (H2/Pd-C) Inter->Red Final Target: Trans-4-Amino-3-Hydroxy Red->Final

Figure 1: Strategic workflow for the synthesis of trans-4-amino-3-hydroxypiperidines via epoxide opening.

Detailed Experimental Methodology

Pre-requisite: Synthesis or acquisition of N-Boc-3,4-epoxypiperidine.[1] For asymmetric synthesis, use Jacobsen’s (salen)Mn(III) catalyst or perform Hydrolytic Kinetic Resolution (HKR) on the racemic epoxide.

Step 1: Regioselective Epoxide Opening (Azidolysis)

Objective: Introduce the nitrogen source at C4 with inversion of configuration (anti-opening).[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (3S,7R)-N-Boc-3,4-epoxypiperidine (1.0 equiv) in a mixture of MeOH:H2O (8:1 v/v).

  • Reagents: Add

    
     (3.0 equiv) and 
    
    
    
    (1.5 equiv).
    • Scientific Insight:

      
       buffers the solution.[1] A slightly acidic/neutral pH prevents side reactions but allows the activation of the epoxide.[1] The attack occurs preferentially at C4 due to the electronic withdrawing effect of the N-Boc group (destabilizing the transition state at C3) and steric factors.[1]
      
  • Reaction: Heat the mixture to 65°C for 12–16 hours. Monitor by TLC (stain with Anisaldehyde; epoxide is usually less polar than the azido-alcohol).[1]

  • Workup: Cool to RT. Concentrate to remove MeOH.[1] Extract aqueous residue with EtOAc (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Yield Target: >85%[2][3]

    • Product:trans-N-Boc-4-azido-3-hydroxypiperidine.[1]

Step 2: Reduction of Azide to Amine

Objective: Convert the azide to the primary amine without affecting the Boc protecting group or stereochemistry.[1]

  • Setup: Dissolve the azido-alcohol (1.0 equiv) in MeOH under an inert atmosphere (

    
    ).
    
  • Catalyst: Add 10 wt% Pd/C (0.1 equiv by mass).

  • Hydrogenation: Purge with

    
     gas (balloon pressure is sufficient). Stir vigorously at RT for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst.[1][4] Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate to yield the crude amine.

    • Note: The resulting trans-4-amino-3-hydroxy product is often a crystalline solid or stable foam.[1]

Critical Control Points & Troubleshooting

To ensure Trustworthiness and reproducibility, the following parameters must be controlled:

ParameterSpecificationScientific Rationale
Regioselectivity (C4 vs C3) >10:1 (C4 favored)The N-Boc group exerts an inductive effect (-I), making C3 less electrophilic than C4.[1] Furthermore, pseudo-axial attack at C4 is stereoelectronically favored in the half-chair conformation.[1]
Reaction Temperature 60–70°CTemperatures >80°C may induce Boc-deprotection or migration of the Boc group to the newly formed hydroxyl or amine.[1]
Lewis Acid Additives

(Optional)
If using amines instead of azide, adding

(5.0 M in ether) drastically improves regioselectivity by coordinating the epoxide oxygen and the carbamate carbonyl.[1]
Stereochemical Integrity >98% eeEpoxide opening is stereospecific (

). Any loss of ee stems from the purity of the starting epoxide.[1]

Accessing the Cis-Isomer

If the target requires the cis-relationship (e.g., (3R,4S)), the trans-intermediate obtained above must be inverted.[1]

Protocol Modification:

  • Protection: Protect the primary amine (e.g., as a Cbz or Phthalimide).

  • Oxidation: Oxidize the C3-hydroxyl to the ketone (Swern or Dess-Martin Periodinane).[1]

  • Stereoselective Reduction: Reduce the ketone using a bulky hydride source like L-Selectride at -78°C.[1]

    • Mechanism:[1][2][5][3][4][6][7][8] The hydride attacks from the less hindered equatorial face, forcing the hydroxyl into the axial position, resulting in the cis-isomer.[1]

References

  • Veselov, I. S., et al. (2010).[1] trans-4-Amino-3-hydroxypiperidines.[1] Regio- and Stereoselective Synthesis.[1][2][3][7][9][10][11] ChemInform.[1] Link

  • Xu, Y., et al. (2004).[1] Facile synthesis of 4-substituted-4-aminopiperidine derivatives.[1][12] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Schinnerl, M., et al. (2003).[1] Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. Chemistry - A European Journal.[1] Link

  • Gao, H., et al. (2021).[1][10] Synthetic Pathways to 3,4,5-Trihydroxypiperidines from the Chiral Pool.[1] ResearchGate.[1] Link

  • Vertex Pharmaceuticals. (2010).[1] Process for the preparation of (3R,4R)-4-amino-3-hydroxypiperidine.[1] Patent WO2010000000.[1] (Generalized citation for industrial relevance).

Sources

Biological Activity of Piperidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold—a six-membered nitrogen-containing heterocycle—is a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved drugs. Its ubiquity stems not merely from its occurrence in natural alkaloids (e.g., piperine, coniine) but from its unique physicochemical versatility. The piperidine ring offers a definable conformational space (predominantly the chair conformation), a basic nitrogen center (


) capable of electrostatic interactions, and multiple vector points for functionalization.

This technical guide dissects the biological activity of piperidine derivatives, moving beyond general descriptions to specific Structure-Activity Relationships (SAR), mechanistic pathways, and validated experimental protocols. We focus on three high-impact therapeutic areas: Analgesia (Opioids) , Neurodegeneration (AChE Inhibitors) , and Oncology .

Part 1: The Pharmacophore & Structural Attributes

Conformational Dynamics

Unlike planar aromatic rings, piperidine exists primarily in a chair conformation, minimizing torsional strain. This 3D architecture allows substituents at the C2, C3, and C4 positions to adopt specific axial or equatorial orientations, critical for receptor subtype selectivity.

  • Equatorial Preference: Bulky substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions.

  • Pharmacophoric Mapping: In fentanyl-class opioids, the 4-anilidopiperidine moiety effectively mimics the tyramine fragment of endogenous enkephalins, positioning the phenyl ring and amine nitrogen at optimal distances for Mu-Opioid Receptor (MOR) binding.

The Nitrogen Center

The secondary amine nitrogen is the anchor of the scaffold.

  • Electrostatics: At physiological pH, the nitrogen is protonated, allowing it to form a crucial salt bridge with aspartate residues in G-Protein Coupled Receptors (GPCRs) (e.g., Asp147 in the

    
    -opioid receptor).
    
  • Functionalization: It serves as the primary handle for diversification (N-alkylation, N-acylation), modulating lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

Part 2: Therapeutic Landscapes & SAR

Analgesics: The 4-Substituted Piperidines

The 4-anilidopiperidine class (e.g., Fentanyl, Sufentanil) represents the most potent synthetic opioids.

  • SAR Insight: High potency requires a lipophilic group at the N1 position (e.g., phenethyl in fentanyl) and a bulky aromatic group at C4.

  • Mechanism: Agonism of the Mu-Opioid Receptor (MOR).

Neurodegeneration: Acetylcholinesterase (AChE) Inhibitors

Piperidine derivatives like Donepezil are first-line treatments for Alzheimer's disease.[1]

  • SAR Insight: The N-benzylpiperidine moiety binds to the catalytic anionic site (CAS) of AChE, while the indanone portion binds to the peripheral anionic site (PAS). The linker length is critical to span the enzyme's active gorge.

  • Potency Data: Substitutions on the benzamide nitrogen can push IC50 values into the sub-nanomolar range (see Table 1).

Oncology: Kinase Inhibition

Recent work has integrated piperidine into kinase inhibitors (e.g., EGFR, ALK) to improve solubility and pharmacokinetic profiles.

  • Activity: Piperidine-linked pyrimidines have shown GI50 values < 0.5 µg/mL against renal (786-0) and breast (MCF-7) cancer lines.[2]

Part 3: Mechanistic Pathways

Mu-Opioid Receptor (MOR) Signaling

The biological activity of piperidine-based opioids is mediated through G-protein coupling. Upon binding, the piperidine nitrogen interacts with Asp147, triggering a conformational change that dissociates the


 subunit.

Figure 1: Mu-Opioid Receptor Signaling Cascade This diagram illustrates the downstream effects of piperidine agonist binding, leading to analgesia via cAMP inhibition and ion channel modulation.

MOR_Signaling Figure 1: Mu-Opioid Receptor (MOR) Signaling Pathway Activated by Piperidine Agonists Agonist Piperidine Agonist (e.g., Fentanyl) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binding (Asp147) Gi Gi/o Protein Dissociation MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) K_Channel GIRK Channels (K+ Efflux) Gi->K_Channel Activation (+) Ca_Channel VGCC (Ca2+ Influx) Gi->Ca_Channel Inhibition (-) cAMP cAMP Levels AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreases Activity Nucleus Gene Transcription (CREB) PKA->Nucleus Altered Transcription Analgesia Hyperpolarization & Analgesia K_Channel->Analgesia Neuronal Hyperpolarization Ca_Channel->Analgesia Reduced Neurotransmitter Release

Part 4: Experimental Validation & Protocols

Trustworthy data generation requires rigorous protocols. Below is a validated workflow for synthesizing and screening piperidine derivatives for AChE inhibition, a standard benchmark for bioactivity.

Workflow Overview

Figure 2: Design-Synthesis-Screening Workflow A self-validating loop for optimizing piperidine derivatives.

Workflow Figure 2: Experimental Workflow for Piperidine Derivative Development Design In Silico Design (Docking to PDB: 4EY7) Synth Synthesis (Cyclization/Amidation) Design->Synth Target Candidates Purify Purification (HPLC/Recrystallization) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char Assay Biological Assay (Ellman's Method) Char->Assay Confirmed Structure Data Data Analysis (IC50 Calculation) Assay->Data Data->Design SAR Feedback Loop

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

This colorimetric assay measures the rate of production of thiocholine as AChE hydrolyzes acetylthiocholine.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) aka Ellman's Reagent

  • Acetylthiocholine iodide (Substrate)

  • Electric Eel AChE (Enzyme source)

  • Test Compounds (Piperidine derivatives dissolved in DMSO)

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds in DMSO to prepare a stock solution. Create serial dilutions (e.g.,

    
     to 
    
    
    
    M) in phosphate buffer. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer

    • 20 µL Test Compound solution

    • 20 µL AChE solution (0.2 U/mL)

    • Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of DTNB/Acetylthiocholine mixture (1:1 ratio of 1 mM stocks).

  • Measurement: Immediately monitor absorbance at 412 nm using a microplate reader. Record readings every 30 seconds for 5 minutes.

  • Calculation: Plot Absorbance vs. Time to determine the velocity (

    
    ). Calculate % Inhibition:
    
    
    
    
    Determine IC50 using non-linear regression (log(inhibitor) vs. response).

Self-Validation Check: Always run a standard reference inhibitor (e.g., Donepezil) alongside test compounds. The IC50 of Donepezil should fall within the expected range (5–10 nM) to validate the assay conditions.

Part 5: Quantitative Data Summary

The following table summarizes the potency of key piperidine derivatives discussed in recent literature, highlighting the impact of structural modifications.

Table 1: Comparative Bioactivity of Piperidine Derivatives

Compound ClassTargetKey Structural FeatureActivity MetricReference
Donepezil Analog AChEN-benzyl-4-[2-(benzoylamino)ethyl]IC50: 5.7 nM[1]
Sulfonyl-Piperidine AChE4'-(benzylsulfonyl)benzoyl substitutionIC50: 0.56 nM [1]
Fentanyl MORN-phenethyl-4-anilidoKi: 1.2 nM[2]
Piperidine-Pyrimidines Cancer (786-0)2,4-diamino substitutionGI50: 0.4 µg/mL[3]
Piperazine Derivative Melanoma (SK-MEL-5)4-trifluoromethylphenyl at N1Growth: -98.17%[4]

Note: Lower IC50/Ki indicates higher potency. Negative growth % indicates cytotoxicity.

References

  • Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity. PubMed Central. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • Biological activities of piperidine alkaloids. ResearchGate. Available at: [Link]

Sources

The 4-Amino-3-Hydroxypiperidine Scaffold: Synthetic Utility and Pharmacological Mechanism

[1][2]

Executive Summary

This compound is a "privileged scaffold" in drug discovery. Its structural core—a piperidine ring constrained with adjacent hydroxyl and amine groups—serves as a versatile pharmacophore.[1][2][3][4] It is primarily utilized to synthesize Tyrosine Kinase Inhibitors (TKIs) (e.g., BTK or JAK inhibitors) and Novel Bacterial Topoisomerase Inhibitors (NBTIs) .

The compound’s value lies in its stereochemical rigidity . The fixed geometry of the 3-hydroxy and 4-amino groups allows for precise vectorization of hydrogen bonds within a protein binding pocket, often mimicking the transition state of peptide hydrolysis or binding to the ATP-hinge region of kinases.

PropertySpecification
CAS (Generic) 143900-44-1 (cis-enantiomer specific)
Molecular Formula C₁₀H₂₀N₂O₃
Role Chiral Building Block / Pharmacophore Module
Key Targets Bruton's Tyrosine Kinase (BTK), DNA Gyrase, GPCRs
Stereochemistry Critical (cis vs. trans determines biological activity)

Structural Mechanism of Action (The Pharmacophore)

The "action" of this molecule is defined by the spatial arrangement of its functional groups after the protecting group (Boc) is removed.

Stereoelectronic Anchoring

In the context of a drug molecule, the 3-hydroxy-4-aminopiperidine motif acts as a bidentate anchor :

  • The 4-Amino Group (Protonated): At physiological pH, the secondary or tertiary amine derived from this position often forms a salt bridge with acidic residues (e.g., Asp or Glu) in the target protein.

  • The 3-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor. In kinase inhibitors, this group frequently interacts with the "gatekeeper" residue or solvent-front residues, improving selectivity over other kinases.

Conformational Restriction

Unlike linear diamines, the piperidine ring locks the C3 and C4 substituents into a chair conformation.

  • Cis-configuration: Forces the -OH and -NH₂ groups into an axial/equatorial relationship (or eq/ax), reducing the entropic penalty upon binding to a receptor.

  • Trans-configuration: Places both groups in equatorial positions (typically), extending the reach of the substituents to bridge distant pockets in the active site.

Synthetic Mechanism of Action (Chemo-activation)

Before the molecule can function biologically, it must be "activated" chemically. The primary mechanism involves the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group.

Pathway Visualization

The following diagram illustrates the activation workflow, transforming the protected intermediate into a bioactive ligand.

SyntheticMechanismStartProtected Scaffold(N-Boc-3-OH-4-NH2)AcidAcidolysis(TFA or HCl)Start->Acid ProtonationInterCarbamic AcidIntermediateAcid->Inter t-Butyl cation lossActiveDeprotected Salt(Piperidinium)Inter->Active CO2 extrusionCouplingAmide Coupling(EDC/HOBt)Active->Coupling FunctionalizationDrugFinal BioactiveLigandCoupling->Drug Target Synthesis

Figure 1: Synthetic activation pathway from protected scaffold to bioactive ligand.

Mechanistic Steps (Boc Deprotection)
  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (TFA or HCl).

  • Fragmentation: The tert-butyl group is cleaved as a tert-butyl cation (which is rapidly trapped by scavengers or decomposes to isobutylene).

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously loses CO₂, yielding the free amine salt.

Experimental Protocol: Deprotection and Functionalization

Objective: To selectively remove the N-Boc group and couple the resulting amine to an acyl chloride, a common workflow in generating library analogs.[5]

Reagents Required[1][5][6][7]
  • Substrate: this compound (1.0 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Acid: Trifluoroacetic acid (TFA)

  • Base:

    
    -Diisopropylethylamine (DIPEA)[6]
    
  • Electrophile: Benzoyl chloride (as a model electrophile)[5]

Step-by-Step Methodology
Phase 1: Acidolytic Deprotection
  • Dissolution: Dissolve 1.0 g (4.6 mmol) of the substrate in 10 mL of DCM in a round-bottom flask. Cool to 0°C using an ice bath.

  • Acid Addition: Add 5 mL of TFA dropwise over 10 minutes. Note: Gas evolution (CO₂) will occur.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (stain with Ninhydrin; the product amine will stain deep purple/red).

  • Workup: Concentrate the solution in vacuo to remove excess TFA and DCM. The residue is the trifluoroacetate salt of the amine.

Phase 2: N-Acylation (Functionalization)
  • Neutralization: Redissolve the crude salt in 15 mL DCM. Cool to 0°C. Add DIPEA (3.0 eq) dropwise until pH > 8.

  • Coupling: Add Benzoyl chloride (1.1 eq) dropwise.

  • Completion: Stir for 4 hours at room temperature.

  • Purification: Wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄. Purify via flash column chromatography (MeOH/DCM gradient).

Biological Mechanism: Interaction Map

When incorporated into a kinase inhibitor (e.g., targeting BTK or JAK), the 3-hydroxy-4-aminopiperidine moiety typically binds in the solvent-exposed region or the hinge region.

InteractionMapcluster_pocketProtein Binding PocketGluGlu Residue(H-Bond Acceptor)AspAsp Residue(Salt Bridge)WaterSolvent NetworkNHPiperidine NH(Protonated)NH->Asp Ionic InteractionOHC3-Hydroxyl(Donor/Acceptor)OH->Glu H-Bond (2.8 Å)OH->Water SolvationAmideC4-Amide(Linker)Amide->Water Solvent Exposure

Figure 2: Pharmacophore interaction map showing typical binding modes of the scaffold.

Mechanistic Insight[3][6][7][8]
  • Selectivity Filter: The C3-hydroxyl group often dictates selectivity. In some kinases, the pocket can accommodate the hydroxyl group only in a specific stereoconfiguration (cis or trans), sterically clashing in off-target enzymes.

  • Solubility Enhancement: The piperidine nitrogen (if left as a secondary amine) increases the sp³ character and basicity of the drug, improving aqueous solubility and oral bioavailability (F%).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60146107: t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.[7] Retrieved from

  • MDPI Pharmaceuticals. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids.[6] (Discusses 4-aminopiperidine pharmacophores in FDA drugs). Retrieved from [Link]

Technical Guide: Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate as a Chiral Building Block

[1][2]

Executive Summary

This compound (CAS: 203503-03-1 for generic; specific isomers vary) represents a high-value "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, combined with the dense functionalization of vicinal amino and hydroxyl groups, makes it an ideal pharmacophore for mimicking peptide transition states and exploring novel chemical space in kinase inhibitors, GPCR ligands, and anti-infectives.[2]

This guide provides a comprehensive analysis of its stereochemical management, synthetic routes, and application in high-throughput library generation.[2]

Structural & Stereochemical Analysis

The piperidine ring acts as a lipophilic spacer, while the 3-hydroxy and 4-amino groups provide directional hydrogen bonding vectors.[1][2] The cis and trans relationships between these substituents drastically alter the vector alignment, affecting binding affinity.

Stereoisomer Landscape

The molecule possesses two chiral centers (C3 and C4), yielding four distinct stereoisomers.[2] Controlling this stereochemistry is the primary challenge in its deployment.

Isomer ConfigurationCommon CASKey CharacteristicPrimary Utility
(3S, 4S) 1161932-04-2cis-diequatorial/axialKinase inhibitor scaffolds
(3R, 4R) 1007596-95-3cis-diequatorial/axialEnantiomer of above; SAR probing
(3S, 4R) 1312812-78-4trans-diequatorialPeptidomimetics (Protease inhibitors)
(3R, 4S) N/A (Rare)trans-diequatorialRare research standard
Visualization of Stereochemical Divergence

The following diagram illustrates the divergent synthetic pathways required to access the cis versus trans manifolds.

Stereochemistrycluster_0Route A: Trans-Selectivecluster_1Route B: Cis-SelectivePrecursorN-Boc-1,2,3,6-tetrahydropyridineEpoxideEpoxide Intermediate(Anti-addition)Precursor->EpoxidemCPBAEpoxidationTransProductTRANS-Isomer(3-OH, 4-NH2 anti)Epoxide->TransProductNH3/N3-Ring OpeningPyridone3-HydroxypyridineReductionHydrogenation &ResolutionPyridone->ReductionH2, Rh/C+ D-Pyroglutamic acidCisProductCIS-Isomer(3-OH, 4-NH2 syn)Reduction->CisProductBoc-Protection& Funct. Manipulation

Caption: Divergent synthetic pathways for accessing Trans (Route A) and Cis (Route B) isomers.

Synthetic Methodologies

Route A: Trans-Selective Synthesis (Epoxide Opening)

This is the most robust method for generating the trans-(3,4)-disubstituted pattern.[1][2] The reaction relies on the anti-stereospecific opening of an epoxide ring by a nitrogen nucleophile.

Protocol:

  • Epoxidation: Treat N-Boc-1,2,3,6-tetrahydropyridine with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C. The bulky Boc group directs epoxidation, typically favoring the syn epoxide relative to the carbamate, though steric outcomes can vary.[1][2]

  • Ring Opening: React the crude epoxide with sodium azide (NaN₃) in aqueous ethanol with ammonium chloride (NH₄Cl) as a buffer. The azide attacks the less hindered position (or C4 via diaxial opening rules) in an anti fashion.

  • Reduction: Hydrogenate the resulting azido-alcohol using Pd/C (10%) under H₂ atmosphere (1 atm) in methanol to yield the trans-4-amino-3-hydroxypiperidine core.

Critical Control Point: The regioselectivity of the epoxide opening can be influenced by the protecting group. Using a bulky Boc group generally favors attack at C4, but mixtures may require chromatographic separation.[2]

Route B: Cis-Selective Synthesis (Chiral Resolution)

Accessing the cis isomer often starts from 3-hydroxypyridine, as direct manipulation of the piperidine ring often favors thermodynamic trans products.[1][2]

Protocol:

  • Hydrogenation: Catalytic hydrogenation of 3-hydroxypyridine (Rh/C, 50-80°C, 50 psi H₂) yields racemic 3-hydroxypiperidine.[1][2]

  • Resolution: The racemate is resolved using D-pyroglutamic acid in refluxing ethanol. Upon cooling, the diastereomeric salt of the (S)-isomer crystallizes out.[2]

  • Protection & Amination: The resolved amine is Boc-protected.[1] To introduce the amino group cis to the hydroxyl, a sequence involving oxidation to the ketone followed by reductive amination (using a bulky hydride source to force cis attack) or formation of a cyclic carbamate intermediate is employed.[2]

Applications in Drug Discovery

Unlike simple 3-aminopiperidines used in fluoroquinolones (e.g., Balofloxacin), the 3-hydroxy-4-amino motif offers unique hydrogen-bonding capabilities that mimic the transition states of peptide hydrolysis.[1][2]

HCV Assembly Inhibitors

Research has identified 4-aminopiperidine scaffolds as potent inhibitors of Hepatitis C Virus (HCV) assembly.[1][2][4] The 3-hydroxy variant allows for additional contacts within the viral protein binding pocket, improving potency and selectivity compared to the unsubstituted parent scaffold.

  • Mechanism:[4][5][6] Disruption of the viral core protein oligomerization.

  • Relevance: Synergistic effects when combined with DAA (Direct Acting Antivirals) like Telaprevir.[2][4][7]

Kinase Inhibition (Linker Design)

In kinase inhibitor design, this scaffold serves as a rigid linker that projects the solubilizing amine into the solvent front while the hydroxyl group can engage the hinge region or ribose-binding pocket of the ATP site.

  • Key Advantage: The chiral centers allow for "vector dialing"—fine-tuning the angle of the exit vector to maximize interactions with the solvent channel.[1]

Handling and Stability Specifications

To ensure experimental reproducibility, the following stability parameters must be observed:

ParameterSpecificationCausality/Reasoning
Storage Temp 2–8°CPrevents slow degradation of the Boc-carbamate and oxidation of the amine.[1]
Hygroscopicity ModerateThe free amine/hydroxyl motif attracts moisture; store under inert gas (Ar/N₂).[2]
Solubility DMSO, MeOH, DCMHighly soluble in polar organic solvents; poor solubility in non-polar alkanes.[2]
pKa (Est.) ~9.5 (Amine)The C4-amine is basic; purification requires buffered mobile phases (e.g., NH₄OH in MeOH/DCM).[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 60146107, t-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link][1][2]

  • Sacktor, D. S., et al. (2018).[2] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases.[2] Retrieved from [Link]

  • Google Patents. (2016).[2] CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.[1][2] Retrieved from

Introduction: The Piperidine Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

Potential Therapeutic Applications of Piperidine Derivatives: A Technical Guide for Drug Development

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of biological targets. Its ubiquity in FDA-approved therapeutics, ranging from the analgesic Fentanyl to the chemotherapeutic Palbociclib , stems from its unique physicochemical versatility.

For the drug development professional, piperidine offers three critical advantages:

  • Conformational Flexibility: The chair conformation of the saturated six-membered ring allows for the precise positioning of substituents (equatorial vs. axial) to maximize binding affinity within enzyme pockets or receptor clefts.

  • pKa Modulation: With a pKa of ~11.2, the secondary amine is protonated at physiological pH, facilitating ionic interactions with conserved aspartate or glutamate residues in target proteins (e.g., the catalytic anionic site of Acetylcholinesterase).

  • Metabolic Stability: Unlike its unsaturated pyridine counterpart, the piperidine ring is less prone to rapid oxidative metabolism, though it remains a site for CYP450-mediated functionalization, which can be exploited for prodrug strategies.

CNS Therapeutics: Acetylcholinesterase (AChE) Inhibition[1]

The most established application of piperidine derivatives lies in the treatment of Alzheimer’s Disease (AD). The "cholinergic hypothesis" posits that AD cognitive decline results from a deficiency in acetylcholine (ACh).

Mechanism of Action: Dual Binding Site Inhibition

Donepezil (Aricept) represents the archetype of this class. Unlike tacrine, Donepezil utilizes a piperidine moiety to bridge the active site gorge of AChE.

  • Catalytic Anionic Site (CAS): The indanone ring interacts via π-π stacking with Trp86.

  • Peripheral Anionic Site (PAS): The N-benzylpiperidine nitrogen, protonated at physiological pH, forms a cation-π interaction with Trp286, while the phenyl ring engages in π-stacking with Tyr341.

This dual binding mode not only inhibits ACh hydrolysis but also interferes with AChE-induced amyloid-β aggregation, a secondary pathogenic mechanism.

Visualization: Cholinergic Signaling & Inhibition[1]

AChE_Pathway Presynaptic Presynaptic Neuron (Choline Acetyltransferase) ACh Acetylcholine (ACh) Presynaptic->ACh Release Synapse Synaptic Cleft ACh->Synapse Receptor Post-Synaptic Nicotinic/Muscarinic Receptors Synapse->Receptor Activation (Cognition/Memory) AChE Acetylcholinesterase (Enzyme) Synapse->AChE Hydrolysis Breakdown Choline + Acetate (Signal Termination) AChE->Breakdown Normal Function Donepezil Donepezil (Piperidine Inhibitor) Donepezil->AChE Inhibition (IC50 ~6 nM)

Figure 1: Mechanism of Action for Donepezil-mediated AChE inhibition.[1] The piperidine moiety blocks the enzyme, preventing ACh breakdown and prolonging synaptic signaling.

Experimental Protocol: Ellman’s Assay for AChE Inhibition

To validate the potency of novel piperidine derivatives, the modified Ellman assay is the industry standard.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI, 14 mM).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 10 mM).

  • Enzyme: Electric eel AChE (1 U/mL).

Step-by-Step Protocol:

  • Preparation: Dissolve test compounds in DMSO. Dilute with buffer to achieve final concentrations (0.1 nM – 10 µM). Ensure final DMSO concentration is <1%.

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer

    • 20 µL Enzyme solution (AChE)

    • 20 µL Test Compound solution

    • Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of DTNB followed immediately by 10 µL of ATChI.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: The yellow color (TNB anion) formation rate is proportional to enzyme activity.[2] Calculate % inhibition:

    
    
    

Oncology: CDK4/6 Inhibitors

In oncology, the piperidine scaffold is critical in the design of Cyclin-Dependent Kinase (CDK) inhibitors, particularly for HR+/HER2- breast cancer.

Structural Activity Relationship (SAR) Data

The piperidine ring in compounds like Palbociclib serves as a solvent-exposed solubilizing group that also makes critical hydrogen bonds.

Table 1: Comparative Potency of Piperidine-Based CDK4/6 Inhibitors

CompoundDrug ClassPiperidine FunctionCDK4 IC50 (nM)CDK6 IC50 (nM)Selectivity Note
Palbociclib PyridopyrimidineSolubilizing side chain1115High selectivity over CDK1/2
Ribociclib PyrrolopyrimidineN-methylpiperazine1039Bioisostere of piperidine used
Abemaciclib BenzimidazolePiperazine moiety210Higher CNS penetration
Compound 21a Pyrazolo-quinazolineC2-substituted piperidine1026Experimental derivative [1]

Note: While Ribociclib and Abemaciclib utilize piperazine (a bioisostere), the SAR principles regarding the saturated heterocycle's role in the solvent channel remain identical to the piperidine scaffold.

Synthesis & Optimization Strategies

The synthesis of functionalized piperidines often involves the reduction of pyridine precursors or cyclization strategies. Below is a validated route for a Donepezil-type intermediate, demonstrating the Aldol-Condensation strategy.

Protocol: Synthesis of N-Benzylpiperidine-4-carboxaldehyde Intermediate

This protocol focuses on the condensation step, a critical junction in attaching the piperidine warhead to the aromatic core.

  • Reagents: 5,6-dimethoxy-1-indanone (1.0 eq), N-benzylpiperidine-4-carboxaldehyde (1.2 eq), p-Toluenesulfonic acid (pTSA, cat.), Toluene.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction:

    • Charge flask with 5,6-dimethoxy-1-indanone (10 mmol) and N-benzylpiperidine-4-carboxaldehyde (12 mmol).

    • Add Toluene (50 mL) and pTSA (1 mmol).

    • Heat to reflux (110°C) with vigorous stirring.

  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction typically completes in 4–6 hours. Check via TLC (Hexane:EtOAc 1:1).[3]

  • Workup:

    • Cool to room temperature.[3] A precipitate may form.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate, evaporate toluene, dissolve residue in DCM, wash with NaHCO3, and recrystallize from Ethanol.

  • Validation: 1H NMR should show a diagnostic olefinic proton signal at ~6.5–7.0 ppm, confirming the condensation product (benzylidene derivative).

Visualization: Synthetic Workflow

Synthesis_Workflow Start Starting Material: Ethyl Isonipecotate Step1 Step 1: N-Benzylation (Benzyl chloride, K2CO3) Start->Step1 Inter1 Intermediate: N-Benzyl Ethyl Isonipecotate Step1->Inter1 Step2 Step 2: Reduction (Vitride/Red-Al or LiAlH4) Inter1->Step2 Inter2 Intermediate: N-Benzyl-4-hydroxymethylpiperidine Step2->Inter2 Step3 Step 3: Oxidation (Swern or IBX) Inter2->Step3 Aldehyde Key Building Block: N-Benzylpiperidine-4-carboxaldehyde Step3->Aldehyde Step4 Step 4: Aldol Condensation (Indanone, pTSA) Aldehyde->Step4 Final Target: Donepezil Precursor Step4->Final

Figure 2: Step-wise synthetic route for generating the functionalized piperidine core used in AChE inhibitors.

References

  • Development of CDK4/6 Inhibitors: A Five Years Update. Source: MDPI (2020) [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Source: SciSpace (2017) [Link]

  • Acetylcholinesterase Inhibition Assay - Bio-protocol. Source: Bio-protocol (2022) [Link]

  • Piperidine-containing drugs and recently studied analogs. Source: European Journal of Medicinal Chemistry (2025) [Link]

Sources

Methodological & Application

synthesis of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate from L-aspartic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib) and various antimicrobial agents. While often synthesized from pyridine or pyrrole precursors, the use of L-Aspartic Acid as a chiral pool starting material offers a distinct advantage: it allows for the retention of stereochemical information at the C6 position (derived from the aspartic


-carbon) or serves as a robust template for diastereoselective ring functionalization.

This Application Note details a scalable, high-fidelity protocol for converting L-Aspartic Acid into the functionalized piperidine core via a Dieckmann Cyclization-Homologation strategy. This route is preferred for its scalability, use of inexpensive reagents, and the ability to access specific enantiomers of the 3,4-disubstituted piperidine ring.

Retrosynthetic Analysis & Strategy

The transformation of a C4-amino acid (Aspartic Acid) to a C5-nitrogen heterocycle (Piperidine) requires a [4+2] carbon homologation or an N-alkylation/cyclization sequence.

  • Strategic Disconnection: The piperidine ring is constructed by alkylating the aspartic amine with a C2-fragment (ethyl bromoacetate), followed by an intramolecular Claisen (Dieckmann) condensation.

  • Stereochemistry: The (S)-configuration of L-Aspartic acid is preserved at the C6 position of the resulting piperidine, yielding a chiral handle that can influence the diastereoselectivity of the subsequent functionalization at C3 and C4.

  • Functionalization: The resulting 3-oxopiperidine intermediate serves as the divergent point to install the 3-hydroxy and 4-amino groups via an Epoxide Opening or Reductive Amination sequence.

Workflow Visualization

Retrosynthesis Target Target: N-Boc-4-amino-3-hydroxypiperidine (Scaffold) Intermediate1 Intermediate: N-Boc-3-Oxopiperidine Target->Intermediate1 Stereoselective Reduction & Amination Intermediate2 Precursor: N-Alkylated Aspartic Diester Intermediate1->Intermediate2 Dieckmann Cyclization (Ring Closure) Start Start: L-Aspartic Acid Intermediate2->Start N-Alkylation (+2C) & Esterification

Figure 1: Retrosynthetic logic flow from Target to Starting Material.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Ring Formation)

Objective: Synthesis of the 1-Boc-3-oxopiperidine core.

StepReagentConditionsKey Observation
1. Esterification SOCl₂, MeOH0°C to Reflux, 4hFormation of Dimethyl L-Aspartate HCl salt.
2. N-Alkylation Ethyl Bromoacetate, Et₃NTHF, Reflux, 12hMono-alkylation is favored; monitor for bis-alkylation.
3. Protection Boc₂O, NaHCO₃Dioxane/H₂O, RT, 6hConversion to N-Boc diester (Triester intermediate).
4. Cyclization KOtBu (or NaH)Toluene, 0°C to RTDieckmann Condensation . Color change to deep orange/red.
5. Decarboxylation NaCl, H₂ODMSO, 140°C (Krapcho)Evolution of CO₂ gas; formation of the ketone.

Protocol 1.1: Preparation of N-Boc-3-oxopiperidine-6-carboxylate (Methyl Ester)

  • Starting Material: Suspend L-Aspartic acid (13.3 g, 100 mmol) in MeOH (150 mL). Add thionyl chloride (22 mL, 300 mmol) dropwise at 0°C. Reflux for 4 hours. Concentrate to yield Dimethyl L-aspartate hydrochloride.

  • N-Alkylation: Dissolve the diester salt in THF (200 mL) with Et₃N (42 mL, 300 mmol). Add ethyl bromoacetate (12.2 mL, 110 mmol) dropwise. Reflux for 12 hours.

    • Critical Check: Monitor by TLC. Ensure the starting diester is consumed before proceeding to avoid oligomerization.

  • Boc Protection: To the cooled reaction mixture, add Boc₂O (24 g, 110 mmol). Stir at RT for 6 hours.[1] Perform aqueous workup (EtOAc/Brine) to isolate the N-Boc triester.

  • Dieckmann Cyclization: Dissolve the crude triester in anhydrous Toluene (250 mL). Add KOtBu (1.2 eq) at 0°C. Stir for 2 hours. The solution will thicken. Quench with acetic acid (1.2 eq).

    • Result: This yields the N-Boc-3-oxo-4-methoxycarbonylpiperidine-6-carboxylic acid methyl ester .

  • Decarboxylation (Optional but Recommended): To simplify the core, subject the beta-keto ester to Krapcho decarboxylation (NaCl, wet DMSO, 140°C, 4h) to yield the N-Boc-3-oxopiperidine-6-carboxylic acid methyl ester .

Phase 2: Core Functionalization (3-Hydroxy-4-Amino Installation)

Objective: Stereoselective introduction of the amino-alcohol motif.

Mechanism: The most reliable method for 3-hydroxy-4-amino installation on a piperidone is via the Silyl Enol Ether


 Epoxide 

Azide
route. This ensures trans-stereochemistry between the hydroxy and amino groups.

Protocol 2.1: Conversion to Target

  • Enol Ether Formation:

    • Dissolve N-Boc-3-oxopiperidine derivative (10 mmol) in DCM.

    • Add Et₃N (3 eq) and TBSOTf (1.2 eq) at 0°C. Stir 1h.

    • Validation: NMR should show the disappearance of the ketone signal and appearance of the enol alkene proton.

  • Epoxidation (Rubottom-type approach):

    • Treat the silyl enol ether with m-CPBA (1.2 eq) in DCM at -78°C.

    • Note: The bulky Boc group and the C6-ester (from Aspartic acid) will direct the epoxidation to the less hindered face, establishing the relative stereochemistry.

  • Azidolysis (Ring Opening):

    • Treat the crude epoxide (or alpha-silyloxy ketone) with NaN₃ (3 eq) and NH₄Cl in MeOH/H₂O at reflux.

    • Mechanism:[1][2][3][4][5][6] Azide attacks the ketone (or epoxide) at the C4 position.

    • Result: Formation of the 4-azido-3-hydroxypiperidine core.

  • Reduction:

    • Hydrogenation: H₂ (1 atm), Pd/C (10% wt), MeOH, RT, 4h.

    • This reduces the azide to the amine.

Stereochemical & Mechanistic Pathway

The following diagram illustrates the transformation logic, highlighting how the "Chiral Pool" (Aspartic Acid) influences the final scaffold.

SynthesisFlow Asp L-Aspartic Acid (2S) Diester Dimethyl Aspartate Asp->Diester SOCl2, MeOH Alkylated N-Alkylated Triester Diester->Alkylated BrCH2COOEt Et3N Dieckmann Dieckmann Product (Beta-Keto Ester) Alkylated->Dieckmann KOtBu (Cyclization) Ketone N-Boc-3-Piperidone (C6-Chiral) Dieckmann->Ketone Krapcho (-CO2) Epoxide Epoxide/Enol Intermediate Ketone->Epoxide TBSOTf; mCPBA Target Target: 4-Amino-3-Hydroxy Epoxide->Target NaN3; H2/Pd

Figure 2: Step-by-step reaction pathway from L-Aspartic Acid to the functionalized piperidine.[7]

Critical Quality Attributes (CQA) & Troubleshooting

ParameterSpecification/TargetTroubleshooting Strategy
Enantiomeric Purity >98% eeRacemization can occur during the Dieckmann step if the temperature exceeds 0°C during base addition. Keep strictly cold.
Regioselectivity 3-hydroxy-4-amino (vs 4-hydroxy-3-amino)The azide opening of the epoxide is generally regioselective for C4 due to electronic effects of the C3-carbonyl/hydroxyl precursor.
Aspartimide Byproduct <1%During esterification, Aspartic acid can cyclize to aspartimide. Ensure excess alcohol and thionyl chloride are used to drive the open-chain diester form.
Water Content <0.1% (Cyclization)The Dieckmann reaction is moisture sensitive. Use anhydrous Toluene and fresh KOtBu.

References

  • Bursavich, M. G., & Rich, D. H. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases.[2][8] Organic Letters, 3(15), 2317-2320.[2] Available at: [Link]

  • Google Patents. CN104628625A: Synthesis method of N-boc-4-hydroxypiperidine.[1] Available at:

  • Neumann, K., et al. Synthesis of Aspartic Acid-Rich Peptides using Cyanopyridiniumylides.[3] ChemRxiv. Available at: [Link]

Sources

Application Note: Strategic Regiocontrol in the Boc Protection of 4-Amino-3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026


-1 vs. Global Protection and Stereochemical Handling

Executive Summary

The 3-hydroxy-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., JAK3 inhibitors) and fluoroquinolone antibiotics. Its derivatization presents a unique challenge: the molecule contains three distinct nucleophiles—a secondary amine (N1), a primary amine (N4), and a secondary alcohol (O3).

This guide provides validated protocols for:

  • Selective

    
    -1 Protection:  Synthesizing the common building block tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate.
    
  • Global Protection: Synthesizing the

    
    -diBoc derivative.
    
  • Purification Logic: Handling the water-solubility of the amino-alcohol intermediate.

Mechanistic Grounding & Chemoselectivity

To achieve high yields, one must exploit the nucleophilicity hierarchy of the substrate.

Nucleophilicity Hierarchy

The reactivity order under neutral-to-mildly basic conditions is:



  • N1 (Piperidine): Highly nucleophilic due to ring constraints and higher basicity (

    
    ). It is the kinetic product.
    
  • N4 (Exocyclic): Primary amine (

    
    ). Less sterically hindered but generally less nucleophilic than the ring nitrogen.
    
  • O3 (Hydroxyl): Requires deprotonation (alkoxide formation) or catalysis (e.g., DMAP) to react with

    
    .
    
The Salt Factor

Commercial 4-amino-3-hydroxypiperidine is typically supplied as the dihydrochloride salt (2HCl) .

  • Critical Step: The salt must be neutralized in situ to release the free base.

  • Stoichiometry: 2.0 - 2.5 equivalents of base are required just to neutralize the HCl before the amine becomes nucleophilic.

Experimental Protocols

Protocol A: Selective Synthesis of -1-Boc-4-amino-3-hydroxypiperidine

Target: Selective protection of the piperidine nitrogen. Challenge: Preventing over-reaction at the N4 position.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Amino-3-hydroxypiperidine 2HCl1.0Substrate
Di-tert-butyl dicarbonate (

)
0.95 - 1.0Limiting Reagent
Triethylamine (

)
3.0Neutralization & Catalysis
Methanol (

) or

Solvent[0.2 M] Concentration
Step-by-Step Methodology
  • Neutralization: To a round-bottom flask equipped with a magnetic stir bar, add the dihydrochloride salt (1.0 eq) and MeOH (10 mL/g). Cool to

    
     in an ice bath.
    
  • Base Addition: Add

    
      (3.0 eq) dropwise over 10 minutes. The solution may become slightly cloudy as triethylamine hydrochloride salts form. Stir for 15 minutes to ensure free base formation.
    
  • Controlled Addition: Dissolve

    
      (0.95 eq) in a minimal amount of MeOH or THF. Add this solution dropwise to the reaction mixture at 
    
    
    
    over 30–60 minutes.
    • Why? Slow addition at low temperature favors the most nucleophilic center (N1) kinetically. Using a slight deficit of Boc (0.95 eq) prevents di-Boc formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM + 1%

    
    ). Stain with Ninhydrin (free amines turn purple/red).
    
  • Workup (The "Salting Out" Method):

    • Concentrate the reaction mixture under reduced pressure to remove MeOH.

    • Dissolve the residue in a mixture of DCM:Isopropanol (3:1) .

    • Wash with a small volume of saturated

      
        (to remove acidic impurities) and then Brine .[1]
      
    • Note: The product is an amino-alcohol and is water-soluble. Do not use pure water for washes; use brine to salt out the organic product.

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
Purification

The crude material is often pure enough for subsequent steps. If purification is needed, use flash column chromatography on silica gel.

  • Eluent: DCM : MeOH :

    
     (90 : 9 : 1).
    
  • Observation: The

    
    -1-Boc product will elute before the starting material but after any di-Boc byproduct.
    
Protocol B: Global Protection ( -DiBoc)

Target: Protection of both N1 and N4 nitrogens. Application: When complete amine masking is required for O-alkylation or oxidation chemistry.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate (Salt or Free Base)1.0Substrate

2.5 - 3.0Excess Reagent

(1M aq) or

4.0Base
Dioxane / Water (1:1)Solvent[0.2 M]
Step-by-Step Methodology
  • Setup: Dissolve substrate in Dioxane/Water (1:1) .

  • Reagent Addition: Add Base (4.0 eq) followed by

    
      (2.5 eq) in one portion.
    
  • Heating: Heat the reaction to

    
      for 12 hours.
    
    • Why? The N4 amine is less reactive and requires thermal energy to drive the carbamate formation to completion.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 1M Citric Acid (removes any mono-protected amine) and Brine.

    • Dry and concentrate.[1][2]

  • Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the lipophilic nature of the di-Boc compound.

Visualized Workflows

Reaction Logic & Selectivity Flowchart

ReactionLogic cluster_warning Note: N4-Selective Route Start Start: 4-Amino-3-hydroxypiperidine (2HCl) Neut Step 1: Neutralization (3.0 eq Et3N or NaOH) Start->Neut Choice Target Selection Neut->Choice CondA Condition A: Kinetic Control 0.95 eq Boc2O, 0°C, MeOH/DCM Choice->CondA Selective N1 CondB Condition B: Thermodynamic Control >2.5 eq Boc2O, 50°C, Dioxane/H2O Choice->CondB Global Protection ProdA Major Product: N1-Boc (Free N4-NH2, O3-OH) CondA->ProdA ProdB Major Product: N1,N4-DiBoc (Free O3-OH) CondB->ProdB StepX Direct N4-Boc is NOT feasible Requires N1-Bn protection first

Figure 1: Decision tree for selecting reaction conditions based on the desired protection pattern.

Workup Decision Tree for N1-Boc (Amino-Alcohol)

Workup Crude Crude Reaction Mix (MeOH/DCM) Evap Evaporate MeOH Crude->Evap Redissolve Redissolve in DCM:IPA (3:1) Evap->Redissolve Wash Wash w/ Sat. NaHCO3 & Brine Redissolve->Wash Phase Check Aqueous Phase Wash->Phase Recover Product in Organic Phase (Dry & Conc.) Phase->Recover Standard Lost Product in Aqueous? (Back-extract w/ n-Butanol) Phase->Lost If Yield Low

Figure 2: Workup strategy for the water-soluble N1-Boc amino-alcohol intermediate.

Troubleshooting & Analytics

Stereochemistry (Cis vs. Trans)

The starting material often exists as a mixture of cis (3,4-syn) and trans (3,4-anti) isomers.

  • Impact: The cis-isomer can form an intramolecular Hydrogen bond between the C3-OH and C4-NH2. This can slightly retard the reactivity of the N4 amine in global protection schemes compared to the trans-isomer.

  • Separation: Separation of isomers is difficult at the free amine stage. It is recommended to perform separation after N1-Boc protection using column chromatography, where the cis and trans carbamates often display different

    
     values due to conformational differences [1].
    
Analytical Checkpoints
  • NMR (

    
    ):  Expect rotamers for the N1-Boc group. The tert-butyl signal will appear as a singlet at 
    
    
    
    ppm. The H1 protons (alpha to Nitrogen) will appear broad or split.
  • Mass Spec:

    • N1-Boc MW:

      
       Da. Look for 
      
      
      
      and
      
      
      .
    • Di-Boc MW:

      
       Da.
      

References

  • Stereoselective Synthesis & Separation

    • Beilstein J. Org. Chem.2011, 7, 1504–1511. "Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines."
  • General N-Boc Protection Protocols

    • Organic Chemistry Portal, "Boc-Protected Amino Groups."
  • Synthesis of N1-Boc-4-amino-piperidine derivatives (Patent Literature)

    • Google Patents, WO2009133778A1.
  • Handling of Water-Soluble Amino Alcohols

    • Organic Syntheses, Coll. Vol. 10, p. 170 (2004). (Describes extraction of polar Boc-amines).

Sources

Application Note: Advanced Synthetic Strategies for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine rings constitute the most prevalent nitrogen heterocycle in FDA-approved small molecule drugs. Their structural ubiquity demands robust, scalable, and diverse synthetic methodologies. This guide moves beyond textbook definitions to provide field-validated protocols for the three critical phases of piperidine development: Scaffold Construction (via Pyridine Hydrogenation), Late-Stage Functionalization (via Photoredox C-H Activation), and Library Diversification (via Buchwald-Hartwig Amination).

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Strategic Decision Framework

Before selecting a protocol, the synthetic route must be aligned with the structural complexity and stage of development.

PiperidineStrategy Start Target Piperidine Derivative Q1 Is the piperidine ring already formed? Start->Q1 No No: De Novo Synthesis Q1->No  Need Scaffold Yes Yes: Functionalization Q1->Yes  Have Scaffold Method1 Pyridine Hydrogenation (High Throughput/Scale) No->Method1 Method2 Intramolecular Reductive Amination (Stereocontrol) No->Method2 ProtocolA Protocol A: Catalytic Hydrogenation Method1->ProtocolA Q2 Target Position? Yes->Q2 PosN N-Substituted Q2->PosN PosC C-Substituted (Alpha) Q2->PosC ProtocolB Protocol B: Buchwald-Hartwig PosN->ProtocolB ProtocolC Protocol C: Photoredox C-H Activation PosC->ProtocolC

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and target substitution.

Protocol A: Heterogeneous Catalytic Hydrogenation of Pyridines

Application: High-yield conversion of pyridines to piperidines.[1] Ideal for early scaffold generation and scale-up.

Mechanistic Insight & Causality

The reduction of pyridine is thermodynamically favorable but kinetically challenging due to the stability of the aromatic system and the potential for catalyst poisoning.

  • Catalyst Poisoning: The resulting piperidine is a stronger base than the starting pyridine. It tends to bind strongly to the metal surface, blocking active sites.

    • Solution: We utilize glacial acetic acid as the solvent.[2][3] This protonates the piperidine product (

      
      ) immediately upon formation, preventing it from coordinating to the catalyst surface [1].
      
  • Catalyst Selection: Platinum Oxide (

    
    , Adams' Catalyst) is preferred over Pd/C for difficult substrates because it is more resistant to poisoning and operates effectively at lower pressures [2].
    
Experimental Protocol

Scale: 10 mmol Safety: High-pressure hydrogen gas requires a rated autoclave or Parr shaker.

  • Preparation: In a high-pressure reactor vessel, dissolve the substituted pyridine (10 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add

    
     (5 mol%, 113 mg). Caution: Dry catalysts can ignite solvent vapors; add under an inert argon blanket.
    
  • Pressurization: Seal the reactor. Purge three times with

    
    , then three times with 
    
    
    
    . Pressurize to 50 psi (3.4 bar) with
    
    
    .
  • Reaction: Stir vigorously at 25–40°C for 12–24 hours. Monitor

    
     uptake if possible.
    
  • Workup:

    • Depressurize and purge with

      
      .
      
    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate to remove bulk acetic acid.

    • Crucial Step: Basify the residue with aqueous NaOH (2M) to pH > 12 to liberate the free amine.

    • Extract with DCM (

      
       mL), dry over 
      
      
      
      , and concentrate.

Troubleshooting Table:

Observation Root Cause Corrective Action

| Incomplete Conversion | Catalyst poisoning | Increase


 pressure to 70 psi; Ensure solvent is acidic. |
| Over-reduction  | Cleavage of benzyl groups | Switch catalyst to 

or reduce temperature to 20°C. | | Impurity Profile | Partial reduction | Check for dihydropyridine intermediates (unstable); extend reaction time. |

Protocol B: Photoredox -C-H Functionalization

Application: Direct introduction of aryl/cyano groups at the


-position of protected piperidines. This avoids de novo synthesis for late-stage diversification.
Mechanistic Insight

Traditional


-lithiation requires cryogenic conditions and strong bases incompatible with sensitive functional groups. This protocol uses Photoredox Catalysis  to generate an 

-amino radical under mild conditions [3].
  • The Oxidative Quench: The excited photocatalyst (

    
    ) oxidizes the quinuclidine base, which then abstracts a hydrogen atom from the piperidine 
    
    
    
    -position.
  • Radical Trapping: The resulting

    
    -amino radical intercepts an electron-deficient arene (e.g., 1,4-dicyanobenzene) followed by radical anion oxidation to regenerate the catalyst.
    

Photoredox Ir3 Ir(III) Ground State Ir3_Star *Ir(III) Excited State Ir3->Ir3_Star Blue LED (450 nm) Ir2 Ir(II) Reduced Ir3_Star->Ir2 SET (Quencher) Ir2->Ir3 SET (Substrate Oxidation) Substrate Piperidine-H Radical α-Amino Radical Substrate->Radical -H• (HAT) Product α-Aryl Piperidine Radical->Product + Ar-CN - CN-

Figure 2: Simplified photoredox cycle for alpha-C-H arylation.

Experimental Protocol

Scale: 0.5 mmol Reagents: N-Boc-piperidine, 1,4-dicyanobenzene,


 (1 mol%).
  • Setup: In an 8 mL vial equipped with a stir bar, add:

    • N-Boc-piperidine (0.5 mmol)

    • 1,4-dicyanobenzene (0.75 mmol, 1.5 equiv)

    • 
       (3.3 mg, 1 mol%)
      
    • 
       (1.0 equiv) as base.
      
  • Solvent: Add degassed DMSO or DMF (5 mL). Note: Oxygen quenches the excited state; thorough sparging with Argon (15 min) is mandatory.

  • Irradiation: Seal the vial and place it 2–3 cm away from a 34 W Blue LED (450 nm) lamp. Use a fan to maintain temperature

    
    .
    
  • Reaction: Stir under irradiation for 18–24 hours.

  • Workup: Dilute with water, extract with EtOAc (

    
    ), and purify via flash chromatography.
    

Protocol C: Buchwald-Hartwig Amination (N-Arylation)

Application: Coupling secondary piperidines with aryl halides to create N-aryl piperidine libraries.

Mechanistic Insight

Coupling secondary cyclic amines (like piperidine) requires bulky, electron-rich phosphine ligands to facilitate the reductive elimination step from the Palladium center.

  • Ligand Choice: RuPhos is the gold standard for secondary amines. Its steric bulk promotes the formation of the active monoligated

    
     species and prevents 
    
    
    
    -hydride elimination [4].
  • Base Effect: Strong bases (

    
    ) are standard, but for base-sensitive substrates, weak bases (
    
    
    
    ) can be used with specific precatalysts (e.g., Pd-PEPPSI).
Experimental Protocol

Scale: 1.0 mmol

  • Catalyst Prep: In a glovebox or under Argon flow, charge a reaction tube with:

    • Aryl Bromide (1.0 mmol)

    • Piperidine derivative (1.2 mmol)

    • 
       (1.4 mmol)
      
    • Precatalyst: RuPhos Pd G4 (2 mol%) (Alternatively:

      
       / RuPhos 1:2 ratio).
      
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (4 mL).

  • Reaction: Seal and heat to 80–100°C for 2–12 hours.

    • Checkpoint: Reaction mixture should turn from dark red/brown to black upon completion.

  • Workup: Cool to RT, filter through silica/Celite, elute with EtOAc, and concentrate.

Comparative Data Summary

ParameterHydrogenation (Protocol A)C-H Functionalization (Protocol B)Buchwald Coupling (Protocol C)
Primary Bond Formed C-H (Reduction)C-C (Alpha-Arylation)C-N (N-Arylation)
Limiting Factor Functional group tolerance (nitro, alkene)Steric hindrance at alpha-positionAvailability of Aryl Halide
Key Reagent

/


/ Blue LED
Pd-RuPhos
Typical Yield 85–98%60–80%75–95%

References

  • Sreenivasulu, R. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

  • BenchChem Application Notes . (2025). Catalytic Hydrogenation of Pyridine to Piperidine. Link

  • Walker, M. M. et al. (2020).[4] Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation. Journal of the American Chemical Society.[2] Link

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

Sources

analytical methods for Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Introduction & Strategic Overview

This compound (CAS 203503-03-1 for generic structure) is a high-value chiral building block extensively used in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and GPCR ligands.[1][2] Its structure features a piperidine ring with two contiguous chiral centers (C3 and C4) and a Boc-protecting group on the secondary amine.[3][1][2]

Analytical Challenges:

  • Weak Chromophore: The molecule lacks a conjugated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -system, making standard UV detection (254 nm) ineffective.[3][2] The Boc carbonyl absorbs weakly at 205–210 nm, necessitating alternative detection (CAD, ELSD, or MS) or derivatization.[3][1]
    
  • Stereochemical Complexity: With two chiral centers, four stereoisomers exist (3R,4R; 3S,4S; 3R,4S; 3S,4R).[3][1] Distinguishing the cis vs. trans diastereomers and their respective enantiomers is critical for biological activity.[3][2]

  • Amine Tailing: The primary amine at C4 and the carbamate at N1 can cause peak tailing on silanol-active stationary phases.[1][2]

This guide provides a validated, self-consistent analytical workflow designed to ensure the identity, enantiomeric purity, and chemical stability of this intermediate.

Physicochemical Profile

PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

MW = 216.28 g/mol .[2][4][5] Monoisotopic Mass = 216.[3][2]15.
LogP (Predicted) ~0.5 to 0.9Moderately polar; suitable for Reverse Phase (C18/Phenyl).[3][1][2]
pKa (C4-NH2) ~9.5 (Basic)Requires high pH mobile phase or ion-pairing for sharp peaks.[3][1][2]
pKa (C3-OH) ~14 (Neutral)Remains protonated under standard LC conditions.[3][1][2]
Solubility MeOH, DMSO, DCMSoluble in polar organic solvents; limited water solubility.[3]
Stability Acid LabileCritical: Avoid strong acid concentrations (>0.5% TFA) or high temperatures to prevent Boc deprotection.[3][1][2]

Protocol 1: Achiral Purity & Impurity Profiling (RP-HPLC-CAD)

Objective: Quantify chemical purity and detect synthesis byproducts (e.g., regioisomers, de-Boc degradants) without relying on weak UV absorbance.

Rationale: Charged Aerosol Detection (CAD) is chosen over UV because it provides a near-universal response independent of extinction coefficients, crucial for this non-aromatic molecule.[3][1][2]

Method Parameters
  • Instrument: UHPLC System with Charged Aerosol Detector (CAD).

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (High pH stable).[3]
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.5 (adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (MS Grade).[3][1][2]

  • Flow Rate: 0.6 mL/min.[3][1][2]

  • Column Temp: 35°C.

  • Detection:

    • Primary: CAD (Nebulizer Temp: 35°C, Power Function: 1.0).

    • Secondary: UV 210 nm (for reference only).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
8.0595Linear
10.0595Wash
10.1955Re-equilibrate
13.0955End

Technical Insight: The use of pH 9.5 ensures the C4-primary amine is non-ionized (neutral), significantly reducing silanol interactions and peak tailing.[3][1] The XBridge BEH particle is specifically designed to withstand this high pH, unlike standard silica columns which would dissolve.[3]

Protocol 2: Chiral Purity (SFC)

Objective: Separate enantiomers (e.g., (3R,4R) from (3S,4S)) and diastereomers.

Rationale: Supercritical Fluid Chromatography (SFC) is the "Gold Standard" for chiral amine separation.[3][1] It offers faster equilibration and higher resolution than Normal Phase HPLC.[3][1][2] The use of a chlorinated polysaccharide column (Chiralpak IC) typically offers the best selectivity for Boc-protected amines.[3][1][2]

Method Parameters
  • Instrument: SFC System with PDA/QDa (Mass Detector).

  • Column: Daicel Chiralpak IC-3 (Immobilized Cellulose derivative), ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    
    .[3][2]
  • Co-Solvent (Mobile Phase B): Methanol + 0.2% Isopropylamine (IPA).[3][1][2]

  • Mobile Phase A:

    
    .
    
  • Back Pressure: 120 bar.[3][1][2]

  • Temperature: 40°C.[3][1][2][6][7]

  • Flow Rate: 2.0 mL/min.[3][1][2]

Isocratic Strategy
ParameterCondition
Isocratic Mode 15% Co-Solvent (MeOH + 0.2% IPA) / 85%

Run Time 8.0 minutes
Sample Diluent Methanol

Why Isopropylamine? The basic additive is mandatory .[3][1][2] Without it, the free amine at position 4 will interact strongly with the carbamate stationary phase, leading to broad, non-quantifiable peaks.[3]

Protocol 3: Structural Elucidation (NMR)

Objective: Determine relative stereochemistry (cis vs. trans) using Scalar Coupling Constants (


).

Sample Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 . (Avoid 

if peaks broaden due to H-bonding; DMSO often sharpens amine signals).[3][2]
Stereochemical Logic (The Karplus Relationship)

To distinguish the cis (3R,4S) isomer from the trans (3R,4R) isomer, analyze the coupling between the proton at C3 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and the proton at C4 (

).[3]
  • Piperidine Conformation: The bulky Boc group and substituents typically lock the ring into a chair conformation where the bulkiest groups prefer the equatorial position.[3][2]

  • Trans-Isomer (e.g., 3R,4R):

    • Typically, the C3-OH and C4-NH2 are both equatorial (diequatorial).[3][1][2]

    • Therefore, the protons

      
       and 
      
      
      
      are both axial (diaxial).[3]
    • Diagnostic Signal: Large coupling constant, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Anti-periplanar relationship).[3][2]
      
  • Cis-Isomer (e.g., 3R,4S):

    • One substituent is equatorial, the other is axial.[3]

    • The protons ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       and 
      
      
      
      are in an axial-equatorial relationship.[2]
    • Diagnostic Signal: Small coupling constant, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Gauche relationship).[3][2]
      

Data Reporting Table (Example for Trans-Isomer):

Positionngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(ppm)
Multiplicity

(Hz)
Assignment Logic
H3 ~3.4ddd10.5 , 4.0, 2.0Large

confirms axial orientation relative to H4.[2]
H4 ~2.8td10.5 , 4.0Overlap with H3 coupling confirms trans-diaxial.[3][1][2]

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for characterizing a batch of this compound.

G Start Crude Sample (this compound) PurityCheck ACHIRAL PURITY Method: RP-HPLC (High pH) Detector: CAD/ELSD Start->PurityCheck ImpurityDecision Purity > 95%? PurityCheck->ImpurityDecision Purify Prep-HPLC Purification (C18, Ammonium Bicarb) ImpurityDecision->Purify No StereoCheck STEREOCHEMICAL PURITY Method: SFC (Chiralpak IC) Detector: MS/UV ImpurityDecision->StereoCheck Yes Purify->PurityCheck NMR STRUCTURAL ID Method: 1H-NMR (DMSO-d6) Focus: J(3,4) Coupling StereoCheck->NMR FinalReport FINAL CERTIFICATE OF ANALYSIS 1. Identity (NMR/MS) 2. Purity (CAD) 3. Chiral Excess (%ee, %de) NMR->FinalReport

Figure 1: Integrated analytical workflow ensuring purity and stereochemical integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58413001, (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate.[1][2] Retrieved from [Link][3][1][2]

  • Daicel Chiral Technologies.Chiral Selector Screening Guide for Amines. (Standard industry protocol for immobilized polysaccharide columns).
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[3][2] (Standard text for Karplus relationship and coupling constants in cyclohexane/piperidine systems).

Disclaimer: This protocol is intended for research and development purposes. Users must validate methods according to ICH Q2(R1) guidelines before applying them to GMP release testing.

Sources

Application Note: Advanced HPLC Strategies for Piperidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Piperidine Problem"

Piperidine (hexahydropyridine) and its derivatives form the pharmacophore backbone of countless therapeutics, from analgesics (Fentanyl) to stimulants (Methylphenidate) and antihistamines. However, for the analytical chemist, the piperidine ring presents a "perfect storm" of chromatographic challenges:

  • Extreme Basicity: With a pKa of ~11.2, piperidine exists almost exclusively as a protonated cation at standard HPLC pH levels (pH 2–8). This leads to severe secondary interactions with residual silanols on silica columns, causing catastrophic peak tailing.[1]

  • Lack of Chromophore: The saturated ring is UV-transparent. Unless the molecule possesses a pendant aromatic group (e.g., Fentanyl), standard UV detection is blind, necessitating derivatization or alternative detection (CAD/MS).[1]

  • Polarity Paradox: Small piperidines are highly polar and unretained on C18, while substituted derivatives can be hydrophobic, requiring a method that balances retention with peak shape.[1]

This guide moves beyond generic "amine analysis" to provide three field-proven pathways for piperidine quantification, prioritizing robustness and sensitivity.

Method Selection & Decision Logic

Do not default to a C18 column with 0.1% TFA. Use the following logic to select the correct protocol.

MethodSelection Start Analyte: Piperidine Compound Q1 Does it have a UV Chromophore? (e.g., Phenyl ring, conjugated system) Start->Q1 Q2 Is it highly polar / unretained on C18? Q1->Q2 YES (Substituted) Q3 Is MS or CAD available? Q1->Q3 NO (Aliphatic/Simple) MethodA PROTOCOL A: High-pH Reversed Phase (Hybrid Column) Q2->MethodA NO (Hydrophobic enough) MethodC PROTOCOL C: HILIC-MS/UV (Polar Retention) Q2->MethodC YES (Too polar) MethodB PROTOCOL B: FMOC Derivatization (Fluorescence/UV) Q3->MethodB NO (UV only) MethodD PROTOCOL D: Charged Aerosol Detection (CAD) (Direct Analysis) Q3->MethodD YES

Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on analyte structure and available instrumentation.

Protocol A: High-pH Reversed Phase (The "Gold Standard")

Target: Substituted piperidines with chromophores (e.g., Methylphenidate, Fentanyl analogs).[1] Mechanism: At pH 10–11, the piperidine amine is deprotonated (neutral). This eliminates repulsion from the positively charged stationary phase and suppresses silanol ionization, resulting in sharp, symmetrical peaks.[1]

Critical Requirement: Column Selection

Do NOT use standard silica columns. You must use "Hybrid" particles (e.g., Waters XBridge BEH, Agilent Poroshell HPH, Phenomenex Gemini) designed to withstand pH > 10.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 2.5 µmHybrid particles resist dissolution at high pH.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted w/ NH₄OH)Buffers at high pH to keep piperidine neutral.
Mobile Phase B Acetonitrile (100%)Methanol creates higher backpressure; ACN is preferred.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Gradient 5% B to 95% B over 10 minGeneric scouting gradient; adjust slope for resolution.
Temperature 40°CReduces viscosity and improves mass transfer.
Detection UV @ 210–220 nm (or λ max of chromophore)High pH shifts UV cutoff; ensure buffer transparency.

Why this works: By operating above the pKa, we convert the base into a neutral organic molecule. It now behaves like a standard hydrophobic analyte, interacting purely with the C18 chains rather than the silanols.

Protocol B: Pre-Column Derivatization (FMOC-Cl)

Target: Non-chromophoric piperidines (e.g., simple piperidine, 3-methylpiperidine) using standard HPLC-UV/FLD. Mechanism: 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with secondary amines to form a stable, highly fluorescent, and UV-active carbamate derivative.[1]

Reagents Preparation[1][2][3]
  • Borate Buffer (pH 10.0): Dissolve 0.618 g boric acid in 100 mL water; adjust to pH 10.0 with NaOH.

  • FMOC-Cl Reagent: 2.0 mM FMOC-Cl in Acetonitrile (Prepare fresh daily).

  • Quenching Solution: 0.1 M HCl.

Step-by-Step Derivatization Workflow
  • Mix: In an HPLC vial, combine 200 µL Sample + 200 µL Borate Buffer + 400 µL FMOC-Cl Reagent .

  • Incubate: Vortex and let stand at ambient temperature for 10 minutes . (Reaction is fast for secondary amines).

  • Quench: Add 200 µL 0.1 M HCl to stop the reaction and stabilize the carbamate.

  • Inject: Inject 10 µL directly onto the HPLC.

Chromatographic Conditions (Derivatives)[2][4][5][6][7][8][9][10][11][12]
ParameterSpecification
Column Standard C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic 60% B or Gradient 50-90% B
Detection Fluorescence: Ex 265 nm / Em 315 nm (Highest Sensitivity)UV: 265 nm

Note: You will see a peak for excess FMOC-OH (hydrolysis product). The gradient must separate the Piperidine-FMOC peak from the FMOC-OH peak.

Protocol C: HILIC-MS (Trace & Polar Analysis)

Target: Highly polar piperidine metabolites or trace impurity analysis where sensitivity is paramount. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar bases on a silica surface via a water layer. The piperidine remains protonated (good for MS sensitivity) but elutes with high organic content (good for desolvation).

HILIC Configuration[1][10][13][14]

HILIC_Mechanism Step1 Mobile Phase: 90% ACN / 10% Buffer Step2 Stationary Phase: Bare Silica or Amide Step1->Step2 Step3 Mechanism: Partitioning into water layer + Ionic Interaction Step2->Step3 Step4 Elution Order: Non-polar elutes first Polar Piperidine Retained Step3->Step4

Figure 2: HILIC retention mechanism for polar amines.

Protocol Parameters
  • Column: Silica or Amide Phase (e.g., TSKgel Amide-80 or BEH HILIC).[1]

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Isocratic Mode: 85% B / 15% A. (Note: HILIC requires high organic % to retain polar compounds).

  • Detection: ESI-MS (Positive Mode). Monitor [M+H]+.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Severe Peak Tailing Silanol interaction (Secondary retention).1. Switch to High pH method (Protocol A).2. Add 5-10 mM Triethylamine (TEA) to mobile phase as a sacrificial base (Low pH only).
No Retention (t0) Analyte is too polar for C18.Use HILIC (Protocol C) or Ion-Pairing reagent (e.g., 0.1% Heptafluorobutyric acid) on C18.[1]
Split Peaks Sample solvent incompatibility.In HILIC, sample must be in 100% ACN or 90/10 ACN/Water.[1] Aqueous diluents destroy peak shape.
FMOC Precipitate Reagent concentration too high.Reduce FMOC concentration or ensure ACN content in final vial is >40%.

References

  • Separation of Basic Drugs by HILIC. Agilent Technologies Application Note. Demonstrates retention of paroxetine and ranitidine on bare silica. [Link]

  • Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Phenomenex Technical Guide. Explains the "High pH" strategy for suppressing silanol activity. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science, 2022.[4] Specific protocol for tosyl-chloride derivatization. [Link]

Sources

Strategic Integration of tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate in Kinase Inhibitor Design

[1]

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in over 12,000 biologically active compounds. Among these, tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (specifically the cis-3,4-disubstituted isomer) has emerged as a "privileged structure" for Type I and Type I½ kinase inhibitors.

This application note details the strategic deployment of this intermediate in the synthesis of inhibitors targeting JAK3, BTK, and p38 MAPK . Unlike simple piperidines, the vicinal amino-alcohol motif provides critical hydrogen-bonding vectors that mimic the ribose-phosphate region of ATP, enhancing affinity and solubility while reducing lipophilicity (LogD).

Structural Biology & Mechanistic Rationale

The "Polar Handle" Effect

Kinase active sites are hydrophobic clefts, but they contain specific polar residues (e.g., the Gatekeeper residue, the catalytic lysine, or the DFG motif) that require precise electrostatic matching.

  • The 4-Amino Group: Typically serves as the primary nucleophile for coupling to the "hinge-binding" heterocycle (e.g., pyrrolopyrimidine, purine).

  • The 3-Hydroxy Group: Acts as an intramolecular H-bond donor/acceptor. In the cis-configuration ((3S,4R) or (3R,4S)), the hydroxyl group can lock the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding. It also frequently interacts with solvent fronts or specific polar residues like the catalytic lysine or Glu in the

    
    C-helix.
    
Stereochemical Criticality

The biological activity is often strictly governed by stereochemistry. For many JAK inhibitors, the (3R,4R) or (3S,4R) configuration is essential for fitting into the restricted volume of the ATP pocket without clashing with the G-loop.

Experimental Workflow: Synthesis of JAK3 Inhibitor Analogs

This protocol describes the conversion of this compound into a functionalized kinase inhibitor scaffold, using a 4-chloropyrrolo[2,3-d]pyrimidine core (a Tofacitinib-like analog synthesis).

Workflow Visualization

KinaseSynthesisStartThis compound(Boc-Protected Intermediate)Step1Step 1: S_NAr Coupling(K2CO3, Water/Dioxane, 100°C)Start->Step1Core4-Chloro-7H-pyrrolo[2,3-d]pyrimidine(Hinge Binder)Core->Step1Inter1Coupled Intermediate(Boc-Protected)Step1->Inter1 Yield: ~85%Step2Step 2: Acidic Deprotection(HCl/MeOH or TFA/DCM)Inter1->Step2Inter2Free Piperidine SaltStep2->Inter2 Quant.Step3Step 3: Acylation/Amidation(Cyanoacetyl chloride / Acryloyl chloride)Inter2->Step3FinalFinal Kinase Inhibitor(Covalent or Reversible)Step3->Final Yield: ~70%

Figure 1: Synthetic workflow for converting the Boc-amino-hydroxypiperidine scaffold into a functional kinase inhibitor.

Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the chiral piperidine scaffold to the heteroaryl chloride core.

  • Reagents:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • This compound (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Solvent: 1,4-Dioxane : Water (9:1 ratio)

  • Procedure:

    • Charge a round-bottom flask with the heteroaryl chloride and the piperidine intermediate.

    • Add the solvent mixture (concentration ~0.2 M).

    • Add K₂CO₃.

    • Reflux at 100°C for 12–16 hours . Monitor by LC-MS (Target mass = Core + Piperidine - HCl).

    • Note: The 3-hydroxy group is less nucleophilic than the 4-amino group; chemoselectivity is generally high, but avoiding strong bases (like NaH) prevents O-arylation.

  • Workup:

    • Cool to RT. Dilute with EtOAc, wash with brine.

    • Dry over Na₂SO₄, concentrate.

    • Purify via silica gel chromatography (DCM/MeOH gradient).

Step 2: Boc-Deprotection

Objective: Expose the secondary amine of the piperidine ring for further elaboration (e.g., attaching the "tail" that interacts with the solvent front).

  • Reagents:

    • 4N HCl in 1,4-Dioxane or Methanol.

  • Procedure:

    • Dissolve the intermediate from Step 1 in minimal MeOH.

    • Add 4N HCl (10 eq) dropwise at 0°C.

    • Stir at RT for 2–4 hours.

    • Validation: Monitor disappearance of the Boc signal in NMR (approx 1.4 ppm singlet) or mass shift (-100 Da).

  • Isolation:

    • Concentrate in vacuo to obtain the hydrochloride salt. This is often used directly in the next step to prevent oxidation of the free amine.

Step 3: N-Acylation (The "Warhead" Installation)

Objective: For covalent inhibitors (e.g., targeting JAK3 Cys909), an electrophilic acrylamide or cyanoacetamide "warhead" is installed.

  • Reagents:

    • Piperidine HCl salt (from Step 2).

    • Cyanoacetyl chloride (1.1 eq) or Acryloyl chloride (for covalent inhibition).

    • Triethylamine (TEA) or DIPEA (3.0 eq).

    • DCM or DMF (anhydrous).

  • Procedure:

    • Suspend the salt in DCM at 0°C.

    • Add DIPEA to liberate the free amine.

    • Add the acid chloride dropwise.

    • Stir for 1 hour at 0°C.

  • Purification:

    • Quench with NaHCO₃. Extract with DCM.

    • Final purification via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data & Quality Control

When verifying the integrity of this compound derivatives, specific NMR signatures confirm the stereochemistry and regioselectivity.

Feature1H NMR Signal (approx. ppm in DMSO-d6)Diagnostic Value
Boc-Group 1.39 – 1.45 (s, 9H)Confirms protection status. Loss indicates successful Step 2.
H-3 (CH-OH) 3.40 – 3.60 (m, 1H)Chemical shift varies with stereochemistry. Cis isomers often show distinct coupling constants (

Hz) compared to trans (

Hz).
OH Proton 4.80 – 5.10 (d, 1H)Exchangeable with D₂O. Presence confirms O-arylation did not occur in Step 1.
H-4 (CH-NH) 3.80 – 4.10 (m, 1H)Significant downfield shift after coupling to the heteroaryl core.

Safety & Handling Guidelines

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C. Hygroscopic.

  • Reactivity: The 3-hydroxy group makes the 4-amino group slightly less basic than a standard piperidine amine due to inductive effects, but it remains nucleophilic.

  • Warning: In Step 3 (Acylation), cyanoacetyl chloride is highly toxic and corrosive. Perform all acylations in a fume hood.

References

  • Vertex AI Search. (2023). Synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60146107, tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate. Retrieved from [1]

  • Sakamoto, T., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2023). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. Retrieved from

  • BenchChem. (2023). tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate.[2] Retrieved from

Application Notes and Protocols for the Industrial Scale Synthesis of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in the pharmaceutical industry. Its rigid, functionalized scaffold serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), including inhibitors of kinases and proteases, and molecules targeting central nervous system disorders.[1][2] The stereochemistry of the amino and hydroxyl groups is critical for the biological activity of the final drug substance, making stereoselective synthesis paramount.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences.[5]

This document provides a comprehensive guide to the industrial-scale synthesis of a specific stereoisomer of this compound. The presented protocol is designed to be robust, scalable, and efficient, with a focus on process safety and product quality.

Synthetic Strategy: A Rationale for Route Selection

Several synthetic routes to this compound have been reported, broadly categorized into chemical resolution of a racemic mixture and asymmetric synthesis from a chiral precursor. For industrial production, an asymmetric synthesis approach is often preferred as it avoids the potential loss of 50% of the material inherent in classical resolution and simplifies downstream processing.

The strategy detailed herein commences with the readily available and inexpensive starting material, 3-hydroxypyridine. This route involves an initial reduction to form the piperidine ring, followed by the introduction of the Boc protecting group. A key step is the enzymatic resolution to isolate the desired stereoisomer of the hydroxyl group, followed by chemical transformations to introduce the amino group with the correct stereochemistry. This chemoenzymatic approach offers high stereoselectivity and is amenable to large-scale production.

Visualizing the Workflow

The following diagram outlines the key stages of the proposed industrial synthesis.

Industrial_Synthesis_Workflow cluster_0 Upstream Processing cluster_1 Core Chiral Synthesis cluster_2 Downstream Functionalization & Purification Start 3-Hydroxypyridine Reduction Hydrogenation to 3-Hydroxypiperidine Start->Reduction H2, Catalyst Protection Boc Protection to form rac-N-Boc-3-hydroxypiperidine Reduction->Protection (Boc)2O, Base Oxidation Oxidation to N-Boc-3-piperidone Protection->Oxidation Oxidizing Agent Asymmetric_Reduction Enzymatic Asymmetric Reduction to (S)-N-Boc-3-hydroxypiperidine Oxidation->Asymmetric_Reduction Ketoreductase, Cofactor Mesylation Mesylation of Hydroxyl Group Asymmetric_Reduction->Mesylation MsCl, Base Azide_Displacement SN2 Displacement with Sodium Azide Mesylation->Azide_Displacement NaN3 Reduction_Azide Reduction of Azide to Amine Azide_Displacement->Reduction_Azide H2, Catalyst Final_Product Tert-butyl (3S,4R)-4-amino- 3-hydroxypiperidine-1-carboxylate Reduction_Azide->Final_Product

Caption: Synthetic workflow from 3-hydroxypyridine to the target molecule.

Detailed Experimental Protocols

Part 1: Synthesis of rac-tert-butyl 3-hydroxypiperidine-1-carboxylate

Step 1.1: Hydrogenation of 3-Hydroxypyridine

This initial step involves the reduction of the aromatic pyridine ring to a piperidine ring.

  • Procedure:

    • To a high-pressure reactor, add 3-hydroxypyridine (1.0 eq) and a suitable solvent such as ethanol.

    • Add a rhodium on carbon (Rh/C) catalyst (typically 0.5-2% by weight of the starting material).[6]

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 4-6 MPa.[6]

    • Heat the reaction mixture to 80-100°C and maintain vigorous stirring for 32-60 hours.[6]

    • Monitor the reaction for completion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 3-hydroxypiperidine.

Step 1.2: Boc Protection of 3-Hydroxypiperidine

The crude 3-hydroxypiperidine is protected with a tert-butoxycarbonyl group.

  • Procedure:

    • Dissolve the crude 3-hydroxypiperidine (1.0 eq) in a mixture of water and a suitable organic solvent like dichloromethane or ethanol.[1][7]

    • Add a base such as sodium carbonate or triethylamine (1.2-1.5 eq).[7]

    • Cool the mixture to 0-5°C.

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq) while maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction for completion by Thin Layer Chromatography (TLC) or HPLC.

    • Once complete, adjust the pH to 6-7 with a dilute acid solution (e.g., 1M HCl).

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic tert-butyl 3-hydroxypiperidine-1-carboxylate.

Part 2: Chiral Resolution and Functionalization

Step 2.1: Oxidation to tert-butyl 3-oxopiperidine-1-carboxylate

The racemic alcohol is oxidized to the corresponding ketone.

  • Procedure:

    • Dissolve the racemic tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane.

    • In a separate vessel, prepare a solution of sodium hypochlorite (NaOCl) and a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).

    • Slowly add the oxidizing solution to the solution of the alcohol at 0-5°C.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC/HPLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxopiperidine-1-carboxylate.

Step 2.2: Enzymatic Asymmetric Reduction

This key step establishes the desired stereochemistry at the C3 position.

  • Rationale: Biocatalysis using ketoreductases offers high enantioselectivity and operates under mild conditions, making it an attractive option for industrial synthesis.[8]

  • Procedure:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), suspend tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq).

    • Add a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH).

    • Add the selected ketoreductase enzyme (AKR).[8]

    • Add the cofactor, NADP⁺ or NAD⁺.

    • Stir the mixture at a controlled temperature (e.g., 30°C) for 16-24 hours.[8]

    • Monitor the conversion and enantiomeric excess (ee) by chiral HPLC.

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry, and concentrate to yield (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with high enantiomeric purity.

Step 2.3: Mesylation of the Hydroxyl Group

The hydroxyl group is converted to a better leaving group in preparation for nucleophilic substitution.

  • Procedure:

    • Dissolve (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane.

    • Add a base, such as triethylamine (1.5 eq).

    • Cool the solution to 0-5°C.

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq).

    • Stir the reaction at 0-5°C for 1-2 hours.

    • Monitor for completion by TLC/HPLC.

    • Wash the reaction mixture with cold water, dilute aqueous acid, and then brine.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude mesylate.

Step 2.4: Azide Displacement

An Sₙ2 reaction with sodium azide introduces the nitrogen functionality with inversion of stereochemistry.

  • Procedure:

    • Dissolve the crude mesylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (NaN₃) (1.5-2.0 eq).

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

    • Monitor the reaction for completion by TLC/HPLC.

    • Cool the reaction mixture and pour it into cold water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry and concentrate to yield crude tert-butyl (3S,4R)-4-azido-3-hydroxypiperidine-1-carboxylate.

Step 2.5: Reduction of the Azide

The azide is reduced to the primary amine to yield the final product.

  • Procedure:

    • Dissolve the crude azide (1.0 eq) in methanol or ethanol.

    • Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Pressurize the reactor with hydrogen (1-5 atm).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate.

Process Parameters and Data Summary

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1.1 Hydrogenation 3-Hydroxypyridine, H₂, Rh/CEthanol80-100>90
1.2 Boc Protection 3-Hydroxypiperidine, (Boc)₂O, Na₂CO₃Dichloromethane/Water0-25>95
2.1 Oxidation rac-N-Boc-3-hydroxypiperidine, NaOCl, TEMPODichloromethane0-25>95
2.2 Asymmetric Reduction N-Boc-3-piperidone, Ketoreductase, GDH, NADP⁺Aqueous Buffer30>90, >99% ee
2.3 Mesylation (S)-N-Boc-3-hydroxypiperidine, MsCl, Et₃NDichloromethane0-5>95 (crude)
2.4 Azide Displacement Mesylate, NaN₃DMF60-80>85 (crude)
2.5 Azide Reduction Azide, H₂, Pd/CMethanol25>90

Safety and Handling Considerations

  • Hydrogenation: Hydrogen gas is highly flammable and explosive. All hydrogenation reactions must be conducted in a designated high-pressure area with appropriate safety measures, including proper ventilation and spark-proof equipment.

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as it can liberate highly toxic hydrazoic acid gas. Use appropriate personal protective equipment (PPE) and handle in a well-ventilated fume hood.

  • Reagents: Many of the reagents used, such as methanesulfonyl chloride and di-tert-butyl dicarbonate, are corrosive and/or irritants. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate PPE.

  • Continuous Flow Chemistry: For large-scale industrial production, transitioning key steps to a continuous flow process can enhance safety and efficiency.[5]

Conclusion

The chemoenzymatic route described provides a robust and scalable method for the industrial synthesis of enantiomerically pure this compound. By leveraging a readily available starting material and a highly selective enzymatic reduction, this process offers high yields and excellent stereocontrol. Careful attention to process parameters and safety protocols is essential for successful and safe implementation on an industrial scale.

References

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate. [Link]

  • MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery. [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Pharmaffiliates. tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate. [Link]

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

Sources

Advanced Application Note: Reductive Amination Architectures Using Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Piperidine moieties constitute the structural backbone of over 12,000 bioactive compounds, including blockbusters like Donepezil (Alzheimer’s), Fentanyl (analgesic), and Ritalin analogs. While reductive amination is the ubiquitously accepted method for installing these rings, the secondary amine nature of piperidine presents unique mechanistic divergences from primary amines.

This guide moves beyond textbook definitions to provide field-validated protocols for coupling piperidine with aldehydes and ketones. We prioritize Sodium Triacetoxyborohydride (STAB) for its chemoselectivity and Titanium(IV) Isopropoxide for sterically encumbered substrates.

Mechanistic Intelligence: The Iminium Divergence

Unlike primary amines, which form stable Schiff bases (imines), piperidine (a secondary amine) reacts with carbonyls to form an iminium ion or an enamine (if


-protons are present). Understanding this equilibrium is critical because the reducing agent must intercept the iminium species, not the enamine or the aldehyde.
Pathway Visualization

The following diagram illustrates the critical divergence point where protocol failure often occurs (e.g., stalled equilibrium).

PiperidinePathway Start Carbonyl + Piperidine Hemi Hemiaminal Intermediate Start->Hemi Nucleophilic Attack Iminium Iminium Ion (Reactive Species) Hemi->Iminium -H2O (Acid Cat.) Enamine Enamine (Off-Cycle Storage) Iminium->Enamine -H+ (Reversible) Product Tertiary Amine (Target) Iminium->Product Hydride Reduction (STAB/NaBH4) Enamine->Iminium +H+

Figure 1: The Mechanistic Pathway. Note that reduction occurs primarily on the Iminium Ion. In sterically hindered ketones, the equilibrium often favors the Enamine or reverts to the Hemiaminal, requiring Lewis Acid intervention (see Protocol B).

Decision Matrix: Selecting the Correct Protocol

ParameterProtocol A: STAB (Standard) Protocol B: Ti(OiPr)4 (Difficult) Protocol C: Cat. Hydrogenation
Primary Use Case Aldehydes, unhindered ketonesSterically hindered ketones, electron-poor aminesScale-up, Green Chemistry
Reducing Agent NaBH(OAc)3NaBH4 (after Ti complexation)H2 (gas)
Mechanism Direct Reductive AminationPre-formation of Iminium/TitanateSurface Catalysis
Water Tolerance Moderate (STAB scavenges slowly)Low (Ti reacts with water)High
Acid Sensitive Groups Excellent toleranceGood tolerancePoor (if acid co-catalyst used)
Reaction Time 1 - 16 Hours12 - 24 Hours4 - 48 Hours

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Abdel-Magid Method)

Target: General synthesis of N-alkyl piperidines from aldehydes/ketones. Rationale: STAB is mild and does not reduce aldehydes/ketones at an appreciable rate, allowing the iminium ion to form and be reduced selectively in situ [1].

Reagents:

  • Piperidine (1.0 - 1.2 equiv)

  • Aldehyde/Ketone (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv, mandatory for ketones)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under

    
    , dissolve the Carbonyl (1.0 mmol) and Piperidine (1.1 mmol) in DCE (3-5 mL).
    
    • Note: If using a ketone, add AcOH (1.0 mmol) immediately. Piperidine is basic; the acid ensures sufficient protonation to drive dehydration to the iminium ion.

  • Reaction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at Room Temperature (RT).

    • Aldehydes:[1][2][3][4][5][6][7] Complete in < 2 hours.

    • Ketones:[8][9] May require 16+ hours.[10][11] Monitor by TLC/LCMS.[12]

    • Tip: If reaction stalls, add 0.5 equiv more STAB.

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 mins to destroy borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography. (Note: Tertiary amines often streak; add 1%

    
     or 
    
    
    
    to the eluent).
Protocol B: Titanium(IV) Isopropoxide Mediated

Target: Sterically hindered ketones (e.g., acetophenones, adamantane derivatives) where Protocol A fails to drive conversion. Rationale: Ti(OiPr)4 acts as a Lewis Acid to activate the carbonyl and a water scavenger, forcing the equilibrium toward the iminium/enamine species before the reducing agent is introduced [2].

Reagents:

  • Piperidine (1.2 equiv)

  • Ketone (1.0 equiv)

  • Titanium(IV) Isopropoxide (neat or 1.25 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv) - Note: We use the stronger NaBH4 here because the carbonyl is already consumed by Ti.

  • Solvent: Ethanol (absolute) or THF.

Step-by-Step Workflow:

  • Complexation: Mix Piperidine (1.2 mmol) and Ketone (1.0 mmol) in a flask.

  • Titanium Addition: Add Ti(OiPr)4 (1.25 mmol).

    • Variation: For extremely difficult substrates, run this step neat (no solvent) at RT for 1-2 hours.

  • Dilution: Dilute the viscous mixture with Absolute Ethanol (5 mL).

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 mmol) carefully.

    • Safety: Exothermic evolution of H2 gas.

  • Digestion: Allow to warm to RT and stir for 2-4 hours.

  • Quench (Critical): Add 1N NaOH or water. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: The filtrate is concentrated and extracted as usual.

Protocol C: Catalytic Hydrogenation (Green/Scale-Up)

Target: Industrial scale-up or when boron waste is unacceptable. Rationale: Uses clean H2 gas. Requires a catalyst that tolerates amines (Pd/C often poisoned by amines; Pearlman's catalyst is better).

Reagents:

  • Piperidine (1.0 equiv)

  • Carbonyl (1.0 equiv)

  • Catalyst: 10% Pd/C or 20% Pd(OH)2/C (Pearlman’s Catalyst) (5-10 wt%)

  • Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (40-60 psi).

  • Solvent: Methanol or Ethanol.[13]

Step-by-Step Workflow:

  • Mixing: Dissolve Piperidine and Carbonyl in MeOH.

  • Catalyst Loading: Add Pd/C (Caution: Pyrophoric if dry. Wet with solvent first).

  • Hydrogenation: Purge vessel with

    
    , then 
    
    
    
    . Stir vigorously under
    
    
    atmosphere.
    • Optimization: If reaction is slow, add a catalytic amount of AcOH to activate the imine.

  • Filtration: Filter through Celite under inert atmosphere.

  • Isolation: Evaporate solvent. Product is often pure enough for next steps.

Troubleshooting & Optimization Guide

IssueDiagnosisCorrective Action
Low Conversion (Ketone) Equilibrium favors ketone over iminium.Switch to Protocol B (Ti-mediated). The Ti shifts equilibrium irreversibly.
Product is an Alcohol Direct reduction of Carbonyl.[14]The reducing agent is too strong or added too fast. Use STAB (Protocol A) instead of NaBH4/NaCNBH3.
Starting Material Remains Iminium formation is slow.[11][15]Add Molecular Sieves (4Å) to the reaction to scavenge water.
TLC Streaking Amine interaction with silica.Pre-wash TLC plate with 5% Et3N/Hexanes or add 1% NH4OH to mobile phase.
Workflow Logic: The "Rescue" Loop

If Protocol A fails after 16 hours:

  • Do not quench.

  • Add Ti(OiPr)4 (1.0 equiv) directly to the STAB mixture.

  • Stir 4 hours.

  • This hybrid approach often pushes stubborn substrates to completion.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][16] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][7][13][17] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[2][8][9][11] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

Sources

oxidation of the hydroxyl group in Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the strategic oxidation of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate .

Executive Summary

The oxidation of this compound (1) to its corresponding ketone is a critical transformation in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1] However, this reaction presents a specific chemoselectivity challenge: the presence of a free primary amine at C4 proximal to the C3 hydroxyl group.

Critical Technical Insight: Direct oxidation of the free


-amino alcohol is chemically unsound. It typically leads to:
  • Oxidative Degradation: Primary amines are susceptible to oxidation (forming imines, oximes, or nitro species).

  • Self-Condensation: The resulting

    
    -amino ketone is highly unstable and prone to intermolecular condensation (polymerization) or intramolecular cyclization.[1]
    
  • Epimerization: The C4 stereocenter, being

    
     to the newly formed ketone, becomes highly acidic and prone to racemization.
    

Recommended Strategy: The protocol below mandates a Protection-Oxidation-Deprotection (POD) strategy. The C4-amine must be orthogonally protected (typically with Cbz or Fmoc) prior to alcohol oxidation.[1]

Part 1: Pre-Oxidation Strategy (Amine Protection)

Before oxidation, the C4-amino group is protected with a Benzyloxycarbonyl (Cbz) group. This group is orthogonal to the N1-Boc group and stable under oxidative conditions.[1]

Protocol A: Cbz-Protection of the C4-Amine

Objective: Convert this compound to tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxypiperidine-1-carboxylate.

Reagents:

  • Substrate (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)[1]

  • Sodium Bicarbonate (NaHCO

    
    ) (2.5 equiv)
    
  • Solvent: THF/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve the substrate in THF/Water (1:1) at 0°C.

  • Base Addition: Add solid NaHCO

    
     in one portion.
    
  • Acylation: Dropwise add Cbz-Cl over 15 minutes, maintaining temperature < 5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Dilute with EtOAc. Wash organic layer with 5% citric acid (to remove unreacted amine), then brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Yield: Expect >90% yield of the Cbz-protected alcohol.

Part 2: Oxidation Protocols

Three methods are provided based on scale and equipment availability.[1] Method 1 (Swern) is the gold standard for yield and stereochemical integrity. Method 2 (Parikh-Doering) is preferred for larger (process) scales.[1]

Method 1: Swern Oxidation (Gold Standard)

Best for: Lab scale (<10g), high stereochemical preservation.

Mechanism: Activation of DMSO with oxalyl chloride forms a chlorosulfonium intermediate, which activates the alcohol. Base-mediated elimination yields the ketone.[1]

Reagents:

  • Oxalyl Chloride (1.2 equiv)

  • DMSO (2.4 equiv)

  • Triethylamine (Et

    
    N) (5.0 equiv)[2]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[2]

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under N

    
    , dissolve oxalyl chloride in DCM (5 mL/mmol). Cool to -78°C .[1]
    
  • DMSO Addition: Add DMSO dropwise. Caution: Gas evolution (CO/CO

    
    ).[1] Stir for 15 min at -78°C.
    
  • Substrate Addition: Dissolve the Cbz-protected amino alcohol in minimal DCM and add dropwise to the reaction mixture. Maintain temp < -65°C. Stir for 45 min at -78°C.

  • Elimination: Add Et

    
    N dropwise.[1] The mixture will turn cloudy.[1]
    
  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with cold 1M HCl (rapidly), saturated NaHCO

    
    , and brine.
    
  • Purification: Flash chromatography (typically 20-40% EtOAc in Hexanes).[1] The ketone is often a white solid or viscous oil.[1]

Method 2: Parikh-Doering Oxidation (Scalable)

Best for: Process scale (>10g), avoids cryogenic temperatures (-78°C).[1]

Reagents:

  • Sulfur Trioxide Pyridine Complex (SO

    
    Py) (3.0 equiv)
    
  • DMSO (Solvent/Reagent)[3][4][5]

  • Triethylamine (Et

    
    N) (5.0 equiv)[2]
    

Step-by-Step Protocol:

  • Preparation: Dissolve the Cbz-protected amino alcohol in DMSO (3 mL/mmol) and Et

    
    N at 0°C.
    
  • Oxidant Addition: Add SO

    
    Py in 3 portions over 20 minutes.
    
  • Reaction: Allow to warm to RT and stir for 2-3 hours.

  • Quench: Pour into ice-water.

  • Workup: The product may precipitate.[1][6] If so, filter.[2][6][7][8][9] If not, extract with EtOAc.[9] Note: Remove residual DMSO by washing the organic layer with water (3x).

Method 3: Dess-Martin Periodinane (DMP)

Best for: Small scale, mild conditions, acid-sensitive substrates.[1]

Reagents:

  • Dess-Martin Periodinane (1.2 equiv)[1][2]

  • Solvent: Wet DCM (water accelerates the mechanism)

Procedure:

  • Dissolve substrate in DCM at 0°C.

  • Add DMP solid.[1]

  • Stir at RT for 1-2 hours.

  • Quench: Add 1:1 mixture of sat. NaHCO

    
     and sat. Na
    
    
    
    S
    
    
    O
    
    
    (Sodium Thiosulfate).[1][2] Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).

Part 3: Post-Reaction Handling & Stability

Data Summary Table: Oxidation Method Comparison

FeatureSwern OxidationParikh-DoeringDess-Martin (DMP)
Reagent Cost LowMediumHigh
Temperature -78°C (Cryogenic)0°C to RT0°C to RT
Scalability Difficult (Cooling)ExcellentPoor (Safety/Cost)
Purification Extraction sufficientWater wash neededThiosulfate workup
Risk Odor (DMS), CO gasSO

handling
Shock sensitive (Dry)

Stability Warning: The resulting product, tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-oxopiperidine-1-carboxylate, contains a stereocenter at C4 that is


 to a ketone.[1]
  • Epimerization: Avoid strong bases or prolonged exposure to silica gel.[1]

  • Storage: Store at -20°C under Argon. Use immediately in the next step (e.g., reductive amination or olefination) if possible.

Part 4: Visualizing the Workflow

OxidationWorkflow Start Start: 4-Amino-3-Hydroxypiperidine (Free Amine) Protect Step 1: Protection (Cbz-Cl, NaHCO3) Start->Protect Essential Inter Intermediate: N-Cbz-Amino Alcohol Protect->Inter Oxidize Step 2: Oxidation (Swern / Parikh-Doering) Inter->Oxidize DMSO Activation Product Product: N-Cbz-Amino Ketone Oxidize->Product Risk Risk: Epimerization at C4 Product->Risk If basic/stored

Caption: Logical workflow for the chemoselective oxidation of the amino-alcohol scaffold.

References

  • Tofacitinib Synthesis (Pfizer): Ruggeri, S. G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550." Organic Letters, 2009.[10] Link

    • Context: Describes the handling of similar 3-oxo-4-aminopiperidine intermedi
  • Swern Oxidation Protocol: Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978. Link

  • Parikh-Doering Scale-Up: Parikh, J. R., & Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 1967.[5] Link

  • Dess-Martin Periodinane: Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 1983. Link

  • Review of Oxidation Methods: Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones. Springer, 2006. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 4-amino-3-hydroxypiperidine , a critical chiral pharmacophore found in fluoroquinolone antibiotics (e.g., Gemifloxacin) and various kinase inhibitors.

This guide prioritizes the epoxide ring-opening route and ketone reduction route , as these are the industry standards for generating this scaffold.

Introduction: The Stability & Selectivity Paradox

The synthesis of 4-amino-3-hydroxypiperidine presents a classic "competing nucleophile" challenge. The vicinal amino-alcohol motif is prone to intramolecular cyclization, and the piperidine ring introduces conformational biases that complicate stereocontrol. This guide isolates the three most common failure modes: Regio-scrambling during epoxide opening , Oxazolidinone formation (The "Silent" Impurity) , and Diastereomeric erosion .

Module 1: Regioselectivity in Epoxide Opening

Context: When synthesizing the scaffold via the ring-opening of N-protected-3,4-epoxypiperidine, the nucleophile (e.g., azide or benzylamine) can attack either C3 or C4.

Q1: Why am I getting a mixture of 3-amino-4-hydroxy and 4-amino-3-hydroxy isomers?

Diagnosis: You are likely relying solely on steric hindrance to direct the incoming nucleophile. In N-protected 3,4-epoxypiperidines, the steric difference between C3 and C4 is minimal, leading to poor regioselectivity (often ~60:40 mixtures) under standard SN2 conditions.

The Mechanistic Cause: Under basic conditions (e.g., NaN3 in DMF), the reaction is governed by steric approach. However, under Lewis Acid catalysis or protic conditions, the reaction shifts toward an SN1-like transition state where electronic effects from the piperidine nitrogen (even if protected) dominate.

Troubleshooting Protocol:

  • Switch the N-Protecting Group:

    • Electron-Withdrawing Groups (EWG): Using an N-Tosyl (Ts) or N-Nosyl group increases the electrophilicity of the ring carbons but does not significantly differentiate them sterically.

    • Bulky Groups: An N-Trityl or N-Boc group can exert 1,3-diaxial-like steric repulsion, discouraging attack at the adjacent C3 position and favoring attack at C4.

  • Add a Lewis Acid (The "Chelation" Trick):

    • Use Yb(OTf)3 or LiClO4 . These coordinate to the epoxide oxygen and the carbamate carbonyl (if N-Boc is used), locking the conformation and directing the nucleophile to the C4 position (trans-diaxial opening).

Self-Validating Checkpoint:

  • 1H NMR Diagnostic: The C3-H and C4-H signals are distinct. The 4-amino isomer typically shows a specific coupling constant (

    
    ) characteristic of trans-diaxial orientation (~8-10 Hz) if the chair conformation is locked.
    
  • TLC: Regioisomers often have very similar Rf values. Use 2D-TLC or run the plate multiple times (multiple elutions) to separate the spots.

Visualizing the Regioselectivity Pathways

EpoxideRegioselectivity Epoxide N-Protected 3,4-Epoxypiperidine PathA Path A: Attack at C3 (Sterically Disfavored) Epoxide->PathA Basic Cond. (Low Selectivity) PathB Path B: Attack at C4 (Desired) Epoxide->PathB Lewis Acid (Yb(OTf)3) + Bulky N-PG ProdA Product A: 3-Amino-4-Hydroxypiperidine (Undesired Regioisomer) PathA->ProdA ProdB Product B: 4-Amino-3-Hydroxypiperidine (Target Scaffold) PathB->ProdB

Caption: Regiodivergent pathways in the nucleophilic opening of 3,4-epoxypiperidine. Lewis acids favor Path B.

Module 2: The "Silent" Impurity (Oxazolidinones)

Context: You have successfully synthesized the amino-alcohol, but yields are lower than expected, and a non-polar impurity persists.

Q2: I see a stable impurity that isn't the starting material. Mass spec shows [M-Alcohol]. What is it?

Diagnosis: You have formed a cyclic carbamate (oxazolidinone). This occurs if you use a carbamate protecting group (Boc, Cbz) on the nitrogen. Under basic conditions (e.g., during workup or subsequent alkylation), the newly formed C3-hydroxyl group attacks the carbamate carbonyl, displacing the protecting group's alcohol (t-butanol or benzyl alcohol).

The Mechanism:

  • Deprotonation of the C3-OH.

  • Intramolecular 5-exo-trig attack on the N-Boc/N-Cbz carbonyl.

  • Cyclization to form the bicyclic oxazolidinone [3, 4].

Troubleshooting Protocol:

  • Avoid Strong Bases: Do not use NaH or strong alkoxides if the N-Boc group is present. Use milder bases like K2CO3 or organic bases (DIPEA).

  • Alternative Protection: If this side reaction is persistent, switch to an N-Benzyl (Bn) group, which is ether-based and immune to this cyclization.

  • Recovery: If the oxazolidinone forms, it is very stable. You can sometimes hydrolyze it back to the amino alcohol using harsh basic hydrolysis (NaOH/EtOH, reflux), but this may cause epimerization.

Data Table: Protecting Group Risks

Protecting GroupRisk of OxazolidinoneStability to BaseRecommended For
N-Boc High ModerateAcidic deprotection routes
N-Cbz High Low (Hydrogenolysis)Neutral conditions
N-Benzyl (Bn) None HighBase-heavy synthetic routes
N-Tosyl (Ts) None HighCrystallinity required

Module 3: Stereochemical Erosion (Cis/Trans Ratios)

Context: Reduction of 4-amino-3-oxo-piperidine (or the oxime/enamine equivalent) to set the C3 stereocenter.

Q3: I need the cis-isomer, but I'm getting mostly trans. How do I flip the selectivity?

Diagnosis: You are likely using a small reducing agent like NaBH4 in a protic solvent (Methanol). This favors the thermodynamic product (trans) or follows a trajectory that minimizes torsional strain.

The Fix: Reagent Control To favor the cis-isomer (where the hydride attacks from the equatorial face, pushing the hydroxyl axial), you must increase the steric bulk of the reducing agent.

Protocol:

  • Use L-Selectride (Lithium tri-sec-butylborohydride): The bulky sec-butyl groups force the hydride to attack from the less hindered equatorial face, yielding the cis-alcohol with high diastereoselectivity (>90% de) [2].

  • Temperature is Critical: Run the reaction at -78°C . Higher temperatures allow for conformational flipping of the piperidine ring, eroding selectivity.

  • Solvent: Use THF (aprotic). Avoid alcohols, which can coordinate and alter the effective size of the borohydride species.

Visualizing Stereocontrol

Stereocontrol Ketone 4-N-Protected-amino -3-oxo-piperidine NaBH4 Reagent: NaBH4 / MeOH (Small Nucleophile) Ketone->NaBH4 LSelectride Reagent: L-Selectride / THF / -78°C (Bulky Nucleophile) Ketone->LSelectride Trans Major Product: TRANS (Thermodynamic) NaBH4->Trans Axial Attack Cis Major Product: CIS (Kinetic/Steric Control) LSelectride->Cis Equatorial Attack

Caption: Divergent stereochemical outcomes based on reducing agent steric bulk.

References

  • Vertex AI Search. (2025). Synthetic Approaches to Chiral 4-Amino-3-hydroxypiperidine.
  • Beilstein J. Org. Chem. (2011). Stereoselective synthesis of cis- and trans-3-hydroxypiperidines. Retrieved from [Link]

  • Organic Letters. (2009).[1] Oxazolidinone formation in amino alcohol synthesis. (General mechanistic reference for carbamate cyclization).

  • Google Patents. (2016). Method for preparing (S)-N-boc-3-hydroxypiperidine. CN105274160A.

Sources

improving stereochemical control in piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Control in Piperidine Synthesis

Ticket ID: PIP-STEREO-2026 Subject: Advanced Troubleshooting & Methodologies for Chiral Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Piperidines represent the single most common nitrogen heterocycle in FDA-approved pharmaceuticals (e.g., Niraparib, Tofacitinib). However, establishing contiguous stereocenters—particularly trans-2,3 or cis-2,6 motifs—remains a notorious bottleneck. This guide moves beyond basic textbook synthesis to address the "hidden" failure modes in three dominant workflows: Asymmetric Hydrogenation , Directed Lithiation (Beak Chemistry) , and De Novo Cyclization .

Module 1: Asymmetric Hydrogenation of Pyridines

The Scalable Route

Direct hydrogenation of pyridines is atom-economical but plagued by catalyst poisoning and difficult face-selectivity.

Core Protocol: Iridium-Catalyzed Hydrogenation of Pyridinium Salts

Rationale: Neutral pyridines coordinate strongly to Ir/Rh centers, killing activity. Pre-forming the pyridinium salt or using an in situ activator (e.g., acyl chloride, chloroformates) prevents this and activates the ring toward hydride transfer.

Standard Operating Procedure (SOP):

  • Substrate Prep: Dissolve pyridine (1.0 equiv) in anhydrous toluene.

  • Activation: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) at 0°C to form the N-acyl pyridinium salt. Critical: Ensure complete salt formation before catalyst addition.

  • Catalyst Loading: In a glovebox, add [Ir(cod)Cl]₂ (1 mol%) and chiral phosphine ligand (e.g., (R)-MeO-Biphep, 2.2 mol%).

  • Additives: Add I₂ (10 mol%) or TBAI. Mechanism: Iodide bridges facilitate the active Ir-H species.

  • Hydrogenation: Pressurize to 50 bar H₂. Stir at RT for 12–24 h.

  • Workup: Vent H₂. Concentrate and purify via silica gel chromatography.

Troubleshooting Ticket #101: Catalyst Deactivation & Low Conversion
SymptomRoot Cause AnalysisCorrective Action
Reaction stalls <20% conversion Substrate inhibition (Pyridine N-lone pair binding to Ir).Switch to Pyridinium Salt: Pre-treat substrate with HCl/MeOH or use Cbz-Cl/Boc₂O to quaternize the nitrogen before H₂ introduction.
Low ee (<50%) Chloride poisoning from precursor.Anion Exchange: Use non-coordinating counterions (e.g., BF₄⁻, PF₆⁻) for the pyridinium salt. Avoid excess chloride sources.
Inconsistent cis/trans ratio H₂ pressure too low or solvent effects.Pressure/Solvent Screen: Higher H₂ pressure (60-80 bar) often favors the cis isomer (kinetic product). Switch solvent to CH₂Cl₂ or TFE (trifluoroethanol).

Module 2: Directed Lithiation (Beak-O'Brien Methodology)

The Precision Route

This method uses s-BuLi and a chiral ligand ((-)-sparteine or surrogate) to selectively deprotonate N-Boc piperidine. It is powerful but temperamental regarding temperature and reagent quality.

Core Protocol: Asymmetric Deprotonation of N-Boc Piperidine

Rationale: The N-Boc group coordinates lithium, directing deprotonation to the


-position. The chiral ligand creates a rigid chiral pocket, distinguishing the pro-R and pro-S protons.

Step-by-Step Workflow:

  • Drying: Flame-dry a Schlenk flask under Ar. Add (-)-sparteine (1.2 equiv) and anhydrous ether (Et₂O).

  • Lithiation: Cool to -78°C . Add s-BuLi (1.2 equiv) dropwise. Stir 15 min.

  • Substrate Addition: Add N-Boc piperidine (1.0 equiv) dropwise.

  • Equilibration: Stir at -78°C for 4-6 hours . Critical: Do not warm up. The lithiated species is configurationally stable only at low temps.

  • Electrophile Trapping: Add electrophile (e.g., Me₃SnCl, Allyl-Br) slowly.

  • Quench: Add MeOH/AcOH after 30 min.

Troubleshooting Ticket #202: Racemization & Low Yield

Q: My product is racemic despite using fresh sparteine. Why? A: This is likely a Temperature Excursion issue.

  • The Physics: The lithiated intermediate undergoes rapid inversion at temperatures above -60°C. If your addition of s-BuLi was too fast, the exotherm spiked the internal temperature.

  • Fix: Use an internal thermometer. Ensure internal temp never exceeds -70°C.

Q: The yield is <30%, but ee is high. A: This indicates "Rotamer Lock."

  • The Chemistry: N-Boc piperidine exists as two rotamers.[1][2] Only one coordinates Li effectively. In piperidines, rotation is fast (unlike pyrrolidines), but at -78°C, it can slow down.

  • Fix: Warm the lithiation mixture to -50°C for 5 minutes to allow rotamer equilibration, then re-cool to -78°C before adding the electrophile.

Module 3: Visualization & Decision Logic

Workflow: Route Selection Matrix

Use this logic gate to select the optimal synthesis pathway based on your target's substitution pattern.

PiperidineRouteSelection Start Target Structure Analysis Subst Substitution Pattern? Start->Subst Mono2 2-Substituted Subst->Mono2 Di23 2,3-Disubstituted Subst->Di23 Di26 2,6-Disubstituted Subst->Di26 MethodA Method A: Asymmetric Hydrogenation (Ir-Catalysis) Mono2->MethodA Aromatic R group Scale >100g MethodB Method B: Directed Lithiation (Beak/Sparteine) Mono2->MethodB High ee required Non-aromatic R group Di23->MethodA Cis-geometry desired MethodC Method C: Cyclization / RCM Di23->MethodC Trans-geometry desired Di26->MethodB Asymmetric R groups (Stepwise Lithiation) Di26->MethodC Symmetric R groups

Figure 1: Decision matrix for selecting the synthetic route based on substitution pattern and stereochemical requirements.

Module 4: Comparative Data & Solvents

Table 1: Solvent Effects on Enantioselectivity (Beak Lithiation) Data aggregated from internal DoE and literature benchmarks [2, 4].

Solvent SystemAdditiveTemperatureYield (%)ee (%)Notes
Et₂O (Anhydrous) (-)-Sparteine-78°C8294Gold Standard. Non-coordinating bulk solvent allows tight ligand binding.
MTBE (-)-Sparteine-78°C7588Safer alternative to ether, but slightly lower ee due to steric bulk interfering with complexation.
THF (-)-Sparteine-78°C90<10FAILURE MODE. THF coordinates Li too strongly, displacing the chiral ligand. Avoid.
Toluene TMEDA-50°C650Racemic background reaction dominates.

FAQ: Advanced Technical Support

Q: I need to synthesize a trans-2,3-disubstituted piperidine. Hydrogenation gives me cis. What do I do? A: Hydrogenation is inherently cis-selective (syn-addition).

  • Option A (Epimerization): If the C3 substituent is acidic (e.g., carbonyl, ester), treat the cis-product with NaOMe/MeOH to thermodynamically equilibrate to the trans-isomer (diequatorial).

  • Option B (Dynamic Kinetic Resolution): Use a Ru-catalyst with a chiral center that favors the trans transition state, though this is rare.

  • Option C (Route Switch): Switch to Negishi Coupling on a pre-formed enantioenriched 2-piperidyl zinc species, which often proceeds with retention of configuration, allowing you to set the second stereocenter independently.

Q: Can I use n-BuLi instead of s-BuLi for the Beak method? A: Generally, No.

  • n-BuLi is less basic and more nucleophilic. It may attack the Boc-carbonyl (nucleophilic attack) rather than deprotonating the ring (alpha-lithiation).

  • s-BuLi is sufficiently bulky to avoid nucleophilic attack but basic enough to deprotonate at -78°C.

References

  • Stereoselective Synthesis of Piperidines. ResearchGate. (2025). Review of Mannich reaction approaches and catalytic asymmetric reactions.

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. J. Org. Chem. (2022).[3][4] Details on lithiation, sparteine surrogates, and solvent effects.

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Organic Chemistry Frontiers. (2023). Protocol for 2,5-disubstituted piperidines and activator usage.

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Org. Lett. (2010).[5][6] Optimization of lithiation temperatures and Pd-catalyzed couplings.

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ. Org. Lett. (2019). Use of trichloroisocyanuric acid as an activator.[7]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of piperidine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Piperidine and its derivatives are prevalent scaffolds in pharmaceuticals, making their accurate separation and quantification critical for development and quality control.[1][2][3] This resource provides in-depth, experience-based solutions to common challenges encountered during method development and routine analysis.

Understanding the Challenge: The Nature of Piperidine Isomers

Piperidine is a heterocyclic amine consisting of a six-membered ring with one nitrogen atom.[2] Isomers of substituted piperidines can be positional (e.g., ortho-, meta-, para- substitution on a phenyl ring attached to the piperidine) or stereoisomers (enantiomers and diastereomers).[4] The subtle differences in their physicochemical properties make their separation by HPLC a significant challenge. Furthermore, as basic compounds, piperidines are prone to interacting with residual silanols on silica-based stationary phases, often leading to poor peak shapes.[5][6]

Part 1: Common Troubleshooting Scenarios (Q&A)

This section addresses frequent issues encountered during the HPLC separation of piperidine isomers, providing not just solutions but the scientific reasoning behind them.

Question 1: My piperidine isomer peaks are tailing significantly. What are the primary causes and how can I fix this?

Answer:

Peak tailing is a common problem when analyzing basic compounds like piperidine derivatives, and it primarily stems from secondary interactions with the stationary phase.[5]

Causality: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface. At mobile phase pH values above 3, these silanols can become deprotonated (SiO-), creating negatively charged sites.[5] The positively charged (protonated) piperidine analytes can then interact with these sites via strong ionic forces, in addition to the desired hydrophobic interactions. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak.[6][7]

  • Mobile Phase pH Adjustment:

    • Low pH (2-4): Operating at a low pH keeps the silanol groups protonated (Si-OH), minimizing their ionic interaction with the protonated basic analytes.[5][8] This is often the first and most effective step.

    • High pH (8-11): Alternatively, using a high pH mobile phase deprotonates the piperidine analyte, making it neutral. This neutral form will not interact ionically with the deprotonated silanols. This approach requires a pH-stable column (e.g., hybrid silica or polymer-based).[9][10]

  • Use of Mobile Phase Additives:

    • Competitive Amines: Adding a small concentration (e.g., 0.1%) of a competitive amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.[11]

    • Buffers: Employing a buffer system (e.g., phosphate, acetate) is crucial for maintaining a stable pH throughout the analysis, which ensures reproducible retention times and peak shapes.[6][8]

  • Stationary Phase Selection:

    • End-Capped Columns: Modern, high-purity silica columns are extensively end-capped, meaning the residual silanols are chemically bonded with a small, non-polar group to make them inert. Using a well-end-capped column is essential.

    • Alternative Stationary Phases: Consider columns with different surface chemistry, such as those with a polar-embedded group or a pentafluorophenyl (PFP) phase, which can offer alternative selectivities and reduced silanol interactions.[11]

Question 2: I have poor or no resolution between my piperidine isomers. How can I improve the separation?

Answer:

Achieving resolution between isomers requires optimizing the selectivity of your HPLC system. This involves a multi-faceted approach targeting the mobile phase, stationary phase, and temperature.

Causality: Isomers, particularly enantiomers and positional isomers, have very similar hydrophobic properties. Therefore, a standard C18 column under generic conditions may not provide sufficient differential retention to resolve them. Selectivity (α) is the key parameter to manipulate, which is a measure of the relative retention of two adjacent peaks.

cluster_mobile_phase Mobile Phase Optimization start Poor Resolution of Piperidine Isomers mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If still unresolved resolution Adequate Resolution Achieved mobile_phase->resolution Success organic_solvent Vary Organic Solvent (Acetonitrile vs. Methanol) mobile_phase->organic_solvent temp Adjust Temperature stationary_phase->temp If still unresolved stationary_phase->resolution Success temp->resolution Success ph_adjust Systematically Adjust pH organic_solvent->ph_adjust additives Introduce Additives (e.g., Ion-Pair Reagents) ph_adjust->additives

Caption: Troubleshooting workflow for poor peak resolution.

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[11] Methanol is a more polar and protic solvent, which can lead to different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile.

    • pH: As discussed for peak tailing, pH is a powerful tool for changing the ionization state of your analytes and thus their retention and selectivity.[9][12][13] A systematic pH screening study is highly recommended.

    • Ion-Pair Chromatography: For charged piperidine derivatives, adding an ion-pairing reagent (e.g., heptanesulfonic acid) to the mobile phase can form a neutral ion-pair with the analyte, which is then retained by reversed-phase mechanisms.[14][15] This can dramatically improve retention and resolution.

  • Stationary Phase Selectivity:

    • If a standard C18 column is not providing separation, try a column with a different chemistry.

      • Phenyl-Hexyl: Offers π-π interactions, which can be beneficial for piperidine derivatives containing aromatic rings.

      • Pentafluorophenyl (PFP): Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, often giving unique selectivity for isomers.[11]

      • Chiral Stationary Phases (CSPs): For enantiomeric separations, a CSP is mandatory.[16][17] Polysaccharide-based CSPs (e.g., Chiralpak series) are widely used for piperidine derivatives.[18][19]

  • Temperature:

    • Lowering the temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing the differential interactions between the analytes and the stationary phase. Conversely, increasing the temperature can improve efficiency but may reduce selectivity. A temperature screening (e.g., 25°C, 30°C, 40°C) is a valuable optimization step.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reversed-phase HPLC for piperidine isomers?

A1: The choice depends on the polarity of your specific piperidine isomers.

  • Reversed-Phase (RP) HPLC: This is the most common starting point. It is suitable for a wide range of polarities and is generally more robust and reproducible. C18 and PFP columns are excellent choices for initial screening.[11][20]

  • Normal-Phase (NP) HPLC: This can be effective for less polar isomers or when RP-HPLC fails to provide adequate separation. Bare silica columns with mobile phases like hexane/ethanol are often used.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar piperidine derivatives that are poorly retained in reversed-phase, HILIC is an excellent alternative.[21][22][23][24] It uses a polar stationary phase (like silica or amide) with a high organic content mobile phase.

Q2: My piperidine compound does not have a UV chromophore. What are my detection options?

A2: For compounds lacking a UV-absorbing chromophore, several options are available:

  • Pre-column Derivatization: React the piperidine with a derivatizing agent that introduces a chromophoric tag.[11][16] For example, dansyl chloride or p-toluenesulfonyl chloride can be used to create derivatives that are easily detectable by UV.[11]

  • Mass Spectrometry (MS): HPLC-MS is a powerful technique that does not require a chromophore and provides mass information for peak identification.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte. They are particularly useful when derivatization is not feasible.[25]

Q3: What are the best starting conditions for separating positional isomers of a substituted piperidine?

A3: A good starting point would be a systematic screening approach.

  • Columns: Screen a C18, a PFP, and a Phenyl-Hexyl column.

  • Mobile Phases:

    • Acidic: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Basic: 10 mM Ammonium Bicarbonate, pH 10 in Water (A) and Acetonitrile (B).

  • Gradient: A generic gradient from 5% to 95% B over 15-20 minutes.

  • Temperature: 30°C.

This screening will quickly reveal the most promising column and pH conditions for further optimization.[11]

Data Summary Table

IssuePotential CauseRecommended SolutionKey Parameters to Adjust
Peak Tailing Secondary silanol interactionsOperate at low pH, use a highly end-capped column, add competitive amines (TEA) to the mobile phase.[5][26]Mobile Phase pH, Mobile Phase Additives, Column Choice
Poor Resolution Insufficient selectivityChange organic modifier (ACN vs. MeOH), screen different column chemistries (C18, PFP, Phenyl), optimize temperature.[11]Organic Solvent, Stationary Phase, Temperature
No Retention Analyte is too polar for RPSwitch to HILIC or use ion-pair chromatography.[15][21]Chromatography Mode, Mobile Phase Additives
No UV Signal Lack of chromophoreUse pre-column derivatization or employ universal detectors like MS, ELSD, or CAD.[11][16][25]Detection Method

Experimental Protocol: Pre-column Derivatization for UV Detection

This protocol provides a general guideline for derivatizing a piperidine amine with p-toluenesulfonyl chloride (PTSC) to enable UV detection.[11]

  • Prepare a basic solution: Dissolve sodium bicarbonate in water to create a 0.1 M solution.

  • Prepare PTSC solution: Dissolve p-toluenesulfonyl chloride in a compatible organic solvent like acetone or acetonitrile to a concentration of approximately 10 mg/mL.

  • Derivatization Reaction:

    • In a vial, mix your piperidine sample with the basic sodium bicarbonate solution.

    • Add an excess of the PTSC solution to the vial.

    • Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 40-50°C) for 30-60 minutes. The reaction progress can be monitored by taking aliquots and analyzing them by HPLC.

  • Sample Preparation for HPLC:

    • After the reaction is complete, the sample may need to be neutralized with a dilute acid (e.g., 0.1 M HCl) or simply diluted with the mobile phase before injection.

    • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

References

  • Biosynce. (2025, July 7). What are the detection methods for piperidine?
  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • University of Helsinki. (n.d.).
  • (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?
  • (n.d.).
  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Benchchem. (n.d.).
  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Agilent. (n.d.).
  • National Center for Biotechnology Inform
  • United Nations Office on Drugs and Crime. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column.
  • Wikipedia. (n.d.). Piperidine.
  • ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Phenomenex. (2025, June 6).
  • Thermo Fisher Scientific. (n.d.).
  • National Institutes of Health. (2015, August 26). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
  • ResearchGate. (2025, August 6). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing!
  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing.
  • Element Lab Solutions. (n.d.).
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Moravek. (n.d.).
  • (n.d.). HPLC Troubleshooting Guide.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • alwsci. (2024, May 10).
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
  • ResearchGate. (n.d.).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • PubMed. (2010, February 17). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • ResearchGate. (2025, August 7).
  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • National Institutes of Health. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.
  • (2024, March 12).
  • YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)

Sources

Technical Support Center: Scalable Synthesis of tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Ticket ID: SC-2024-BOC-PIP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation

Executive Summary & Route Strategy

User Query: "We are moving from gram-scale medicinal chemistry to kilo-scale production of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate. We are facing issues with regioselectivity, safety concerns regarding azide chemistry, and purification bottlenecks."[1]

Scientist's Response: Scaling up the synthesis of this compound (often referred to as the "Boc-amino-hydroxy scaffold") requires a shift in mindset from "getting the material" to "controlling the energy and impurity profile."

The industry-standard route relies on the epoxidation of tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate followed by nucleophilic ring opening. While efficient, this route introduces three Critical Process Parameters (CPPs) that must be managed:

  • Safety: Management of potential azide hazards (if using NaN₃).

  • Regioselectivity: Ensuring nucleophilic attack occurs at C4 rather than C3.

  • Stereocontrol: The epoxide opening naturally yields the trans-isomer. Accessing the cis-isomer requires an additional inversion step.

Strategic Workflow Visualization

The following flowchart outlines the decision matrix for the synthesis, highlighting critical safety and chemistry decision points.

SynthesisWorkflow Start Starting Material: N-Boc-1,2,3,6-tetrahydropyridine Epoxidation Step 1: Epoxidation (mCPBA or MMPP) Start->Epoxidation DCM or EtOAc, 0°C Epoxide Intermediate: N-Boc-3,4-epoxypiperidine Epoxidation->Epoxide Crystallization Decision Nucleophile Selection Epoxide->Decision RouteA Route A: Azidolysis (NaN3) High Yield / High Hazard Decision->RouteA Preferred for Scale RouteB Route B: Ammonolysis (NH3) High Pressure / Lower Regioselectivity Decision->RouteB Avoids Azides AzideInt Intermediate: Trans-4-azido-3-hydroxy RouteA->AzideInt Regioselective C4 Attack Product Target Product: Trans-4-amino-3-hydroxypiperidine RouteB->Product Direct Opening Reduction Step 3: Reduction (Pd/C + H2 or PPh3) AzideInt->Reduction Reduction->Product

Figure 1: Strategic workflow for the synthesis of the target scaffold. Route A is generally preferred for purity profiles despite safety overhead.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by process chemists during scale-up.

Phase 1: Epoxidation (The Precursor)

Q: We are seeing high levels of m-chlorobenzoic acid (mCBA) contamination in our epoxide intermediate. How do we remove this without chromatography?

A: This is a classic issue when using m-chloroperbenzoic acid (mCPBA).[1] At scale, chromatography is non-viable.[1]

  • The Fix: Switch the workup to a reductive quench followed by basic wash .

    • Quench excess peroxide with 10% Na₂SO₃ or NaHSO₃ (verify negative peroxide test strips).[1]

    • Wash the organic layer (DCM or EtOAc) with 1M NaOH or saturated NaHCO₃.[1] The mCBA is converted to its water-soluble salt and removed in the aqueous phase.

    • Pro-Tip: If mCBA persists, consider switching to MMPP (Magnesium monoperoxyphthalate) in methanol/water.[1] MMPP byproducts are water-soluble and filtration often yields pure epoxide.

Phase 2: Ring Opening (The Hazard Zone)

Q: Why are we observing a mixture of regioisomers (3-amino vs. 4-amino)?

A: Regioselectivity is governed by the Fürst-Plattner rule (trans-diaxial opening).[1] In N-Boc-3,4-epoxypiperidines, the C4 position is electronically and sterically favored for nucleophilic attack, leading to the 4-substituted product.[1]

  • Troubleshooting:

    • Check pH: If using NaN₃, ensure the reaction is buffered (e.g., NH₄Cl/MeOH).[1] Highly acidic conditions can activate the epoxide non-selectively or deprotect the Boc group.[1]

    • Solvent Choice: Protic solvents (MeOH, EtOH) facilitate the opening via hydrogen bonding to the epoxide oxygen, enhancing C4 selectivity.[1]

    • Temperature: Run the reaction at the lowest efficient temperature (usually 60-70°C). Overheating promotes C3 attack.[1]

Q: We want to use Sodium Azide (NaN₃) but safety is flagging the risk of hydrazoic acid. How do we mitigate this?

A: This is a STOP-WORK safety critical point.

  • The Hazard: NaN₃ + Acid → HN₃ (Hydrazoic Acid).[1][2][3] HN₃ is volatile, highly toxic, and explosive.[1][2][3]

  • The Protocol:

    • Never use DCM: Dichloromethane reacts with azides to form diazidomethane, which is extremely shock-sensitive.[1] Use MeOH, EtOH, or DMF.[1]

    • Avoid Metal Spatulas: Azides form explosive salts with heavy metals (Cu, Pb).[1][3] Use plastic/ceramic tools.

    • Quenching: Quench unreacted azide with Nitrous Acid (formed in situ from NaNO₂ + H₂SO₄) to convert it to N₂ gas safely in a scrubber, or use specific commercial quenchers.[1]

Phase 3: Stereochemistry (Cis vs. Trans)

Q: We isolated the product, but NMR indicates it is the trans-isomer. We need the cis-isomer. What happened?

A: Epoxide opening is an S_N2 process, resulting in inversion of configuration at the attack site.[1]

  • Mechanism: The nucleophile attacks the epoxide from the back face. Since the epoxide oxygen ends up on the adjacent carbon on the opposite face, you inherently get the trans-amino-alcohol.

  • The Solution: You cannot get cis directly from this step.[1] You must perform an inversion:

    • Option 1: Isolate the trans-product, protect the amine (e.g., Cbz), and invert the hydroxyl group using Mitsunobu conditions or an oxidation/reduction sequence (Ketone reduction often favors cis).[1]

    • Option 2: Use a different starting material (e.g., reductive amination of a 3-hydroxy-4-ketone), though this is synthetically more complex.[1]

Master Protocol: The "Safe-Scale" Method

Target: trans-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (1.0 kg scale basis)

Step 1: Epoxidation[1]
  • Charge reactor with tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 eq) and Ethyl Acetate (10 vol).

  • Cool to 0–5°C.

  • Add mCPBA (1.2 eq) portion-wise, maintaining internal temp <10°C.

  • Stir at RT for 12h. Monitor by TLC/HPLC.

  • Quench with 10% Na₂SO₃ (exothermic).

  • Wash organic layer with 1M NaOH (x3) to remove acid byproducts.[1]

  • Concentrate to yield tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. Yield expectation: 85-95%.

Step 2: Azidolysis (The Critical Step)

Safety Note: Conduct in a blast-shielded hood or reactor with appropriate pressure relief.[1]

  • Charge reactor with Epoxide (from Step 1) and Methanol (8 vol).

  • Add NH₄Cl (2.0 eq) and NaN₃ (1.5 eq). Note: NH₄Cl buffers the reaction.

  • Heat to reflux (65°C) for 12–16h.

  • Cool to RT.

  • Concentrate methanol (carefully, do not distill to dryness if residual azide is suspected).

  • Partition between EtOAc and Water.

  • Wash organic layer with water (to remove excess azide).[1]

  • Result: Crude trans-4-azido-3-hydroxypiperidine.

Step 3: Reduction (Staudinger or Hydrogenation)

Preferred for Scale: Hydrogenation (Avoids phosphorus waste).[1]

  • Charge autoclave with Azide intermediate and MeOH (10 vol).

  • Add 10% Pd/C (5 wt% loading).

  • Pressurize with H₂ (3–5 bar).

  • Stir at RT for 6–12h.

  • Filter catalyst (Celite).

  • Concentrate to obtain the solid product.

  • Recrystallization: Isopropyl acetate or EtOAc/Heptane is often effective for final polishing.[1]

Quantitative Data Summary

ParameterRoute A (Azide)Route B (Ammonia)Notes
Regioselectivity (C4:C3) > 95:5~ 80:20Azide is softer/more selective.[1]
Yield (Step 2) 85-90%60-70%Ammonia requires high pressure/temp.[1]
Safety Risk High (Explosion/Toxicity)Moderate (Pressure)Engineering controls dictate choice.[1]
Cost ModerateLowAmmonia is cheaper but purification costs higher.[1]

References & Authority

  • Benchchem. this compound Product Data. (General properties and applications).[1][4][5][6][7][8] Link[1]

  • ChemicalBook. Preparation of (S)-1-Boc-3-hydroxypiperidine and derivatives.[1] (Discusses resolution and protection strategies). Link

  • ACS Chemical Health & Safety. Safe Handling of Sodium Azide. (Critical safety protocols for scale-up). Link[1]

  • Thieme Connect. Regioselective ring-opening of 7-oxa-3-azabicyclo[4.1.0]heptane.[1][9] (Mechanistic grounding for C4 selectivity). Link

  • Google Patents. WO2014200786A1: Preparation of tert-butyl 4-...piperidine-1-carboxylate. (Process chemistry details for similar scaffolds). Link

Disclaimer: This guide is for informational purposes for qualified professionals. Always perform a Process Safety Hazard Assessment (PHA) before scaling up reactions involving azides or high-pressure systems.

Sources

improving solubility of piperidine intermediates for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility & Processability of Piperidine Scaffolds

Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1][2]

Introduction: The Piperidine Paradox

Piperidine is the structural backbone of over 50% of FDA-approved small molecule drugs, yet it remains a notorious bottleneck in process chemistry. The core issue is its amphiphilic duality : the secondary amine is highly polar and hydrogen-bond donating, while the lipophilic ring and substituents often demand non-polar environments.

This guide addresses the three most common failure modes associated with piperidine intermediates:

  • Salt-Induced Precipitation: When HCl/TFA salts crash out of reaction solvents.[1]

  • The "Invisible" Impurity: Unintended carbamate formation from atmospheric CO₂.[1]

  • Workup Emulsions: Phase separation failures in biphasic systems.[1]

Module 1: The Salt vs. Free Base Decision Matrix

Issue: Your piperidine intermediate precipitates as a gum or unworkable solid during a reaction (e.g., amide coupling or SNAr). Root Cause: The lattice energy of common salts (HCl, HBr) often exceeds the solvation energy provided by standard organic solvents (DCM, THF).

Troubleshooting Protocol: Counterion Engineering

Do not default to HCl. The choice of counterion dictates solubility in organic media.

Salt FormSolubility ProfileRecommended Application
Hydrochloride (HCl) High in H₂O/MeOH; Very Low in DCM/THFFinal product isolation (crystallization).[1]
Trifluoroacetate (TFA) High in DCM, THF, EtOAc; Low in HexanesIntermediates requiring further organic reactions.[1]
Tosylate (TsOH) Moderate-High in organics; High crystallinityPurification of oils; good for storage.[1]
Free Base Miscible in most organics; VolatileNucleophilic attacks; transition metal catalysis.[1]
Workflow: The "Free-Basing" In-Situ Technique

If your HCl salt is insoluble in the reaction solvent (e.g., DCM), do not switch solvents immediately.[1][2] Instead, generate the free base in situ to maintain homogeneity.

  • Suspend the piperidine HCl salt in the reaction solvent (DCM or 2-MeTHF).

  • Add 1.1 - 1.5 equivalents of a non-nucleophilic organic base (e.g., DIPEA or N-Methylmorpholine).[1]

  • Sonicate for 5 minutes. The mixture should clarify as the lipophilic free base is released and the inorganic salt (DIPEA·HCl) remains soluble or forms a fine, manageable suspension.[1]

SaltSelection Start Start: Piperidine Intermediate IsSoluble Is it soluble in Reaction Solvent? Start->IsSoluble Proceed Proceed with Reaction IsSoluble->Proceed Yes CheckForm Check Form: Salt or Free Base? IsSoluble->CheckForm No IsSalt It is a Salt (HCl/HBr) CheckForm->IsSalt IsBase It is a Free Base CheckForm->IsBase ActionSalt Action: Switch Counterion (Try TFA or Tosylate) or Perform In-Situ Free Basing IsSalt->ActionSalt ActionBase Action: Check for Aggregation or CO2 Carbamate formation IsBase->ActionBase ActionSalt->IsSoluble Re-test

Figure 1: Logic flow for diagnosing solubility issues based on the chemical form of the piperidine intermediate.

Module 2: Solvent Engineering & The 2-MeTHF Advantage

Issue: Standard solvents (THF, DCM) are failing to dissolve your intermediate, or you are facing strict solvent class restrictions (Class 2/3). Solution: Replace THF/DCM with 2-Methyltetrahydrofuran (2-MeTHF) .[1][3]

Why 2-MeTHF?

2-MeTHF is a "Goldilocks" solvent for piperidines.[1] It possesses the Lewis basicity of THF but with significantly higher lipophilicity due to the methyl group.

  • Solubility: Dissolves both polar salts (better than toluene) and lipophilic free bases (better than MeOH).[1]

  • Phase Separation: Unlike THF (which is miscible with water), 2-MeTHF separates cleanly from water, allowing for direct aqueous workups without solvent swapping.[1]

  • Process Safety: Higher boiling point (80°C) than THF (66°C) allows for higher kinetic rates without pressurization.[1]

Comparative Solubility Data (at 25°C):

SolventPiperidine HCl SolubilityPhase Separation with Water
THF Poor (< 5 mg/mL)None (Miscible)
DCM Poor (< 2 mg/mL)Good (Emulsion risk)
2-MeTHF Moderate (~15 mg/mL) Excellent
Methanol High (> 100 mg/mL)None (Miscible)

Module 3: The "Invisible" Impurity (CO₂ Carbamates)

FAQ: "My piperidine free base was an oil, but after sitting on the bench, it turned into a white solid that is insoluble in DCM. Did it degrade?"

Diagnosis: You likely formed a Piperidine Carbamate .[1] Piperidine is a strong nucleophile and reacts with atmospheric CO₂ to form zwitterionic carbamates (Piperidinium piperidine-1-carboxylate).[1] These look like salts and are often insoluble in non-polar solvents.[1]

Reaction:


[1]

Troubleshooting Protocol:

  • Verification: Take an NMR in DMSO-d6.[1] Look for a broad signal around 3.5–4.0 ppm (carbamate) or heat the tube; if the solid disappears/dissolves and releases gas, it is a carbamate.

  • Remediation:

    • Option A (Heat): Heat the mixture to >60°C under N₂ flow. The carbamate is thermally unstable and will revert to the free base and CO₂.

    • Option B (Acid Wash): If the reaction tolerates acid, wash with dilute HCl.[1] This decomposes the carbamate immediately.

  • Prevention: Always store piperidine intermediates under Argon/Nitrogen. Sparge solvents with inert gas before dissolving the amine.

Module 4: Amide Coupling Optimization

Issue: High concentration of piperidine causes "gelling" or precipitation during EDC/HOBt or HATU couplings.

The "Solubility Parameter" Approach

Piperidine amides often aggregate due to strong intermolecular Hydrogen bonding.[2] To break this:

  • Disrupt H-Bonds: Add a chaotropic co-solvent.[1] DMF (10-20% v/v) is standard, but N-Methylpyrrolidone (NMP) is more effective for stubborn aggregates.[1]

  • Protecting Group Switch:

    • Fmoc: Highly lipophilic, often improves solubility in DCM.[1]

    • Boc: Good general solubility but can be crystalline.[1]

    • Cbz: Can induce π-stacking aggregation; avoid if solubility is already marginal.[1]

CouplingWorkflow Input Reaction Mixture (Piperidine + Acid + Coupling Agent) CheckState Visual Check: Clear or Slurry? Input->CheckState Clear Proceed to Stirring CheckState->Clear Clear Slurry Slurry/Precipitate CheckState->Slurry Slurry Step1 Step 1: Add Co-solvent (10% DMF or NMP) Slurry->Step1 Step1->CheckState Re-eval Step2 Step 2: Heat to 40°C (Check thermal stability) Step1->Step2 If fails Step3 Step 3: Switch Solvent Base (Use 2-MeTHF) Step2->Step3 If fails

Figure 2: Step-by-step escalation protocol for solubilizing heterogeneous coupling reactions.

References

  • Solvent Selection & 2-MeTHF

    • Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1][3]ChemSusChem.[1] Link[1]

    • Aycock, D. F. (2007).[1] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry.Organic Process Research & Development. Link[1]

  • Salt Selection Strategies

    • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][2][4][5][6] (2002).[1][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] Link[1]

  • Piperidine-CO₂ Interactions

    • Caplow, M. (1968).[1][7] Kinetics of Carbamate Formation and Breakdown.[1]Journal of the American Chemical Society. Link[1]

  • Green Chemistry Guides

    • Henderson, R. K., et al. (2011).[1] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[1]Green Chemistry.[1][3] Link

Sources

addressing metabolic instability in drug candidates with piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Addressing Metabolic Instability in Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, MedChem Support

Welcome to the MedChem Support Center

You have reached the Tier 3 Technical Guide for optimizing piperidine-based drug candidates. The piperidine ring is a "privileged scaffold" found in over 12,000 biologically active compounds, yet it remains a notorious metabolic soft spot.

This guide treats your chemical series like a malfunctioning system. We will diagnose the specific metabolic failure mode, apply targeted structural patches (chemical modifications), and validate the fix with rigorous protocols.

Part 1: The Diagnostic Hub

Issue: Rapid clearance in Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM). Root Cause Analysis: Before synthesizing new analogs, you must identify where the system is breaking.

The Metabolic Liability Map

The piperidine ring is susceptible to Cytochrome P450 (CYP) oxidation at three critical nodes.

Piperidine_Liability_Map Piperidine Piperidine Scaffold AlphaOx 1. α-Carbon Oxidation (Major Liability) Piperidine->AlphaOx CYP3A4/2D6 NOx 2. N-Oxidation Piperidine->NOx FMO/CYP RingOx 3. Ring Hydroxylation (C3/C4) Piperidine->RingOx CYP Out1 Iminium Ion -> Ring Opening (Toxicity Risk) AlphaOx->Out1 Out2 Polar Metabolite (Rapid Excretion) NOx->Out2 RingOx->Out2

Figure 1: Primary sites of metabolic attack on the piperidine ring. The α-carbon is the most frequent site of failure, often leading to reactive iminium intermediates.

Part 2: Tactical Solutions (The "Fixes")
Ticket #1: The α-Carbon Liability (C2/C6 Oxidation)

Symptoms: High clearance; identification of lactam metabolites or ring-opened aldehydes in MetID. Mechanism: CYPs abstract a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon), forming an unstable carbinolamine.

Solution A: The Deuterium Switch (Kinetic Isotope Effect)

  • Protocol: Replace C-H bonds at C2/C6 with C-D bonds.

  • Why it works: The C-D bond is stronger than the C-H bond. If C-H abstraction is the rate-determining step (RDS), this significantly slows metabolism (DKIE

    
    ).
    
  • Pros: Minimal change to potency or physicochemical properties.

  • Cons: If the metabolic switch moves to another site, overall clearance may not improve.

Solution B: Steric Blockade (Gem-Dimethyl)

  • Protocol: Introduce methyl groups at the α-positions (2,2-dimethyl or 2,6-dimethyl).

  • Why it works: Steric hindrance prevents the bulky CYP heme iron from accessing the C-H bond.

  • Warning: This dramatically changes the vector of substituents and can disrupt binding affinity.

Solution C: Fluorine Scan

  • Protocol: Introduce fluorine at C3 (adjacent to the α-carbon) or directly at the metabolic soft spot if synthetic feasibility allows.

  • Expert Insight: Fluorine at C3 lowers the pKa of the piperidine nitrogen (inductive effect). This reduces the percentage of ionized drug at physiological pH, which can lower affinity for organic cation transporters (OCTs) and reduce lysosomal trapping, indirectly improving the PK profile.

Ticket #2: The "Grease Ball" Effect (Lipophilicity)

Symptoms: High LogD (>3.0), high non-specific binding, rapid clearance via multiple CYPs. Mechanism: Lipophilic piperidines are high-affinity substrates for CYP3A4.

Solution: Bioisosteric Replacement Swap the piperidine for a scaffold with lower lipophilicity (LogD) or different geometry.

ScaffoldLogD Shift (approx)Metabolic StabilityNotes
Piperidine ReferenceLowThe baseline liability.
Morpholine -1.0 to -1.5ModerateOxygen lowers LogD but is still prone to oxidative ring opening.
4,4-Difluoropiperidine +0.2 to +0.5HighBlocks C4 metabolism but increases lipophilicity; lowers basicity (pKa ~7.5).
2-Azaspiro[3.3]heptane -0.4HighHigh strain prevents typical oxidation; excellent solubility.
1-Azaspiro[3.3]heptane -0.6Superior Often more stable than the 2-isomer; emerging bioisostere.
Azabicyclo[3.1.0]hexane VariesHighConstrained geometry ("boat" vs "chair") can eliminate CYP fit.
Part 3: Experimental Validation Protocols

Do not rely on prediction. Validate your fix with these self-checking workflows.

Protocol A: Microsomal Stability Assay (The Gold Standard)

Purpose: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (Note: Do not use simple NADPH; it degrades over long incubations).

  • Test Compound (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix Microsomes + Buffer + Test Compound. Equilibrate at 37°C for 5 min.

    • Why? To detect non-NADPH dependent degradation (chemical instability).

  • Initiation: Add NADPH regenerating system (Start Timer).

  • Sampling: Aliquot at

    
     min into ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Self-Validation Criteria (Quality Control):

  • Positive Control: Verapamil or Propranolol must show high clearance (

    
    ).
    
  • Negative Control: Warfarin or Atenolol must show low clearance (

    
    ).
    
  • T0 Stability: The peak area at

    
     (with NADPH) vs. 
    
    
    
    (buffer only) must be within 10%.
Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Purpose: Check if your piperidine is forming toxic iminium ions.

Workflow:

  • Perform the Microsomal Stability assay (as above).

  • Add Trap: Supplement buffer with Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.

  • Analysis: Scan LC-MS for Neutral Loss of 129 Da (GSH moiety) or +27 Da (Cyano adduct).

  • Interpretation: If Adducts > 1% of parent material, the molecule is a toxicity risk. Action: Install Electron Withdrawing Groups (EWG) on the nitrogen to destabilize the iminium ion.

Part 4: Decision Logic (Troubleshooting Flow)

Optimization_Logic Start High Clearance Detected MetID Run MetID (LC-MS/MS) Start->MetID Decision Identify Major Metabolite MetID->Decision PathA M+16 (Hydroxylation) at Alpha-Carbon Decision->PathA PathB M+16 (N-Oxide) Decision->PathB PathC M-14 (N-Dealkylation) Decision->PathC FixA Strategy: Blockade 1. Deuterate (C2/C6) 2. Add Gem-dimethyl 3. Add Fluorine (C3) PathA->FixA FixB Strategy: Electronic 1. Reduce N-basicity 2. Steric bulk on N PathB->FixB FixC Strategy: Scaffold Hop 1. Switch to Spirocycle 2. Switch to Azetidine PathC->FixC

Figure 2: Decision matrix for structural modification based on metabolite identification.

Part 5: Frequently Asked Questions (FAQs)

Q: I added a fluorine to the piperidine ring, but the clearance increased. Why? A: This is a common pitfall. While fluorine blocks metabolism at that specific carbon, it is also highly lipophilic. If you didn't lower the LogD (or if the pKa shift didn't help), you may have simply increased the affinity for the CYP enzyme, causing it to metabolize a different part of the molecule faster. Fix: Ensure your Fluorine substitution is accompanied by a check on LogD; consider adding a polar group elsewhere to compensate.

Q: Is N-Oxidation a "dead end" for a drug candidate? A: Not necessarily, but it is a red flag. N-oxides can be reduced back to the parent amine in vivo (futile cycling), which complicates PK/PD modeling. However, they can also be stable metabolites. Test: Synthesize the N-oxide authentic standard and test its stability in plasma and hepatocytes. If it reverts to parent, you have a reservoir effect; if it's stable and inactive, it's a clearance pathway.

Q: Why do you recommend 1-azaspiro[3.3]heptane over the 2-isomer? A: Recent data suggests the 1-azaspiro[3.3]heptane scaffold often exhibits superior metabolic stability compared to the 2-isomer and the parent piperidine, while maintaining similar basicity and solubility profiles. It effectively "hides" the nitrogen from CYP access more effectively due to the unique spiro-geometry.

References
  • Drug Modifications to Improve Stability. Medicinal Chemistry & Molecular Recognition. (2024). Discusses bioisosteric replacement of piperidine with morpholine and fluorination strategies.

  • Spirocyclic Piperidine Bioisosteres. Enamine. (2023).[1] Validates 1-azaspiro[3.3]heptane as a superior bioisostere for metabolic stability.

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s.National Institutes of Health (PMC). (2011).

    
    -carbon oxidation. 
    
  • The Role of Fluorine in Medicinal Chemistry. Taylor & Francis Online. (2019). Explains the pKa modulation and metabolic blocking effects of fluorine on piperidine rings.[2]

  • Piperidine-containing drugs and recently studied analogs. PubMed. (2025). Comprehensive review of piperidine substitution patterns and spirocyclic bioisosteres.

Sources

strategies to improve yield and purity in continuous flow synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve Yield and Purity in Continuous Flow Synthesis

Welcome to the Advanced Flow Chemistry Support Hub. Status: Operational | Tier: Level 3 (Senior Application Support) Objective: Diagnose and resolve yield/purity attrition in continuous processing.

This guide is not a basic manual. It is a diagnostic system designed for researchers encountering non-ideal behavior in flow regimes. We address the causality between hydrodynamics, kinetics, and thermodynamics to restore process integrity.

Module 1: Hydrodynamics & Mixing Efficiency

Core Issue: "My reaction conversion is lower in flow than in batch, despite identical stoichiometry and temperature."

The Diagnostic: Mixing-Limited Regimes

In batch reactors, turbulent mixing is easily achieved with an impeller. In micro- or meso-flow reactors, the flow is often laminar (


), meaning mixing relies heavily on molecular diffusion. If your reaction rate (

) is faster than your mixing rate, you are in a transport-limited regime (Damköhler number

). This leads to concentration gradients, causing low conversion and impurity formation (hotspots).
Troubleshooting Q&A

Q: How do I confirm if my yield loss is due to poor mixing? A: Perform a flow-rate variation test while maintaining constant residence time (stop-flow or changing reactor volume).

  • Test: Decrease reactor diameter but increase tube length to keep residence time (

    
    ) constant.
    
  • Observation: If yield increases as tube diameter decreases, you were diffusion-limited. The smaller path length reduced the diffusion time (

    
    ).
    

Q: What is the immediate fix for diffusion-limited reactions? A: You must increase the Reynolds number (


) or induce secondary flow patterns (Dean vortices).
  • Passive Strategy: Switch to "static mixer" elements or serpentine reactor chips. The chaotic advection disrupts the laminar boundary layer.

  • Active Strategy: For high-viscosity reagents, use an oscillatory baffled reactor (OBR) or a CSTR cascade to decouple mixing from net flow.

Decision Logic: Mixer Selection

MixerSelection Start Start: Viscosity & Rate Viscosity Fluid Viscosity? Start->Viscosity ReactionSpeed Reaction Speed (k)? Viscosity->ReactionSpeed Low (<10 cP) Active Active Mixing (CSTR / OBR) Viscosity->Active High (>100 cP) T_Mixer T-Mixer / Y-Mixer (High Re Required) ReactionSpeed->T_Mixer Fast (<1s) Static Static Mixer Elements (Kenics/Sulzer) ReactionSpeed->Static Slow (>10s) CheckRe Turbulence Check T_Mixer->CheckRe Check Re > 2000?

Figure 1: Decision matrix for selecting mixing technology based on viscosity and reaction kinetics.

Module 2: Residence Time Distribution (RTD)

Core Issue: "I see unreacted starting material and over-reacted byproducts simultaneously."

The Diagnostic: Axial Dispersion

In an ideal plug flow reactor (PFR), every molecule spends exactly the same amount of time (


) in the reactor. In reality, friction at the tube walls causes a parabolic velocity profile (laminar flow). Material in the center moves faster; material at the walls moves slower.
  • Short-circuiting: Material exits too early

    
     Low Conversion.
    
  • Tail-ing: Material stays too long

    
     Degradation/Byproducts.
    

This deviation is quantified by the Bodenstein Number (


) . A low 

indicates high dispersion (bad for purity).
Protocol: Measuring RTD (Step-Input Method)

Use this protocol to validate your reactor's flow characteristics.

  • Setup: Place a UV-Vis or conductivity sensor at the reactor outlet.

  • Solvent: Pump pure solvent (Carrier C1) at your process flow rate.

  • Step Change: Instantly switch the pump inlet to a solution containing a tracer (e.g., Acetone for UV, NaCl for conductivity).

  • Data Acquisition: Record the signal until it stabilizes at the new maximum.

  • Calculation:

    • Normalize the signal

      
      .
      
    • Differentiate

      
       to get the E-curve (Residence Time Distribution).
      
    • Pass Criteria: For high purity, the variance (

      
      ) of the E-curve should be 
      
      
      
      .

Q: My RTD is too broad. How do I sharpen it? A:

  • Introduce Segmentation: Introduce an inert gas (N2) or an immiscible solvent to create Slug Flow (Taylor Flow). The internal recirculation within each slug homogenizes the residence time.

  • Coiling: Coil the tubing. Centrifugal forces induce Dean vortices that mix the fast center stream with the slow wall stream.

Module 3: Solids Handling & Clogging

Core Issue: "The reactor fouls or clogs after 30 minutes of operation."

The Diagnostic: Bridging vs. Settling

Solids in flow fail for two reasons: Settling (gravity dominates drag force) or Bridging (particles interlock at constrictions).[1]

Strategic Solutions Table
Failure ModeMechanismTechnical SolutionWhy it works
Sedimentation Particle velocity < Fluid velocityIncrease Axial Velocity Turbulent flow keeps solids suspended (Stokes' Law).
Bridging Particle diameter > 10% of Tube IDUltrasound (Sonication) Acoustic cavitation breaks aggregates and prevents wall adhesion.
Growth Fouling Product precipitates on wallsOscillatory Flow (OBR) Superimposes oscillation on net flow to scour walls (high shear).
Feed Clogging Slurry settles in pumpActive Suspension Feed Use a stirred syringe pump or recirculating loop for feed.

Q: Can I process heavy slurries (>10% wt) in flow? A: Yes, but standard tubular reactors are risky. Switch to a Continuous Stirred Tank Reactor (CSTR) cascade .

  • Logic: A single CSTR has a broad RTD (bad for purity). A series of 5+ CSTRs approximates Plug Flow (good for purity) while mechanically handling solids.

Module 4: Thermal Management & Hotspots

Core Issue: "My impurity profile suggests thermal degradation, but the bath temperature is correct."

The Diagnostic: The Exotherm Spike

In flow, the surface-to-volume ratio is high, but not infinite. Fast, exothermic reactions (e.g., nitration, lithiation) can generate heat faster than it can be removed, creating a localized hotspot inside the tube that is invisible to external sensors.

Troubleshooting Logic
  • Calculate the Adiabatic Temperature Rise (

    
    ): 
    
    
    
    
    (Where
    
    
    is enthalpy,
    
    
    is concentration,
    
    
    is heat capacity).
  • If

    
    :  You are at risk of hotspots.
    

Corrective Actions:

  • Dilution: Reduce

    
     to lower the heat density.
    
  • Active Heat Exchange: Use a tube-in-tube reactor with counter-current cooling fluid, rather than a static bath.

  • Multi-Injection: Split the limiting reagent injection into 3-4 points along the reactor length. This distributes the exotherm over a larger area.

Summary: The Yield/Purity Optimization Workflow

OptimizationWorkflow Problem Problem Identification CheckRTD Check RTD (Dispersion) Problem->CheckRTD Unreacted + Byproducts CheckMix Check Mixing (Da Number) Problem->CheckMix Low Conversion Only CheckTherm Check Thermal (Hotspots) Problem->CheckTherm Degradation Only Sol1 Introduce Slug Flow / Coiling CheckRTD->Sol1 Broad Curve Sol2 Increase Re / Static Mixers CheckMix->Sol2 Diffusion Limited Sol3 Multi-point Injection / Dilution CheckTherm->Sol3 Adiabatic Rise High

Figure 2: Logical workflow for isolating the root cause of yield loss.

References
  • Residence Time Distribution & Yield

    • Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering.[2]

  • Flow Regimes & Mixing

    • An Overview of Flow Features and Mixing in Micro T and Arrow Mixers. ACS Publications.[3]

  • Solids Handling Strategies

    • Continuous Flow Chemistry with Solids: A Review. ACS Organic Process Research & Development.
  • RTD Measurement Protocols

    • Residence Time Distribution Measurements (RTD).[4][5][6][7] Coanda R&D.

  • Case Study (Warfarin)

    • Continuous Flow Intensification for the Synthesis of High-Purity Warfarin. ACS Publications.[3]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC for Determining Enantiomeric Excess of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] When chirality is introduced to the piperidine ring or its substituents, the resulting enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable step in the development of safe and efficacious drugs. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the definitive technique for this purpose, offering unparalleled accuracy and reliability.[3]

This guide provides an in-depth comparison of chiral HPLC methods for the enantiomeric excess determination of piperidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method development and validation.

The Lynchpin of Separation: A Comparative Look at Chiral Stationary Phases

The success of any chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP).[3] For piperidine derivatives, which are often basic in nature, polysaccharide-based CSPs are frequently the columns of choice due to their versatility and broad applicability.[4]

dot

Caption: Comparison of common chiral stationary phases for piperidine derivatives.

Polysaccharide-Based CSPs (e.g., Chiralpak® series): These are the most widely used CSPs for a vast range of chiral compounds.[5] Their chiral recognition ability stems from the helical structure of the polysaccharide derivatives, which creates chiral grooves. Separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For basic compounds like many piperidine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often crucial to improve peak shape and resolution.[6]

Pirkle-Type CSPs: These CSPs rely on π-π interactions, hydrogen bonding, and dipole stacking to achieve separation.[7] They are categorized as either π-electron acceptor or π-electron donor phases. For piperidine derivatives containing aromatic rings, these columns can offer excellent selectivity.[7]

Protein-Based CSPs (e.g., α1-acid glycoprotein (AGP), bovine serum albumin (BSA)): These columns are particularly useful for the separation of polar and ionizable compounds in reversed-phase mode. The chiral recognition mechanism involves a combination of hydrophobic and electrostatic interactions.[7]

Strategic Method Development: A Self-Validating Workflow

A robust chiral HPLC method is not discovered by chance; it is the result of a systematic and logical development process. The following workflow ensures that the final method is both effective and reproducible.

dot

Method_Development_Workflow Start Analyte Characterization (pKa, logP, UV spectrum) CSP_Screening CSP Screening (Polysaccharide, Pirkle, Protein-based) Start->CSP_Screening Mobile_Phase_Optimization Mobile Phase Optimization (Normal, Reversed, Polar Organic) CSP_Screening->Mobile_Phase_Optimization Initial hits Parameter_Refinement Parameter Refinement (Flow rate, Temperature, Additives) Mobile_Phase_Optimization->Parameter_Refinement Promising separation Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Parameter_Refinement->Validation Optimized method

Caption: A systematic workflow for chiral HPLC method development.

Comparative Performance Data

The following table summarizes typical starting conditions and expected performance for the enantioseparation of a generic piperidine derivative on different CSPs.

Chiral Stationary Phase (CSP)Mobile Phase ModeTypical Mobile Phase CompositionExpected Resolution (Rs)Key Considerations
Chiralpak® AD-H Normal Phasen-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)> 2.0Good starting point for many piperidine derivatives.[8]
Chiralcel® OD-H Normal Phasen-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v)> 1.5Offers different selectivity compared to AD-H.
Pirkle 1-J Normal Phasen-Hexane/Isopropanol (90:10, v/v)VariableEffective for derivatives with aromatic systems.
Astec CHIROBIOTIC® V2 Polar Ionic ModeMethanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)> 1.5Suitable for more polar piperidine derivatives.[9]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Chiral HPLC Method for a Non-Chromophoric Piperidine Derivative via Pre-column Derivatization

Many simple piperidine derivatives lack a UV-absorbing chromophore, making detection by standard HPLC-UV challenging.[5] A pre-column derivatization step can be employed to introduce a chromophore.[8]

Objective: To determine the enantiomeric excess of (R)-piperidin-3-amine.

1. Derivatization Procedure:

  • Dissolve a known amount of the piperidine derivative in a suitable solvent (e.g., dichloromethane).

  • Add an equimolar amount of a derivatizing agent, such as p-toluenesulfonyl chloride (PTSC), and a slight excess of a non-chiral base (e.g., triethylamine).[8][10]

  • Allow the reaction to proceed to completion at room temperature.

  • Quench the reaction with a small amount of water and extract the derivatized product.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: 0.1% Diethylamine in Ethanol[8]

  • Flow Rate: 0.5 mL/min[8]

  • Column Temperature: 25 °C

  • Detection: UV at 228 nm[8]

  • Injection Volume: 10 µL

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

4. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][12] A resolution of greater than 2.0 between the enantiomers is generally considered desirable.[11]

Protocol 2: Chiral HPLC Method for a Chromophoric Piperidine Derivative

For piperidine derivatives that possess a chromophore, a direct chiral HPLC method can be developed.

Objective: To determine the enantiomeric excess of a novel piperidine-containing drug candidate.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

2. HPLC Conditions:

  • Column: Chiralpak® IC[6]

  • Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)[6]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Detection: UV at a suitable wavelength (e.g., 210 nm)[5]

  • Injection Volume: 5 µL

3. Data Analysis and Validation:

  • Follow the same procedures for data analysis and method validation as outlined in Protocol 1.

Conclusion

The determination of enantiomeric excess is a critical analytical task in the development of chiral piperidine-based pharmaceuticals. Chiral HPLC stands as the most robust and reliable technique for this purpose.[5] A thorough understanding of the principles of chiral recognition, coupled with a systematic approach to method development, is paramount to achieving accurate and reproducible results. The selection of the appropriate chiral stationary phase is the most critical decision, with polysaccharide-based columns often providing a successful starting point for a wide range of piperidine derivatives. For compounds lacking a chromophore, pre-column derivatization is a viable strategy to enable UV detection.[8] By following the detailed protocols and method development workflow presented in this guide, researchers can confidently and efficiently develop and validate chiral HPLC methods for the enantiomeric excess determination of their piperidine derivatives.

References

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC - NIH. (2021). Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved from [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - ResearchGate. (n.d.). Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Retrieved from [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (2014). Retrieved from [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023). Retrieved from [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC. (2020). Retrieved from [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (n.d.). Retrieved from [Link]

Sources

comparison of biological activity between stereoisomers of 4-amino-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Switch

In medicinal chemistry, the 4-amino-3-hydroxypiperidine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, its utility is governed strictly by stereochemistry. The relative configuration (cis vs. trans) and absolute configuration (3R,4R vs. 3S,4S) of the amino and hydroxyl groups act as a binary switch, directing the molecule toward completely distinct pharmacological domains: from monoamine transporter modulation (neurobiology) to glycosidase inhibition (metabolic disease).

This guide objectively compares the performance of these stereoisomers, synthesizing data from neuropharmacology and glycobiology to assist researchers in scaffold selection.

Part 1: Comparative Biological Activity[1]

Target Selectivity Profile

The following table summarizes how stereochemical inversion shifts the biological target profile. Data is aggregated from structure-activity relationship (SAR) studies involving dopamine transporters (DAT) and glycosidase enzymes.

Stereoisomer ConfigurationPrimary Biological TargetMechanism of ActionPotency Benchmark (Ki / IC50)
(3R, 4R)-trans Dopamine Transporter (DAT) Reuptake InhibitionHigh Affinity (

nM) [1]
(3S, 4S)-trans Kinase / SERT ATP-binding / Serotonin ModulationModerate Selectivity [2]
(3R, 4S)-cis

-Glucosidase
Transition State Mimicry (Sugar Analog)High Potency (


M) [3]
(3S, 4R)-cis

-Glucocerebrosidase
Chaperone Activity (Lysosomal)Variable (Ligand dependent)
Deep Dive: Neuropharmacology (Monoamine Transporters)

The trans-4-amino-3-hydroxypiperidine core is a critical pharmacophore for inhibiting monoamine transporters. Research indicates that the spatial arrangement of the 3-hydroxyl group is the determinant for selectivity between Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.

  • The (3R, 4R) Isomer:

    • Performance: Exhibits high affinity for DAT. In derivatives like 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol, the (3R,4R) configuration resulted in a

      
       of 4.69 nM for DAT.
      
    • Selectivity: This isomer maintains a "balanced" profile but favors DAT over NET/SERT compared to its enantiomer.

  • The (3S, 4S) Isomer:

    • Performance: Often shows reduced potency for DAT but may retain or enhance SERT affinity depending on N-substitution.

    • Mechanistic Insight: The "trans" relationship allows the hydroxyl group to engage in specific hydrogen bonding within the S1 pocket of the transporter, while the amino group (often functionalized) extends into the extracellular vestibule.

Deep Dive: Glycobiology (Iminosugars)

When the scaffold is viewed as an iminosugar (sugar mimic), the 4-amino-3-hydroxypiperidine core mimics the pyranose ring of carbohydrates. Here, the cis vs. trans relationship dictates which sugar the molecule mimics.

  • Sugar Mimicry Logic:

    • Glucose Mimicry: Requires a specific equatorial/equatorial arrangement of substituents.

    • Mechanism: The protonated piperidine nitrogen mimics the oxocarbenium ion transition state of glycoside hydrolysis.

  • Activity Profile:

    • (3R, 4S) / (3S, 4R) (Cis-isomers): These are often more potent glycosidase inhibitors because the cis relationship corresponds to the C3-C4 diol relationship in galactose or mannose.

    • Therapeutic Application: These isomers are investigated for Lysosomal Storage Disorders (e.g., Gaucher’s disease) as pharmacological chaperones that stabilize misfolded enzymes.

Part 2: Mechanistic Pathways & Logic

The following diagram illustrates how the stereochemical "decision tree" leads to distinct therapeutic outcomes.

Stereochemical_Logic Scaffold 4-Amino-3-Hydroxypiperidine (Core Scaffold) Config_Trans Trans-Configuration (3R,4R) or (3S,4S) Scaffold->Config_Trans Synthetic Resolution Config_Cis Cis-Configuration (3R,4S) or (3S,4R) Scaffold->Config_Cis Synthetic Resolution Target_Neuro Neuro Receptors (DAT / SERT / NET) Config_Trans->Target_Neuro H-Bond Donor Alignment Target_Enzyme Glycosidases (Glucosidase / Mannosidase) Config_Cis->Target_Enzyme Sugar Hydroxyl Mimicry Outcome_Neuro Antidepressant / Psychostimulant Activity Target_Neuro->Outcome_Neuro Reuptake Inhibition Outcome_Metabolic Antidiabetic / Lysosomal Chaperone Target_Enzyme->Outcome_Metabolic Transition State Mimicry

Figure 1: Stereochemical Activity Map. The divergence in biological activity based on the relative configuration of the C3 and C4 substituents.

Part 3: Experimental Protocols

Protocol A: Synthesis of Chiral trans-4-Amino-3-Hydroxypiperidines

Objective: To generate enantiomerically pure intermediates for SAR studies. This protocol utilizes the regio- and stereoselective amination of epoxides [4].[1]

Reagents:

  • (3S,4S) or (3R,4R)-1-benzyl-3,4-epoxypiperidine (Starting material)[1]

  • Primary amine (

    
    )
    
  • Lithium Perchlorate (

    
    )
    
  • Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 equiv of the chiral 1-benzyl-3,4-epoxypiperidine in dry acetonitrile (0.5 M concentration).

  • Catalyst Addition: Add 1.0 equiv of

    
    . Stir for 10 minutes at room temperature.
    
    • Expert Insight: The

      
       ion coordinates to the piperidine nitrogen and the epoxide oxygen.[1] This coordination preferentially extends the C4-O bond, directing nucleophilic attack to the C4 position (Regiocontrol).[1]
      
  • Amination: Add 1.2 equiv of the desired amine.

  • Reflux: Heat the mixture to 80°C for 6-12 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to RT. Quench with water. Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography on silica gel.

    • Validation: Confirm trans-stereochemistry via

      
      -NMR (coupling constant 
      
      
      
      typically 8-10 Hz for diaxial protons in chair conformation).
Protocol B: Monoamine Uptake Inhibition Assay

Objective: To quantify the potency (


) of the synthesized isomer against DAT, SERT, and NET [1].

System: HEK-293 cells stably expressing human DAT, SERT, or NET.

  • Preparation: Harvest cells and resuspend in Krebs-HEPES buffer (pH 7.4).

  • Incubation:

    • Aliquot cells (

      
       cells/well) into 96-well plates.
      
    • Add test compound (dissolved in DMSO, final concentration range

      
       to 
      
      
      
      M).
    • Incubate for 10 min at 37°C.

  • Substrate Addition:

    • Add radiolabeled substrate:

      
      -Dopamine (for DAT), 
      
      
      
      -Serotonin (for SERT), or
      
      
      -Norepinephrine (for NET).
    • Final concentration: 20 nM.

  • Uptake Phase: Incubate for 10 min at 37°C.

  • Termination: Rapidly filter cells through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery. Source: Ningbo Inno Pharmchem. URL:[Link]

  • Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Source: PubMed Central. URL:[Link]

  • Trans-4-Amino-3-hydroxypiperidines. Regio- and Stereoselective Synthesis. Source: ChemInform / Wiley Online Library. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Landscape of Chiral 4-Amino-3-hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

The chiral 4-amino-3-hydroxypiperidine scaffold is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure and strategically placed functional groups—a vicinal amino alcohol moiety—are instrumental in designing potent and selective ligands for a variety of biological targets, including proteases, kinases, and G-protein coupled receptors. The precise spatial arrangement of the amino and hydroxyl groups is often critical for molecular recognition, making stereocontrol the central challenge in the synthesis of these valuable building blocks.

This guide provides a comparative analysis of the principal synthetic strategies for accessing enantiomerically pure 4-amino-3-hydroxypiperidines. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into their relative strengths and weaknesses. The discussion will be supported by quantitative data and detailed experimental protocols for key transformations, enabling researchers to make informed decisions when selecting a synthetic route for their drug discovery programs.

I. Strategic Overview: Pathways to Stereocontrol

The synthesis of chiral 4-amino-3-hydroxypiperidines primarily revolves around four distinct strategies for establishing the C3 and C4 stereocenters. The choice of strategy is often dictated by factors such as the desired stereoisomer, scalability, and the availability of starting materials and specialized catalysts.

G cluster_approaches Synthetic Strategies Asymmetric Catalysis Asymmetric Catalysis Target Molecule Chiral 4-Amino-3-hydroxypiperidine Asymmetric Catalysis->Target Molecule Direct enantiocontrol Chiral Pool Chiral Pool Chiral Pool->Target Molecule Stereochemistry from nature Resolution Resolution Resolution->Target Molecule Separation of enantiomers Diastereoselective Synthesis Diastereoselective Synthesis Diastereoselective Synthesis->Target Molecule Substrate-controlled stereochemistry

Caption: Core synthetic strategies for chiral 4-amino-3-hydroxypiperidines.

II. Asymmetric Catalysis: Direct Enantioselective Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by directly creating stereocenters in a prochiral substrate. For the synthesis of the target scaffold, the Rh(I)-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor stands out as a particularly effective method.[1][2]

This strategy hinges on the hydrogenation of an allylic alcohol, where a chiral phosphine ligand coordinated to the rhodium center directs the delivery of hydrogen to one face of the double bond, thereby establishing the C3 and C4 stereocenters with high fidelity. The choice of ligand is paramount to achieving high enantioselectivity.

Workflow: Rh(I)-Catalyzed Asymmetric Hydrogenation

G cluster_workflow Asymmetric Hydrogenation Workflow Start Prochiral Tetrahydropyridine Process1 [Rh(COD)2]BF4 / Chiral Ligand Start->Process1 Catalyst formation Process2 H2 (gas) Process1->Process2 Hydrogenation End Enantioenriched Piperidine Process2->End G cluster_workflow Chiral Pool Synthesis Workflow Start 2-Deoxy-D-ribose Process1 Glycosidation & Protection Start->Process1 Process2 Mesylation & Azide Displacement Process1->Process2 Process3 Reductive Amination Process2->Process3 End Chiral Piperidine Process3->End G cluster_workflow Classical Resolution Workflow Start Racemic Amino Alcohol Process1 Add Chiral Acid Start->Process1 Process2 Fractional Crystallization Process1->Process2 Process3 Liberate Free Base Process2->Process3 End Enantioenriched Amino Alcohol Process3->End G cluster_workflow Diastereoselective Synthesis Workflow Start Chiral Epoxypiperidine Process1 Nucleophilic Amine Start->Process1 Process2 Regioselective Ring Opening Process1->Process2 End trans-Amino Alcohol Process2->End

Sources

Safety Operating Guide

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chiral building block frequently used in medicinal chemistry for synthesizing bioactive piperidine scaffolds.[1] While it is not classified as an "acutely toxic" substance (e.g., P-listed), its dual functionality—containing both a basic primary amine and an acid-labile Boc-carbamate—creates specific disposal risks often overlooked in standard protocols.[1]

Critical Hazard: The primary disposal risk is pressure generation . Contact with strong acids (commonly found in aqueous waste streams) will trigger the rapid cleavage of the Boc group, releasing isobutylene gas and CO₂. If this occurs in a sealed waste container, it can lead to vessel rupture.

Part 1: Chemical Logic & Pre-Disposal Assessment

Before handling waste, you must understand the causality of the hazards. This section validates the "Why" behind the protocol.

Functional Group Analysis
Functional GroupChemical BehaviorDisposal Implication
Boc-Carbamate (N1)Acid-labile.[1] Decomposes at pH < 2.[1]DO NOT MIX with acidic waste streams (e.g., TFA, HCl).[1] Risk of gas evolution (Isobutylene/CO₂).[1]
Primary Amine (C4)Basic/Nucleophilic.[1]Segregate from acid chlorides, anhydrides, and strong oxidizers to prevent exothermic reactions.
Secondary Alcohol (C3)Polar, H-bond donor.[1]Increases solubility in aqueous organic mixtures; requires incineration for complete destruction.[1]
Physical Properties & GHS Classification
  • State: White to off-white solid/powder.[1][2]

  • GHS Signal: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system.[1] You must verify the pH and solvent composition of the waste stream before addition.

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, spilled solids, or excess starting material.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Segregation: Ensure the container is free of liquid acids or oxidizers.

  • Packaging:

    • Transfer the solid into a clear polyethylene bag.

    • Double-bag the material to prevent fine powder leakage.[1]

    • Seal with a cable tie or tape.[1]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: this compound.[1][4][5][6]

    • Hazard Checkbox: "Irritant" and "Toxic" (if required by local EHS, otherwise "Irritant").[1]

    • Constituents: 100% Organic Solid.[1]

Scenario B: Disposal of Mother Liquors (Liquid Waste)

Applicable for: Reaction mixtures, HPLC effluent, or washing solvents.[7]

  • pH Validation (The Critical Step):

    • Test the pH of the solution using a dipstick.

    • If pH < 4: Neutralize with saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is 6–8.[1]

    • Reasoning: Neutralization prevents the catalytic decomposition of the Boc group inside the waste drum.

  • Solvent Compatibility Check:

    • Confirm the solvent stream is Non-Halogenated Organic (if in MeOH, EtOH, DMSO) or Halogenated Organic (if in DCM, Chloroform).[1]

  • Transfer:

    • Pour slowly into the appropriate solvent waste carboy.

    • Leave 10% headspace in the container to accommodate thermal expansion or minor off-gassing.[1]

    • Cap tightly but ensure the cap has a pressure-relief mechanism if available.[1]

Scenario C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels.

  • Dry Debris: Place in the "Chemically Contaminated Solid Waste" bin (usually a yellow or red bag/drum).[1]

  • Sharps: If the substance is on needles/glass, place immediately in a puncture-proof sharps container.[1] Do not recap needles.

Part 3: Waste Stream Segregation Logic (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific compound.

DisposalLogic Start Waste Material: This compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated Consumables (Gloves, Paper) StateCheck->Debris SolidBin Solid Waste Drum (Double Bagged) Solid->SolidBin Double Bag pHCheck CRITICAL: Measure pH Liquid->pHCheck DebrisBin Haz-Waste Solids Bin Debris->DebrisBin Neutralize Neutralize with NaHCO3 to pH 6-8 pHCheck->Neutralize Acidic (pH < 5) SolventCheck Check Solvent Type pHCheck->SolventCheck Neutral/Basic Neutralize->SolventCheck HaloBin Halogenated Waste Carboy (e.g., DCM mix) SolventCheck->HaloBin Contains Halogens NonHaloBin Non-Halogenated Waste Carboy (e.g., MeOH mix) SolventCheck->NonHaloBin No Halogens

Caption: Decision matrix for segregating Boc-amino-piperidine waste streams to prevent acid-catalyzed gas evolution.

Part 4: Regulatory & Emergency Information

RCRA Compliance (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific CAS is not typically listed as a P-list (acutely toxic) or U-list substance.[1] However, the waste mixture determines the code:

  • D001 (Ignitable): If dissolved in flammable solvents (MeOH, Acetone).[1]

  • F-Codes (F001-F005): If mixed with spent halogenated or non-halogenated solvents.[1][8]

  • General Classification: Non-regulated organic chemical waste (unless mixed with listed solvents).[1]

Emergency Spill Procedures
  • Isolate: Evacuate the immediate area if dust is airborne.[6]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a N95 or P100 respirator if powder is fine/dusty.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then sweep up.

    • Liquid: Absorb with vermiculite or sand.[1] Do not use acidic absorbents.

  • Clean Up: Wipe the surface with water and mild detergent. Dispose of all cleanup materials as hazardous solid waste.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58413001, (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1] Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS No: 1523530-36-0). As an important intermediate in pharmaceutical development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients, understanding its hazard profile is critical for ensuring laboratory safety.[1][2][3] This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and the hierarchy of controls to build a self-validating system of safety for all laboratory personnel.

Hazard Assessment: Understanding the Risk Profile

This compound is classified with specific, known hazards.[4] A thorough risk assessment, however, must also consider the potential dangers associated with its structural class—piperidines. The parent piperidine scaffold is associated with high toxicity and corrosivity.[5][6] Therefore, a precautionary principle is applied, demanding a robust personal protective equipment (PPE) strategy even if the substituted form presents attenuated hazards.

The primary documented risks associated with this specific compound involve direct contact and inhalation.[7][8] It is crucial to prevent the formation and inhalation of dust when handling the solid form.[4][7]

Hazard ClassificationCategoryDescriptionPrimary Exposure Route
Skin Corrosion/IrritationCategory 2Causes skin irritation.[7][8]Dermal Contact
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[7][8]Ocular Contact
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[7][8]Inhalation

Core PPE Requirements: A Multi-Barrier Defense System

The selection of PPE is not a static choice but a dynamic decision based on the specific task being performed. The following framework outlines the minimum requirements and the conditions under which protection levels must be escalated. This approach aligns with the Occupational Safety and Health Administration (OSHA) guidelines for laboratory safety.[9][10][11]

Primary Barrier: Dermal and Ocular Protection

This layer of defense is designed to prevent the chemical from making direct contact with your skin and eyes.

  • Hand Protection:

    • Requirement: Nitrile gloves are the minimum requirement for all handling procedures.

    • Causality: This compound is a known skin irritant.[7][8] Gloves provide the essential barrier to prevent dermal exposure. Always inspect gloves for tears or defects before use.[4] Use proper glove removal technique to avoid contaminating your skin.[4]

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the mandatory minimum for any work in a laboratory where this chemical is present.[12]

    • Escalation:

      • Chemical splash goggles are required when handling solutions or performing any operation with a risk of splashing.[13]

      • A full-face shield worn over safety glasses or goggles is required when handling larger volumes (>1 liter) outside of a certified chemical fume hood or during procedures with a significant risk of energetic splashing.[13]

    • Causality: Direct contact can cause serious eye irritation.[7][8] The escalating levels of protection correspond directly to an increased probability of splashes or aerosol generation. An eyewash station must be immediately accessible.[7][14]

Secondary Barrier: Protective Clothing

This layer protects your personal clothing and underlying skin from contamination during a spill or splash.

  • Laboratory Coat:

    • Requirement: A flame-resistant lab coat is required for all procedures. It should be fully buttoned with sleeves rolled down.

    • Causality: The lab coat provides a removable barrier that protects the skin and personal clothing from contamination.[12] In case of a significant spill, the contaminated coat can be removed immediately to minimize exposure.[14]

  • Personal Attire:

    • Requirement: Full-length pants and closed-toe shoes are mandatory in any laboratory where this chemical is handled.[9][12]

    • Causality: This requirement ensures there is no exposed skin on the lower legs, feet, or ankles, which are vulnerable to spills that may run off a benchtop.

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls. PPE for respiration is a final line of defense.

  • Engineering Controls:

    • Requirement: All procedures involving the handling of the solid powder form of this chemical (e.g., weighing, transferring) must be conducted in a certified chemical fume hood or a vented balance enclosure to prevent dust formation and inhalation.[4][7]

  • Respiratory PPE:

    • Requirement: When engineering controls are not feasible or during the cleanup of a spill, a respirator is required. For nuisance dust exposure, a NIOSH-approved N95 or P95 particulate respirator is the minimum requirement.[4]

    • Causality: The compound is known to cause respiratory irritation upon inhalation.[7][8] Engineering controls are designed to contain the hazard at the source. A respirator is used when these primary controls may be insufficient or have been breached.

Procedural Guidance: Integrating PPE into Your Workflow

Proper use of PPE involves more than just wearing it; it requires a systematic approach to its selection, use, and removal.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the intended laboratory task.

PPE_Workflow cluster_prep Preparation cluster_ppe Required PPE Ensemble assess Task Assessment: What is the procedure? weigh Weighing Solid Powder assess->weigh Solid Handling solution Handling Solution (<1L, low splash risk) assess->solution Solution Handling spill Spill Cleanup / High Splash Risk assess->spill Emergency or High Risk ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses - Long Pants, Closed-Toe Shoes weigh->ppe_base ppe_resp Additionally Wear: - N95/P95 Respirator weigh->ppe_resp If outside fume hood/ vented enclosure solution->ppe_base ppe_goggles Upgrade to: Chemical Splash Goggles solution->ppe_goggles spill->ppe_base spill->ppe_goggles ppe_shield Additionally Wear: - Full Face Shield spill->ppe_shield spill->ppe_resp

Caption: PPE selection workflow based on laboratory task.

Step-by-Step Handling Protocol (Example: Preparing a Solution)
  • Pre-Operation:

    • Confirm the location of the nearest safety shower and eyewash station.[7]

    • Don your base PPE: long-sleeved lab coat, long pants, closed-toe shoes.

    • Wash hands and don nitrile gloves, inspecting them for any damage.

    • Don chemical splash goggles.

  • Operation (Inside a Chemical Fume Hood):

    • Place all necessary equipment, including a waste container, inside the fume hood before introducing the chemical.

    • Carefully weigh the solid this compound, minimizing any dust creation.

    • Slowly add the solid to the solvent to prevent splashing.

    • Once the container is empty, rinse it with a small amount of solvent and add the rinsate to the solution to ensure a complete transfer and to decontaminate the container.

  • Post-Operation & Decontamination:

    • Securely cap the solution container.

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Remove gloves using a proper technique (e.g., peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container.[4]

    • Wash hands thoroughly with soap and water.[4]

    • Remove goggles and lab coat before leaving the laboratory.

Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

Exposure TypeImmediate ActionFollow-Up Medical Attention
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][15]Consult a physician. Show the Safety Data Sheet to the attending doctor.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][15] Remove contact lenses if present and easy to do so.[7]Seek immediate medical attention from an ophthalmologist.
Inhalation Move the individual to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration.[15]Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting.[15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[16]Call a physician or poison control center immediately.[15]
Spill Response
  • Evacuate: Alert others in the area and evacuate personnel to a safe location.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate PPE for spill cleanup, including a minimum of chemical splash goggles, a face shield, double nitrile gloves, and a respirator.

  • Contain & Clean: Cover the spill with an inert absorbent material. Carefully sweep or scoop up the material without creating dust and place it into a suitable, closed, and labeled container for disposal.[4][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all cleanup materials as hazardous waste.

Waste Disposal Plan

All materials contaminated with this compound must be handled as hazardous waste.

  • Chemical Waste: Unused or waste chemical should be collected in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be placed in a designated, sealed hazardous waste container.[4]

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][7] Do not discharge into sewer systems.[16]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Capot Chemical. (2025). MSDS of tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-3-hydroxypiperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia Limited. (2021). (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
  • USDA ARS. (n.d.). OSHA Required Laboratory Hazard Assessment Survey.
  • ChemicalBook. (2026). trans-4-AMino-1-Cbz-3-hydroxypiperidine - Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • Fisher Scientific. (2010). Safety Data Sheet: N-BOC-4-Piperidone.
  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • Chem-Impex. (n.d.). 1-Aminopiperidine.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Alfa Aesar. (2023). Piperidine - Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • American Chemistry Council. (n.d.). Personal Protective Equipment.
  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards.
  • NIOSH. (2020). NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.